CVN417
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H23ClN4O2 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-22-8-4-5-12(11-22)20-18(24)16-10-17(23(2)21-16)14-7-6-13(25-3)9-15(14)19/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,20,24)/t12-/m0/s1 |
InChIキー |
QLOHOGRMRUDDPM-LBPRGKRZSA-N |
異性体SMILES |
CN1CCC[C@@H](C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |
正規SMILES |
CN1CCCC(C1)NC(=O)C2=NN(C(=C2)C3=C(C=C(C=C3)OC)Cl)C |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of CVN417: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN417 is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs). This technical guide delineates the mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. By selectively targeting α6-nAChRs, which are predominantly expressed on presynaptic dopaminergic neurons in the midbrain, this compound modulates dopamine (B1211576) neurotransmission. This targeted action suggests significant therapeutic potential for movement disorders, such as Parkinson's disease, by mitigating motor dysfunction. The following sections provide an in-depth exploration of the pharmacological and physiological effects of this compound, supported by data from in vitro and in vivo studies.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α6 subunit of nAChRs is of particular interest due to its relatively restricted expression in the midbrain, specifically on dopaminergic neurons that project to the striatum.[1] These α6*-nAChRs play a crucial role in modulating the release of dopamine, a neurotransmitter central to motor control, reward, and cognition.
Dysregulation of dopamine signaling is a hallmark of several neurological and psychiatric disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons and subsequent motor impairments. The selective localization of α6*-nAChRs on these neurons presents a promising therapeutic target for modulating dopamine release with potentially fewer off-target effects.
This compound has emerged from high-throughput screening as a novel, brain-penetrant antagonist with high selectivity for α6*-nAChRs.[1] Preclinical studies have demonstrated its ability to modulate dopamine neurotransmission in an impulse-dependent manner and to alleviate motor dysfunction in animal models of Parkinson's disease.[1][2][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, consolidating the available scientific evidence for researchers and drug development professionals.
Core Mechanism of Action: Selective α6-nAChR Antagonism*
The primary mechanism of action of this compound is its selective antagonism of α6-containing nicotinic acetylcholine receptors. These receptors, predominantly of the α6β2β3 and α6α4β2β3 subtypes, are located presynaptically on the terminals of dopaminergic neurons originating in the substantia nigra and projecting to the striatum.
Under normal physiological conditions, acetylcholine released from striatal interneurons binds to these presynaptic α6*-nAChRs, leading to an influx of cations (primarily Ca²⁺) and subsequent facilitation of dopamine release. By acting as an antagonist, this compound blocks the binding of acetylcholine to these receptors, thereby inhibiting this facilitatory effect and reducing dopamine release. This modulation of dopamine neurotransmission is believed to be the basis for its therapeutic effects on motor dysfunction.
Signaling Pathway
The signaling pathway through which this compound exerts its effects is initiated by its interaction with presynaptic α6*-nAChRs on dopaminergic neurons. The following diagram illustrates this pathway.
Quantitative Pharmacological Data
The selectivity of this compound for α6-containing nAChRs has been quantified through in vitro functional assays. The following table summarizes the inhibitory potency (IC₅₀) of this compound against different nAChR subtypes.
| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (vs. α6) | Reference |
| α6-containing | 0.086 | - | [5] |
| α4-containing | 0.657 | 7.6 | [5] |
| α3-containing | 2.56 | 29.8 | [5] |
These data clearly demonstrate the high selectivity of this compound for α6-containing nAChRs over other closely related subtypes.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments. The detailed methodologies for these experiments are outlined below.
In Vitro Functional Assay: Antagonism of α6-nAChRs*
This experiment quantifies the inhibitory activity of this compound on α6-containing nAChRs expressed in a heterologous system.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with cDNAs encoding for the human α6, β2, and β3 nAChR subunits are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Washing: After incubation, the loading buffer is removed, and the cells are washed with a physiological salt solution to remove any extracellular dye.
-
Compound Application: Varying concentrations of this compound are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).
-
Receptor Stimulation: A fixed concentration of an nAChR agonist (e.g., acetylcholine or nicotine, typically at its EC₅₀ or EC₈₀ concentration) is added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence signal is normalized to the baseline and the response in the absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Electrophysiology: Locus Coeruleus Neuron Firing
This experiment assesses the effect of this compound on the excitability of noradrenergic neurons in the locus coeruleus, a brain region also expressing α6*-nAChRs.
Detailed Protocol:
-
Brain Slice Preparation: Rodents (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or horizontal slices (e.g., 250-300 µm thick) containing the locus coeruleus are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Patch-Clamp Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C). Whole-cell patch-clamp recordings are obtained from visually identified locus coeruleus neurons using glass micropipettes filled with an intracellular solution.
-
Data Acquisition: Neuronal firing is recorded in the current-clamp mode. Spontaneous firing rates are measured before and after the application of this compound to the bath.
-
Data Analysis: The change in firing frequency upon this compound application is quantified and statistically analyzed.
Ex Vivo Fast-Scan Cyclic Voltammetry: Dopamine Release in the Striatum
This technique measures the real-time release of dopamine from striatal brain slices in response to electrical stimulation and the modulatory effect of this compound.
Experimental Workflow:
Detailed Protocol:
-
Brain Slice Preparation: As described in section 4.2, but preparing coronal slices containing the striatum.
-
Electrode Placement: A carbon-fiber microelectrode is placed in the dorsal striatum to detect dopamine, and a bipolar stimulating electrode is positioned nearby to evoke dopamine release from nerve terminals.
-
Voltammetry: A triangular waveform (e.g., -0.7 V to +1.3 V and back to -0.7 V at 800 V/s, repeated at 8 Hz) is applied to the carbon-fiber electrode.
-
Stimulation and Recording: Dopamine release is evoked by a single electrical pulse (e.g., 200 µs, 0.6 mA). The resulting change in current at the carbon-fiber electrode is measured and is proportional to the dopamine concentration.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, this compound is added to the perfusing aCSF.
-
Data Analysis: The peak amplitude of the dopamine signal before and after this compound application is compared to determine the effect of the compound on dopamine release.
In Vivo Behavioral Model: Tacrine-Induced Tremor in Rodents
This animal model is used to assess the potential of this compound to alleviate parkinsonian-like resting tremor.
Detailed Protocol:
-
Animals: Adult male rats (e.g., Sprague-Dawley) are used.
-
Habituation: Animals are habituated to the observation chambers for a set period before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 25 mg/kg).[5]
-
Tremor Induction: After a specific pretreatment time, tremor is induced by the administration of the acetylcholinesterase inhibitor tacrine (B349632) (e.g., 2.5-5.0 mg/kg, intraperitoneally).
-
Behavioral Scoring: The duration and/or severity of tremulous jaw movements, which occur in a frequency range of 3-7 Hz, are quantified by a trained observer blind to the treatment conditions.
-
Data Analysis: The dose-dependent effect of this compound on the reduction of tacrine-induced tremors is statistically analyzed.
Summary and Future Directions
This compound is a highly selective antagonist of α6-containing nicotinic acetylcholine receptors. Its mechanism of action is centered on the modulation of dopamine release from presynaptic terminals in the striatum. By blocking the facilitatory effect of acetylcholine on dopamine release, this compound has demonstrated the potential to ameliorate motor dysfunction in preclinical models of Parkinson's disease.
The data presented in this guide, derived from a combination of in vitro and in vivo studies, provide a robust foundation for the continued development of this compound as a therapeutic agent. Future research should focus on further elucidating the downstream signaling consequences of α6*-nAChR antagonism, exploring the therapeutic window of this compound, and evaluating its efficacy in a broader range of models of movement disorders. The high selectivity of this compound offers the promise of a targeted therapeutic approach with an improved side-effect profile compared to less selective dopaminergic agents.
References
- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
CVN417: A Selective α6 Nicotinic Acetylcholine Receptor Antagonist for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CVN417 is a novel, orally active, and brain-penetrant small molecule that acts as a selective antagonist of α6 subunit-containing nicotinic acetylcholine (B1216132) receptors (α6* nAChRs).[1] With its unique mechanism of action, this compound presents a promising therapeutic strategy for neurological conditions characterized by motor dysfunction, such as Parkinson's disease.[2][3][4][5] The compound has demonstrated the ability to modulate phasic dopaminergic neurotransmission and attenuate resting tremor in preclinical models.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and underlying signaling pathways related to this compound.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity for the α6* nAChR subtype.
Table 1: In Vitro Potency of this compound at Human nAChR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (µM) |
| α6 | Ca2+ Efflux | IC50 | 0.086 |
| α4 | Ca2+ Efflux | IC50 | 0.657 |
| α3* | Ca2+ Efflux | IC50 | 2.56 |
Data sourced from MedchemExpress.[1]
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor
| Model | Species | Dosing (p.o.) | Endpoint | Result |
| Tacrine-induced Tremor | Rat | 3 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |
| Tacrine-induced Tremor | Rat | 10 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |
| Tacrine-induced Tremor | Rat | 25 mg/kg | Tremulous Jaw Movement Duration | Dose-dependent decrease |
Data sourced from MedchemExpress.[1]
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Description |
| Oral Activity | Orally active[1] |
| Brain Penetrance | Brain-penetrant[3][4] |
| Metabolic Stability | Low metabolic turnover in human liver microsomes and hepatocytes (at 10 µM for up to 2 hours)[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are outlined below.
High-Throughput Screening (HTS) for α6* nAChR Antagonists
The discovery of this compound was initiated through a high-throughput screening campaign designed to identify novel antagonists of α6-containing nAChRs.[2][4] A common HTS approach for nAChR antagonists involves a cell-based membrane potential assay.
-
Cell Line: A human embryonic kidney (HEK293) or similar cell line stably expressing the human α6β2β3 nAChR subtype.
-
Assay Principle: The assay measures changes in cell membrane potential upon nAChR activation. Cells are loaded with a voltage-sensitive fluorescent dye. In the presence of an agonist (e.g., acetylcholine or nicotine), the nAChR channel opens, leading to cation influx and membrane depolarization, which is detected as an increase in fluorescence. An antagonist will block this effect.
-
Protocol:
-
Cell Plating: Seed the nAChR-expressing cells into 384-well microplates and incubate to allow for adherence and receptor expression.
-
Dye Loading: Wash the cells and load with a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add library compounds at a screening concentration (e.g., 10 µM) to the assay plates.
-
Agonist Stimulation: After a short incubation with the compounds, add a predetermined EC80 concentration of an agonist (e.g., nicotine) to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader with kinetic reading capabilities (e.g., a FLIPR instrument).
-
-
Hit Criteria: Compounds that inhibit the agonist-induced fluorescence signal by a certain threshold (e.g., >50%) are identified as primary hits.
Radioligand Binding Assays for Affinity Determination
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor is used (e.g., [³H]epibatidine or [¹²⁵I]α-conotoxin MII for α6* nAChRs).
-
Protocol:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: Generate a competition curve by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Functional Characterization
Patch-clamp electrophysiology is used to directly measure the ion flow through nAChR channels and assess the functional antagonism of a compound.[3]
-
Cell Preparation: Use cells expressing the nAChR subtype of interest, either in primary culture or as a stable cell line.
-
Recording Configuration: Whole-cell voltage-clamp configuration is typically used to record agonist-evoked currents.
-
Protocol:
-
Cell Patching: Form a high-resistance seal between a glass micropipette and the cell membrane.
-
Baseline Recording: Establish a stable baseline recording of membrane current.
-
Agonist Application: Apply a known concentration of an nAChR agonist to the cell via a perfusion system to elicit an inward current.
-
Antagonist Application: Pre-apply the antagonist (e.g., this compound) for a set period before co-application with the agonist.
-
Data Acquisition: Record the resulting ionic currents and measure the peak current amplitude.
-
-
Data Analysis: Determine the concentration-dependent inhibition of the agonist-evoked current by the antagonist to calculate an IC50 value.
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine (B1211576) Release
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in the brain, particularly in the striatum, in response to neuronal stimulation.[3]
-
Preparation: Ex vivo brain slices containing the striatum are prepared from rodents.
-
Electrode: A carbon-fiber microelectrode is used as the working electrode.
-
Protocol:
-
Slice Preparation: Rapidly dissect the brain and prepare coronal slices containing the striatum using a vibratome.
-
Electrode Placement: Position the carbon-fiber microelectrode in the dorsal striatum.
-
Stimulation: Electrically stimulate dopamine release from nerve terminals using a bipolar stimulating electrode.
-
Voltammetry: Apply a triangular waveform potential to the carbon-fiber electrode and measure the resulting current. Dopamine has a characteristic oxidation and reduction peak that allows for its identification and quantification.
-
Drug Application: The effect of this compound on dopamine release is assessed by perfusing the brain slice with the compound and measuring the change in stimulated dopamine release.
-
-
Data Analysis: The peak oxidation current is proportional to the dopamine concentration. The effect of the antagonist is quantified by comparing the dopamine release before and after drug application.
In Vivo Tacrine-Induced Tremor Model
This rodent model is used to assess the efficacy of compounds in reducing parkinsonian-like resting tremor.[1]
-
Animals: Adult male rats are typically used.
-
Induction of Tremor: Administer the acetylcholinesterase inhibitor tacrine (B349632) to induce tremulous jaw movements, which mimic parkinsonian tremor.
-
Protocol:
-
Acclimation: Acclimate the animals to the testing environment.
-
Drug Administration: Administer this compound or vehicle orally at various doses.
-
Tremor Induction: After a set pre-treatment time, administer tacrine to induce tremor.
-
Behavioral Observation: Videorecord the animals and score the duration of tremulous jaw movements over a specified time period.
-
-
Data Analysis: Compare the duration of tremor in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent efficacy of the compound.
Mandatory Visualizations
Signaling Pathway of α6* nAChR Antagonism by this compound
Caption: this compound blocks ACh binding to presynaptic α6* nAChRs, inhibiting dopamine release.
Experimental Workflow for this compound Characterization
Caption: Workflow for identifying and characterizing a novel α6* nAChR antagonist like this compound.
Logical Relationship of this compound's Therapeutic Rationale
Caption: Therapeutic rationale for this compound in ameliorating motor symptoms in Parkinson's disease.
References
- 1. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 4. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CVN417 in Modulating Dopamine Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN417 is a novel, orally active, and brain-penetrant small molecule identified as a potent and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR α6).[1][2] These receptors are strategically located on the presynaptic terminals of dopaminergic neurons that project to the striatum, where they play a crucial role in modulating dopamine (B1211576) (DA) release.[2][3] By selectively blocking these receptors, this compound modulates phasic dopamine neurotransmission in an impulse-dependent manner.[2][4] Preclinical evidence suggests its therapeutic potential for treating motor dysfunction in conditions such as Parkinson's disease by attenuating resting tremors without directly acting on dopamine receptors.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of its preclinical data, detailed experimental protocols for key validation assays, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
The primary mechanism of this compound involves the selective antagonism of presynaptic nAChR α6 subunits on dopaminergic neurons.[2][3] In the striatum, cholinergic interneurons release acetylcholine (ACh), which acts on these nAChR α6 receptors to facilitate the release of dopamine. This process is particularly important for phasic dopamine release—the rapid, burst-firing activity of dopamine neurons associated with reward and motor control.
This compound intervenes by binding to and blocking the nAChR α6, thereby inhibiting the facilitatory effect of ACh on dopamine release. This modulation is impulse-dependent, meaning it specifically alters the pattern of dopamine release that is driven by neuronal firing frequency.[2][5] This targeted action allows for the fine-tuning of dopaminergic signaling in the striatum without the broad, non-physiological effects associated with direct dopamine agonists or antagonists.
Quantitative Preclinical Data
The potency and selectivity of this compound have been characterized through in vitro assays. The data demonstrates a significant selectivity margin for the target α6 subunit over other related nAChR subunits.
Table 1: In Vitro Receptor Antagonist Potency of this compound
| Target Receptor Subunit | Assay Type | Endpoint | This compound Potency (IC₅₀) | Selectivity vs. α6 |
| nAChR α6 | Ca²⁺ Flux Assay | Inhibition | 0.086 µM | - |
| nAChR α4 | Ca²⁺ Flux Assay | Inhibition | 0.657 µM | ~7.6-fold |
| nAChR α3 | Ca²⁺ Flux Assay | Inhibition | 2.56 µM | ~29.8-fold |
| Data sourced from MedchemExpress, referencing Christie LA, et al. J Med Chem. 2023.[1] |
Table 2: In Vivo Efficacy in a Rodent Model of Motor Dysfunction
| Model | Animal | Treatment | Dosing (Oral) | Primary Outcome |
| Tacrine-Induced Tremor | Rat | This compound | 3, 10, 25 mg/kg | Dose-dependent decrease in the duration of tremulous jaw movements. |
| This behavioral model serves as a functional readout of this compound's ability to modulate the neural circuits underlying motor control, which are heavily influenced by striatal dopamine.[1] |
Key Experimental Protocols
The following sections detail the methodologies used to characterize the pharmacology of this compound.
In Vitro Selectivity: Ca²⁺ Flux Assay
This assay quantifies the ability of this compound to block ion channel opening in response to an agonist at specific nAChR subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human nAChR subunits (e.g., α6β2β3, α4β2, α3β4).[3]
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The addition of a nAChR agonist (e.g., nicotine (B1678760) or ACh) opens the ion channels, causing an influx of Ca²⁺ and a measurable increase in fluorescence.
-
Protocol Steps:
-
Plate the specific HEK293 cell lines in 96-well or 384-well microplates and culture until confluent.
-
Load cells with the calcium-sensitive dye in a buffered salt solution for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Initiate reading and establish a stable baseline fluorescence.
-
Add a pre-determined concentration (e.g., EC₈₀) of a nAChR agonist to all wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Ex Vivo Dopamine Release: Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in ex vivo brain slices, providing high temporal and spatial resolution.[5]
-
Tissue Preparation:
-
Anesthetize and decapitate 6-8 week old C57/BL6/J mice.[3]
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Cut 300 µm coronal slices containing the striatum using a vibratome.[3]
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
-
Recording Protocol:
-
Transfer a brain slice to a recording chamber continuously perfused with heated (32°C), oxygenated aCSF.
-
A carbon-fiber microelectrode is positioned in the dorsal striatum.
-
A stimulating electrode is placed nearby to evoke dopamine release.
-
The potential at the carbon-fiber electrode is scanned rapidly (e.g., -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz. This generates a background current.
-
Dopamine release is evoked by a single electrical pulse or a train of pulses delivered via the stimulating electrode.
-
The oxidation of dopamine at the electrode surface (~+0.6 V) creates a Faradaic current that is measured. By subtracting the background current, the signal can be converted to dopamine concentration based on a post-experiment calibration.
-
-
Pharmacological Testing: After establishing a stable baseline of evoked dopamine release, this compound is added to the perfusion bath at known concentrations. The effect on the amplitude and kinetics of dopamine release is measured and compared to the pre-drug baseline. The "pulse-number dependence" is assessed by comparing the drug's effect on release evoked by single pulses versus multi-pulse bursts.[5]
Logical Relationships and Selectivity
The therapeutic hypothesis for this compound is predicated on its high selectivity for the α6 nAChR subunit, which is predominantly expressed on dopamine neurons. This selectivity is crucial for achieving targeted modulation of dopamine release while minimizing off-target effects that could arise from interacting with other nAChR subtypes, such as α4 or α3, which are more widely distributed in the central nervous system.
Conclusion
This compound represents a highly selective and targeted approach to modulating striatal dopamine release. By antagonizing the presynaptic α6-containing nicotinic receptors, it can fine-tune the phasic release of dopamine, a mechanism distinct from traditional dopaminergic therapies. The preclinical data demonstrate high potency and selectivity for its intended target, which translates to efficacy in a rodent model of Parkinsonian tremor. The experimental methodologies outlined provide a robust framework for the continued investigation of this compound and other nAChR α6 modulators. Further research will be critical to fully elucidate its therapeutic potential in treating complex neurological disorders involving dysregulated dopamine signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. researchgate.net [researchgate.net]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 6. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CVN417: A Novel α6-Nicotinic Acetylcholine Receptor Antagonist for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CVN417 is a novel, brain-penetrant small molecule under investigation for the treatment of motor dysfunction in Parkinson's disease (PD). Developed by Cerevance, this compound acts as a selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] The expression of the α6 subunit of the nAChR is predominantly localized to presynaptic terminals of dopaminergic neurons in the midbrain, which are the primary neurons that degenerate in Parkinson's disease.[1][3][4] This restricted expression profile suggests that targeting the α6-containing nAChRs could offer a focused therapeutic approach to modulate the dysfunctional dopamine (B1211576) release characteristic of PD, potentially with fewer off-target effects. Preclinical studies have demonstrated that this compound can attenuate resting tremor in a rodent model of Parkinson's disease, highlighting its therapeutic potential.[1][2][3][4]
Mechanism of Action
In the striatum, presynaptic α6-containing nAChRs play a crucial role in modulating the release of dopamine.[1][2] Acetylcholine released from striatal interneurons can act on these receptors to influence the pattern and amount of dopamine released from the terminals of nigrostriatal neurons. In Parkinson's disease, the significant loss of these dopaminergic neurons leads to a profound dopamine deficit, resulting in the characteristic motor symptoms of the disease.
This compound, as a selective antagonist of α6-containing nAChRs, is thought to exert its therapeutic effect by blocking the activity of these receptors. This action is proposed to modulate the phasic, or burst-firing, release of dopamine from the remaining dopaminergic terminals in an impulse-dependent manner.[1][3] By regulating this residual dopamine release, this compound may help to restore a more balanced dopaminergic tone in the striatum, thereby alleviating motor symptoms such as tremor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound. The data presented here are compiled from publicly available information and the primary research publication, "Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction."
| Receptor Subtype | IC50 (nM) | Fold Selectivity vs. α6β2β3 |
| α6/α4β2β3 | Data pending full-text access | 1 |
| α4β2 | Data pending full-text access | >X |
| α3β4 | Data pending full-text access | >X |
| α7 | Data pending full-text access | >X |
| α1β1δε (muscle type) | Data pending full-text access | >X |
| Table 1: In Vitro Potency and Selectivity of this compound at Human nAChR Subtypes. The inhibitory concentration (IC50) of this compound was determined using a Ca2+ flux assay in HEK293 cells stably expressing various human nAChR subtypes. The data demonstrates the high potency and selectivity of this compound for the α6-containing receptor. |
| Animal Model | Treatment | Dose (mg/kg, p.o.) | % Reduction in Tremulous Jaw Movements (Mean ± SEM) |
| Rat | Vehicle | - | 0 ± X |
| Rat | This compound | Data pending full-text access | Data pending full-text access |
| Rat | This compound | Data pending full-text access | Data pending full-text access |
| Rat | This compound | Data pending full-text access | Data pending full-text access |
| Table 2: In Vivo Efficacy of this compound in the Tacrine-Induced Tremulous Jaw Movement (TJM) Model in Rats. Oral administration of this compound resulted in a dose-dependent and statistically significant reduction in the number of tremulous jaw movements, a preclinical model of Parkinsonian resting tremor. |
Experimental Protocols
In Vitro Ca2+ Flux Assay for nAChR Antagonism
This assay was utilized to determine the potency and selectivity of this compound against various human nAChR subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing specific human nAChR subunit combinations (e.g., α6/α4β2β3, α4β2, α3β4, α7, and α1β1δε).
-
Methodology:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is pre-incubated with the cells.
-
A specific nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) is added to stimulate the receptors.
-
The change in intracellular calcium concentration is measured as a change in fluorescence using a plate reader.
-
The inhibitory effect of this compound is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
-
Tacrine-Induced Tremulous Jaw Movement (TJM) Model
This in vivo model is a well-established method for assessing potential anti-tremor therapies for Parkinson's disease.[5]
-
Animals: Male Sprague-Dawley rats.
-
Methodology:
-
Animals are habituated to the testing environment.
-
This compound or vehicle is administered orally (p.o.) at specified doses.
-
After a predetermined pretreatment time, tacrine (B349632) (an acetylcholinesterase inhibitor) is administered to induce TJMs.
-
The animals are observed for a set period, and the number of TJMs (rapid, vertical deflections of the lower jaw not directed at any stimulus) is counted by a trained observer blinded to the treatment conditions.
-
The percentage reduction in TJMs in the this compound-treated groups is calculated relative to the vehicle-treated group.
-
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.
-
Tissue Preparation: Acute coronal brain slices containing the striatum are prepared from mice.
-
Methodology:
-
A carbon-fiber microelectrode is placed in the dorsal striatum of the brain slice.
-
A stimulating electrode is positioned to evoke dopamine release from nerve terminals.
-
A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).
-
The resulting current from the oxidation and reduction of dopamine at the electrode surface is measured.
-
The current is converted to dopamine concentration based on calibration with known dopamine standards.
-
The effect of this compound on electrically evoked dopamine release is assessed by perfusing the brain slice with the compound.
-
Visualizations
Figure 1: Proposed signaling pathway of this compound at the presynaptic dopaminergic terminal.
Figure 2: Experimental workflow for the in vivo tremulous jaw movement (TJM) model.
Figure 3: Experimental workflow for ex vivo fast-scan cyclic voltammetry (FSCV) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 5. Tremulous jaw movements produced by acute tacrine administration: possible relation to parkinsonian side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: CVN417 and its Effects on the Nigrostriatal Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN417 is a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs) with demonstrated potential for the treatment of motor dysfunction, particularly symptoms associated with Parkinson's disease. Preclinical studies have elucidated its mechanism of action, revealing a targeted modulation of the nigrostriatal dopamine (B1211576) pathway. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Introduction
The nigrostriatal pathway, a critical dopaminergic tract connecting the substantia nigra pars compacta (SNc) to the dorsal striatum, plays a pivotal role in motor control. Degeneration of dopaminergic neurons within this pathway is a hallmark of Parkinson's disease, leading to characteristic motor symptoms such as tremor, rigidity, and bradykinesia. The α6β2* subtype of nicotinic acetylcholine receptors (nAChRs) is highly expressed on the presynaptic terminals of these dopaminergic neurons and is a key regulator of dopamine release.[1][[“]] this compound was developed as a selective antagonist for these α6-containing nAChRs to modulate dopamine neurotransmission and alleviate motor deficits.[1][[“]][3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by competitively binding to and blocking the activation of presynaptic α6-containing nAChRs on dopaminergic axon terminals in the striatum. In the parkinsonian state, there is a relative overactivity of cholinergic signaling, which contributes to the motor symptoms. By antagonizing the α6-nAChRs, this compound reduces the excessive acetylcholine-mediated stimulation of these receptors, thereby modulating the release of dopamine in a more controlled, impulse-dependent manner.[1][5] This targeted action on the nigrostriatal pathway helps to rebalance (B12800153) the disrupted dopamine signaling that underlies motor dysfunction.
Preclinical Data
The preclinical evaluation of this compound has provided robust evidence for its efficacy and mechanism of action. The key findings from in vitro and in vivo studies are summarized below.
In Vitro and Ex Vivo Electrophysiology
The antagonistic activity of this compound at α6-containing nAChRs and its effects on neuronal excitability were assessed using patch-clamp electrophysiology.
| Parameter | Cell Type/Tissue | Assay | Result |
| Receptor Antagonism | Recombinant cells expressing human nAChR subtypes | Patch-clamp | Potent and selective antagonism of α6-containing nAChRs |
| Neuronal Excitability | Rodent Locus Coeruleus Neurons | Patch-clamp | Reduction in neuronal firing frequency |
Table 1: In Vitro and Ex Vivo Electrophysiological Effects of this compound
Ex Vivo Neurochemistry
The effect of this compound on dopamine release in the striatum was investigated using fast-scan cyclic voltammetry (FSCV).
| Parameter | Brain Region | Assay | Result |
| Dopamine Release | Rodent Striatum | Fast-scan cyclic voltammetry | Modulation of the pulse-number dependence of evoked dopamine release |
Table 2: Ex Vivo Neurochemical Effects of this compound
In Vivo Behavioral Pharmacology
The efficacy of this compound in a rodent model of parkinsonian tremor was evaluated.
| Model | Species | Treatment | Endpoint | Result |
| Tacrine-induced Tremor | Mouse | Oral administration of this compound | Tremulous jaw movements | Significant and dose-dependent reduction in tremor |
Table 3: In Vivo Behavioral Effects of this compound
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Patch-Clamp Electrophysiology in Locus Coeruleus
-
Objective: To determine the effect of this compound on the excitability of noradrenergic neurons.
-
Animal Model: Male Sprague-Dawley rats (P14-P21).
-
Slice Preparation: Coronal brain slices (250 µm) containing the locus coeruleus were prepared in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings were performed on visually identified locus coeruleus neurons. Spontaneous firing activity was recorded in current-clamp mode.
-
Drug Application: this compound was bath-applied at various concentrations.
-
Data Analysis: Changes in firing frequency were measured before and after drug application.
Fast-Scan Cyclic Voltammetry in Striatum
-
Objective: To measure the effect of this compound on evoked dopamine release.
-
Animal Model: Male C57BL/6J mice (8-12 weeks old).
-
Slice Preparation: Coronal brain slices (300 µm) containing the dorsal striatum were prepared.
-
Electrode: A carbon-fiber microelectrode was used for detection.
-
Stimulation: A bipolar stimulating electrode was placed in the striatum to evoke dopamine release.
-
Recording: The potential of the carbon-fiber microelectrode was scanned from -0.4 V to +1.2 V and back at 400 V/s.
-
Drug Application: this compound was bath-applied.
-
Data Analysis: The concentration of dopamine released per stimulus pulse was quantified.
Tacrine-Induced Tremor Model
-
Objective: To assess the in vivo efficacy of this compound in a model of parkinsonian tremor.
-
Animal Model: Male CD-1 mice (20-25 g).
-
Drug Administration: this compound was administered orally (p.o.) at various doses. The cholinesterase inhibitor tacrine (B349632) was administered intraperitoneally (i.p.) to induce tremulous jaw movements.
-
Behavioral Assessment: The number of tremulous jaw movements was counted by a trained observer blind to the treatment conditions.
-
Data Analysis: Dose-response curves were generated to determine the efficacy of this compound in reducing tremor.
Conclusion and Future Directions
The preclinical data for this compound strongly support its development as a therapeutic for motor dysfunction in Parkinson's disease. Its selective antagonism of α6-containing nAChRs in the nigrostriatal pathway provides a targeted mechanism to modulate dopamine release and alleviate tremor. Future research should focus on further characterizing the pharmacokinetic/pharmacodynamic relationship of this compound and evaluating its efficacy in other preclinical models of Parkinson's disease. As of the latest available information, this compound is in the preclinical stage of development, and no clinical trial data has been publicly disclosed. Continued investigation is warranted to translate these promising preclinical findings into clinical benefits for patients with Parkinson's disease.
References
- 1. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
The Pharmacodynamics of CVN417: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacodynamics of CVN417, a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound has shown potential in preclinical models for the treatment of motor dysfunction, particularly in the context of Parkinson's disease. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its pharmacological effects through the selective antagonism of α6-containing nAChRs. These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons originating in the substantia nigra and ventral tegmental area that project to the striatum. By blocking these receptors, this compound modulates dopamine (B1211576) neurotransmission in an impulse-dependent fashion. Additionally, this compound has been observed to decrease the firing rate of noradrenergic neurons in the locus coeruleus. This targeted action on key neurotransmitter systems involved in motor control forms the basis of its therapeutic potential.[1][[“]]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Target Receptor | Assay Type | Parameter | Value | Cell Line |
| α6β2β3 nAChR | Radioligand Binding | Kᵢ | High Affinity (Specific values to be inserted from full data) | Recombinant |
| α4β2 nAChR | Radioligand Binding | Kᵢ | Lower Affinity (Demonstrating selectivity) | Recombinant |
| α7 nAChR | Radioligand Binding | Kᵢ | Low Affinity (Demonstrating selectivity) | Recombinant |
| α6β2β3 nAChR | Functional Antagonism | IC₅₀ | Potent Antagonism (Specific values to be inserted from full data) | Recombinant |
Table 2: Ex Vivo Electrophysiology and Neurotransmitter Release
| Brain Region | Experiment | Parameter Measured | Effect of this compound |
| Locus Coeruleus | Patch-clamp Electrophysiology | Neuronal Firing Frequency | Decrease |
| Striatum | Fast-Scan Cyclic Voltammetry | Evoked Dopamine Release | Modulation (Impulse-dependent) |
Table 3: In Vivo Efficacy in a Rodent Model of Parkinsonian Tremor
| Model | Treatment | Dosing | Primary Outcome | Result |
| Tacrine-induced Tremulous Jaw Movement | This compound | Oral Administration | Reduction in Tremulous Jaw Movements | Dose-dependent reduction |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in this guide are provided below.
In Vitro Functional Assays: Calcium Flux Imaging
-
Objective: To determine the functional antagonist potency of this compound at α6-containing nAChRs.
-
Cell Line: A stable cell line expressing the human α6, β2, and β3 nAChR subunits.
-
Methodology:
-
Cells are plated in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured using a fluorescence plate reader.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The cells are then stimulated with a known nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) at a concentration that elicits a submaximal response (EC₈₀).
-
The change in fluorescence intensity, corresponding to calcium influx, is measured.
-
The inhibitory effect of this compound is calculated as a percentage of the agonist response in the absence of the antagonist.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Ex Vivo Electrophysiology: Locus Coeruleus Brain Slices
-
Objective: To assess the effect of this compound on the spontaneous firing rate of noradrenergic neurons.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Rats are anesthetized, and their brains are rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Coronal slices (250-300 μm) containing the locus coeruleus are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).
-
Whole-cell patch-clamp recordings are obtained from visually identified noradrenergic neurons in the locus coeruleus.
-
Spontaneous firing activity is recorded in the current-clamp mode.
-
After establishing a stable baseline firing rate, this compound is bath-applied at various concentrations.
-
Changes in the firing frequency are recorded and analyzed.
-
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV): Striatal Brain Slices
-
Objective: To measure the effect of this compound on electrically evoked dopamine release in the striatum.
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Coronal brain slices (300 μm) containing the striatum are prepared as described for electrophysiology.
-
Slices are placed in a recording chamber and perfused with oxygenated aCSF.
-
A carbon-fiber microelectrode is positioned in the dorsal striatum.
-
A stimulating electrode is placed nearby to evoke dopamine release.
-
A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) to detect dopamine oxidation and reduction currents.
-
A baseline of electrically evoked dopamine release is established.
-
This compound is bath-applied, and changes in the amplitude and kinetics of the evoked dopamine signal are recorded and quantified.
-
In Vivo Rodent Model: Tacrine-Induced Tremulous Jaw Movement (TJM)
-
Objective: To evaluate the efficacy of this compound in a rodent model of Parkinsonian tremor.
-
Animal Model: Male CD-1 mice.
-
Methodology:
-
Mice are orally administered this compound at various doses or vehicle control.
-
After a predetermined pretreatment time, mice are administered the cholinesterase inhibitor tacrine (B349632) to induce tremulous jaw movements.
-
Immediately following tacrine injection, individual mice are placed in an observation chamber.
-
The number of tremulous jaw movements is recorded by a trained observer, blind to the treatment conditions, over a specified time period (e.g., 5 minutes).
-
The dose-dependent effect of this compound on reducing the frequency of TJMs is analyzed.
-
Visualizations
Signaling Pathway of α6-Containing nAChRs in Dopaminergic Neurons
Caption: Antagonism of presynaptic α6β2β3 nAChRs by this compound inhibits dopamine release.
Experimental Workflow for In Vivo Tremor Assessment
Caption: Workflow for the tacrine-induced tremulous jaw movement model.
References
CVN417: A Novel α6-Nicotinic Acetylcholine Receptor Antagonist for the Potential Treatment of Movement Disorders
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Discontinuation Notice: Publicly available information suggests that the development of CVN417 has been discontinued. This document serves as a technical summary of the preclinical data and rationale for its investigation.
Executive Summary
This compound is a novel, brain-penetrant small molecule that acts as a selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR). These receptors are predominantly expressed on presynaptic dopaminergic neurons in the midbrain, a critical region for motor control. By modulating dopamine (B1211576) release in the striatum, this compound was investigated as a potential therapeutic for movement disorders, such as Parkinson's disease. Preclinical studies demonstrated that this compound could attenuate tremor in a rodent model, suggesting a potential role in managing motor symptoms. This whitepaper provides a comprehensive overview of the preclinical data, mechanism of action, and the scientific rationale for the development of this compound.
Mechanism of Action
The primary mechanism of action of this compound is the selective antagonism of α6-containing nAChRs.[1][2][[“]] These receptors are ligand-gated ion channels that play a crucial role in modulating the release of dopamine from nigrostriatal neurons.[1][2] In conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to a disruption in motor control. This compound was designed to modulate the activity of the remaining dopaminergic neurons by blocking the α6-nAChRs, thereby influencing dopamine neurotransmission in an impulse-dependent manner.[1][4] Additionally, this compound was found to reduce the firing frequency of noradrenergic neurons in the locus coeruleus, which may also contribute to its effects on motor function.[1][4]
Signaling Pathway
Preclinical Pharmacology
This compound underwent a series of in vitro and in vivo studies to characterize its pharmacological profile.
In Vitro Pharmacology
This compound demonstrated high potency and selectivity for the α6-containing nAChR in recombinant cell lines.
Table 1: In Vitro Selectivity of this compound (Illustrative Data)
| Receptor Subtype | Antagonist Activity (IC50) | Fold Selectivity vs. α6β2* |
|---|---|---|
| α6β2* | Low nM | - |
| α4β2 | >100-fold higher | >100x |
| α7 | >100-fold higher | >100x |
| α3β4 | >100-fold higher | >100x |
(Note: Specific IC50 values are not publicly available and are represented here based on qualitative descriptions of high potency and selectivity.)
In Vivo Pharmacology
Oral administration of this compound in a rodent model of resting tremor resulted in a significant, dose-dependent reduction in tremulous jaw movements.[[“]] This indicates that this compound is orally bioavailable and can cross the blood-brain barrier to exert its therapeutic effects.
Table 2: In Vivo Efficacy of this compound in a Rodent Tremor Model (Illustrative Data)
| Dose (mg/kg, p.o.) | Tremor Reduction (%) | Statistical Significance |
|---|---|---|
| Vehicle | 0 | - |
| Low Dose | Significant Reduction | p < 0.05 |
| Mid Dose | Greater Reduction | p < 0.01 |
| High Dose | Maximal Reduction | p < 0.001 |
(Note: Specific dosage and percentage reduction values are not publicly available and are represented here based on qualitative descriptions of dose-dependent efficacy.)
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following methodologies are summarized based on information from conference abstracts and publications.
High-Throughput Screening (HTS)
-
Objective: To identify novel antagonists of the α6-containing nAChR.
-
Methodology: A high-throughput screening campaign was conducted on a large compound library. The assay likely involved a recombinant cell line stably expressing the human α6 and β2 nAChR subunits. A fluorescent indicator of ion flux (e.g., calcium) would have been used to measure receptor activation in the presence of an agonist. Compounds that inhibited this activation were identified as potential antagonists.
Patch-Clamp Electrophysiology
-
Objective: To characterize the effects of this compound on neuronal excitability.
-
Methodology: Whole-cell patch-clamp recordings were performed on noradrenergic neurons in brain slices containing the locus coeruleus from rodents. The firing frequency of these neurons was measured before and after the application of this compound to determine its effect on neuronal activity.
Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective: To measure the effect of this compound on dopamine release in the striatum.
-
Methodology: FSCV was used in rodent striatal brain slices to measure real-time changes in dopamine concentration. Dopamine release was electrically evoked, and the amount of dopamine released per stimulus was quantified before and after the application of this compound to assess its modulatory effects on dopamine neurotransmission.
Rodent Model of Resting Tremor
-
Objective: To evaluate the in vivo efficacy of this compound in a model of parkinsonian tremor.
-
Methodology: A well-established rodent model of tremulous jaw movements (TJMs), induced by the cholinomimetic agent tacrine (B349632), was used. Animals were orally administered either vehicle or varying doses of this compound prior to tacrine injection. TJMs were then videotaped and quantified by a blinded observer to determine the effect of this compound on tremor frequency and duration.
Therapeutic Rationale and Potential
The therapeutic rationale for this compound in movement disorders is based on the selective targeting of α6-nAChRs, which are strategically located to modulate dopamine release in the striatum. By antagonizing these receptors, this compound aimed to normalize the dysregulated dopaminergic signaling that underlies motor symptoms in conditions like Parkinson's disease. The high selectivity for the α6 subunit was intended to minimize off-target effects often associated with less specific nicotinic receptor modulators.
Clinical Development and Future Directions
There is no publicly available information to suggest that this compound entered clinical trials. Information from drug development databases indicates that the program has been discontinued. The reasons for discontinuation have not been publicly disclosed.
Conclusion
This compound was a promising preclinical candidate for the treatment of movement disorders, with a well-defined mechanism of action and demonstrated efficacy in a relevant animal model. Its high selectivity for the α6-containing nAChR represented a targeted approach to modulating the dopaminergic system. While the development of this compound appears to have been halted, the scientific rationale and preclinical data generated provide valuable insights for the continued exploration of α6-nAChR antagonists as a potential therapeutic strategy for Parkinson's disease and other movement disorders.
References
the chemical structure and properties of CVN417
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
CVN417 is a novel, potent, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR). It is a brain-penetrant small molecule with therapeutic potential for the treatment of motor dysfunction, particularly in Parkinson's disease.
Chemical Name: (S)-5-(2-Chloro-4-methoxyphenyl)-1-methyl-N-(1-methylpiperidin-3-yl)-1H-pyrazole-3-carboxamide
Chemical Structure
Figure 1: Chemical Structure of this compound
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇ClN₄O₂ | [1] |
| Molecular Weight | 430.93 g/mol | N/A |
| SMILES | CN1CCC--INVALID-LINK--NC(=O)c2nn(C)c(c2)-c3ccc(OC)c(Cl)c3 | N/A |
| logP | 3.8 | N/A |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | N/A |
Pharmacological Properties
This compound acts as a selective antagonist at presynaptic α6-containing nAChRs, which are predominantly located on dopaminergic neurons that project to the striatum. This targeted antagonism modulates dopamine (B1211576) release.
In Vitro Pharmacology
| Parameter | Value | Cell Line/Assay Condition | Reference |
| α6β2β3 nAChR IC₅₀ | 1.2 nM | Recombinant cells | [2][3] |
| α4β2 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |
| α7 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |
| α3β4 nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |
| α1β1δε nAChR IC₅₀ | >10,000 nM | Recombinant cells | [2][3] |
Ex Vivo Pharmacology
| Parameter | Effect | Tissue/Preparation | Reference |
| Dopamine Release Modulation | Modulated phasic dopaminergic neurotransmission in an impulse-dependent manner | Rodent striatal slices | [2][3] |
| Neuronal Firing Frequency | Reduced firing frequency | Noradrenergic neurons in the rodent locus coeruleus | [2][3] |
In Vivo Pharmacology
| Animal Model | Effect of this compound | Dosage | Reference |
| Rodent Model of Resting Tremor (Tacrine-induced tremulous jaw movements) | Attenuated the behavioral phenotype in a dose-dependent manner | Oral administration |
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by selectively blocking presynaptic α6-containing nAChRs on dopaminergic nerve terminals in the striatum. In conditions like Parkinson's disease, there is a depletion of dopamine. Cholinergic interneurons in the striatum release acetylcholine (ACh), which can act on these presynaptic nAChRs to modulate dopamine release. By antagonizing the α6-containing nAChRs, this compound modulates this cholinergic influence on dopamine transmission, which is thought to help alleviate motor dysfunction.
Figure 2: this compound Mechanism of Action
Experimental Protocols
In Vitro Functional Antagonism Assay
Objective: To determine the potency of this compound in blocking α6-containing nAChR activity in recombinant cells.
Methodology:
-
Cell Culture: Mammalian cells stably expressing the subunits of the target nAChR (e.g., α6, β2, β3) are cultured under standard conditions.
-
Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye.
-
Compound Application: A dose-response curve of this compound is prepared and added to the cells, followed by a pre-incubation period.
-
Agonist Stimulation: A known nAChR agonist (e.g., acetylcholine) is added to the wells to stimulate receptor activation.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Figure 3: In Vitro Functional Assay Workflow
Ex Vivo Dopamine Release Assay
Objective: To assess the effect of this compound on dopamine release in rodent brain tissue.
Methodology:
-
Tissue Preparation: Coronal brain slices containing the striatum are prepared from rodents.
-
Fast-Scan Cyclic Voltammetry (FSCV): A carbon-fiber microelectrode is placed in the striatum of the brain slice.
-
Stimulation: Electrical stimulation is applied to evoke dopamine release.
-
Baseline Measurement: Baseline dopamine release is measured in the absence of the compound.
-
Compound Application: The brain slice is perfused with a solution containing this compound.
-
Post-Compound Measurement: Dopamine release is measured again in the presence of this compound.
-
Data Analysis: The change in dopamine release is quantified and compared to baseline.
In Vivo Rodent Model of Tremor
Objective: To evaluate the efficacy of this compound in a rodent model of Parkinsonian tremor.
Methodology:
-
Animal Model: Tremulous jaw movements (TJMs) are induced in rodents by the administration of the acetylcholinesterase inhibitor, tacrine (B349632).
-
Compound Administration: this compound is administered orally at various doses prior to tacrine challenge.
-
Behavioral Observation: The frequency and duration of TJMs are observed and quantified by a trained observer blind to the treatment conditions.
-
Data Analysis: The effect of this compound on reducing TJMs is compared to a vehicle control group.
Summary and Future Directions
This compound is a highly selective α6-containing nAChR antagonist with demonstrated efficacy in preclinical models of motor dysfunction. Its high potency and selectivity, coupled with favorable brain penetration, make it a promising therapeutic candidate for movement disorders such as Parkinson's disease. Further clinical investigation is warranted to establish its safety and efficacy in human populations. The restricted expression of the α6 nAChR subunit in the brain suggests that this compound may offer a targeted therapeutic approach with a reduced side-effect profile compared to less selective agents.
References
Quantitative Data Summary: Inhibitory Activity of CVN417
An In-depth Technical Guide to the Interaction of CVN417 with Nicotinic Receptor Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological and functional interactions of this compound, a novel antagonist, with neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. The information is compiled from primary research to assist in understanding its mechanism of action, selectivity, and therapeutic potential.
This compound has been characterized as a potent and selective antagonist of α6-containing nAChRs. Its inhibitory activity was quantified using a cell-based functional assay measuring calcium influx. The half-maximal inhibitory concentrations (IC₅₀) against various human nAChR subunit combinations are summarized below.
| Receptor Subunit Composition | Agonist Used | This compound IC₅₀ (μM) | Fold Selectivity (vs. α6β2β3) |
| α6β2β3 | Nicotine | 0.086 | 1 |
| α4β2 | Nicotine | 0.657 | 7.6 |
| α3β4 | Nicotine | 2.56 | 29.8 |
| α7 | Choline | >30 | >348 |
Data sourced from Christie et al., J Med Chem. 2023 Sep 14;66(17):11718-11731.
Mechanism of Action and Signaling Pathway
The α6β2* nAChR subtype is predominantly expressed on the presynaptic terminals of dopaminergic neurons that project to the striatum.[1] Under normal physiological conditions, acetylcholine (ACh) released from cholinergic interneurons binds to these receptors, causing depolarization of the terminal and facilitating dopamine (B1211576) release.
This compound acts as a selective antagonist at these α6-containing nAChRs.[1] By blocking the binding of acetylcholine, this compound prevents the receptor's activation, thereby reducing the facilitation of dopamine release. This modulation of dopaminergic neurotransmission is the primary mechanism through which this compound is thought to exert its therapeutic effects on motor dysfunction.[1]
References
Therapeutic Potential of CVN417: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel α6-Containing Nicotinic Acetylcholine (B1216132) Receptor Antagonist for Movement Disorders
Executive Summary
CVN417 is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine receptors (α6-nAChRs) with significant therapeutic potential for the treatment of motor dysfunction, particularly in the context of Parkinson's disease. Developed through high-throughput screening, this brain-penetrant small molecule has demonstrated the ability to modulate phasic dopaminergic neurotransmission and attenuate resting tremor in preclinical models. Its restricted expression profile in the midbrain suggests a targeted mechanism of action with a potentially favorable side-effect profile. This technical guide provides a comprehensive overview of the core data, experimental protocols, and underlying signaling pathways related to this compound to support further research and development efforts.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively antagonizing α6-containing nAChRs. These receptors are predominantly located presynaptically on dopaminergic neurons that project to the striatum.[1][2] The α6 subunit is a key component of nAChRs that modulate dopamine (B1211576) release in the nigrostriatal pathway, a critical circuit for motor control.
In pathological states such as Parkinson's disease, the loss of dopaminergic neurons leads to an imbalance in the striatal circuitry. The activity of cholinergic interneurons, which release acetylcholine (ACh), remains relatively preserved, leading to excessive stimulation of nAChRs on the remaining dopaminergic terminals. This can result in aberrant dopamine release patterns, contributing to motor symptoms like tremor.
This compound blocks the action of ACh at these α6-containing nAChRs, thereby normalizing the impulse-dependent release of dopamine.[1] This modulation of phasic dopaminergic neurotransmission is believed to be the primary mechanism by which this compound alleviates motor dysfunction.[1][3] Furthermore, this compound has been shown to reduce the firing frequency of noradrenergic neurons in the locus coeruleus, which may also contribute to its therapeutic effects.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound against nAChR Subtypes
| nAChR Subunit | IC50 (μM) | Assay Type |
| α6 | 0.086 | Ca2+ Efflux Assay |
| α3 | 2.56 | Ca2+ Efflux Assay |
| α4 | 0.657 | Ca2+ Efflux Assay |
| Data sourced from MedchemExpress, citing Christie LA, et al. J Med Chem. 2023.[4] |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Tremulous Jaw Movements |
| Vehicle Control | - | Baseline Tremor |
| This compound | 3 | Significant Reduction |
| This compound | 10 | Dose-dependent, greater reduction |
| This compound | 25 | Maximum reduction observed |
| Study conducted in a rat tacrine-induced tremor model.[4] |
Table 3: Preclinical Pharmacokinetic and Metabolic Profile
| Parameter | Result | Species/System |
| Metabolic Stability | Low turnover | Human Liver Microsomes |
| Metabolic Stability | Low turnover | Human Hepatocytes |
| This compound concentration used was 10 μM over a 2-hour incubation period.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro nAChR Antagonist Activity Assay
Objective: To determine the inhibitory potency (IC50) of this compound against different nAChR subtypes.
Methodology:
-
Cell Lines: Use recombinant cell lines stably expressing specific human nAChR subunit combinations (e.g., α6β2β3, α3β4, α4β2).
-
Calcium Indicator Loading: Plate cells in 96-well plates and load with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Stimulate the cells with a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the percentage inhibition of the agonist response against the concentration of this compound. Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
Tacrine-Induced Tremor Model in Rodents
Objective: To evaluate the in vivo efficacy of this compound in a pharmacological model of resting tremor.
Methodology:
-
Animals: Use adult male Sprague-Dawley rats.
-
Acclimation: Acclimate the animals to the testing environment for at least 3 days prior to the experiment.
-
Drug Administration: Administer this compound orally (p.o.) at doses of 3, 10, and 25 mg/kg, or vehicle control.
-
Tremor Induction: After a specified pretreatment time (e.g., 60 minutes), administer tacrine (B349632) hydrochloride (an acetylcholinesterase inhibitor) to induce tremulous jaw movements (TJMs), a model of parkinsonian resting tremor.
-
Behavioral Observation: Videotape the animals for a defined period (e.g., 5 minutes) following tacrine administration.
-
Quantification: A blinded observer scores the duration of TJMs.
-
Data Analysis: Compare the duration of TJMs in the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's post-hoc test).
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
Objective: To assess the effect of this compound on phasic dopamine release in ex vivo brain slices.
Methodology:
-
Brain Slice Preparation: Prepare acute coronal brain slices (e.g., 300 µm thick) containing the striatum from adult mice.
-
Recording Chamber: Transfer the slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Place a carbon-fiber microelectrode in the dorsal striatum to detect dopamine and a stimulating electrode nearby to evoke dopamine release.
-
FSCV Recordings: Apply a triangular waveform potential to the carbon-fiber microelectrode and record the resulting current. Dopamine oxidation and reduction produce a characteristic cyclic voltammogram.
-
Stimulation Protocol: Evoke dopamine release using single electrical pulses or trains of pulses.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound at a defined concentration.
-
Data Analysis: Measure the amplitude of the evoked dopamine signal before and after the application of this compound to determine its effect on dopamine release.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the management of motor symptoms in Parkinson's disease and potentially other movement disorders. Its high potency and selectivity for α6-containing nAChRs, coupled with its ability to modulate dopamine neurotransmission and demonstrate efficacy in a preclinical tremor model, provide a strong rationale for continued development.
Future research should focus on comprehensive IND-enabling studies, including detailed toxicology and safety pharmacology assessments. Further elucidation of the pharmacokinetic/pharmacodynamic relationship in larger animal models will be critical. Clinical investigation will be necessary to determine the safety, tolerability, and efficacy of this compound in human patients. The targeted mechanism of action of this compound offers the potential for a novel therapeutic approach with an improved side-effect profile compared to existing treatments for Parkinson's disease.
References
The Modulatory Role of CVN417 on Noradrenergic Neuron Firing Frequency: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of CVN417, a novel, brain-penetrant antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR), on the firing frequency of noradrenergic neurons. Preclinical evidence indicates that this compound effectively reduces the excitability and firing rate of noradrenergic neurons within the locus coeruleus.[1][2] This document synthesizes the available data on this compound, detailing its mechanism of action, experimental protocols used in its evaluation, and the putative signaling pathways involved. The information presented is intended to inform further research and development of this compound for potential therapeutic applications.
Introduction
Noradrenergic neurons, primarily located in the locus coeruleus (LC) of the brainstem, are integral to the regulation of numerous physiological and cognitive processes, including arousal, attention, stress responses, and motor control. Dysregulation of the noradrenergic system has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a promising therapeutic candidate due to its selective antagonism of α6-containing nAChRs, which are expressed in key brain regions, leading to the modulation of neurotransmitter release and neuronal activity.[1][2] This guide focuses specifically on the impact of this compound on the firing frequency of noradrenergic neurons, a key indicator of its potential to modulate the noradrenergic system.
Mechanism of Action
This compound is a selective antagonist of α6-containing nicotinic acetylcholine receptors (nAChRs). While the direct expression and functional role of α6-containing nAChRs on noradrenergic neurons are still under investigation, the current hypothesis is that this compound's effect on the locus coeruleus is mediated through the modulation of cholinergic inputs. Acetylcholine (ACh) is a key excitatory neurotransmitter in the LC, and by blocking a specific subtype of nAChRs, this compound is thought to reduce the excitatory cholinergic drive onto noradrenergic neurons, thereby decreasing their firing frequency.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound modulates noradrenergic neuron firing.
Quantitative Data on Firing Frequency Modulation
Preclinical studies have demonstrated that this compound reduces the firing frequency of noradrenergic neurons in the locus coeruleus.[1][2] However, at the time of this publication, specific quantitative data from dose-response studies are not publicly available in the reviewed literature. The table below is intended to be populated as such data becomes available.
| This compound Concentration | Mean Firing Frequency (Hz) | Percentage Decrease from Baseline | Reference |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available | |
| Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
The following section details the methodologies employed in the key experiments that have established the effect of this compound on noradrenergic neuron firing.
Ex Vivo Electrophysiology in Brain Slices
The primary evidence for this compound's effect on noradrenergic neuron activity comes from ex vivo electrophysiological recordings in rodent brain slices.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for CVN417 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, brain-penetrant antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (α6-nAChR).[1][2] These receptors are predominantly expressed on presynaptic dopaminergic neurons that project to the striatum and are involved in modulating dopamine (B1211576) release.[1][2][3] By selectively antagonizing these receptors, this compound has demonstrated potential therapeutic utility in attenuating motor dysfunction in preclinical models of Parkinson's disease.[1][2][3][4][5] Preclinical in vivo studies have shown that this compound can reduce the firing frequency of noradrenergic neurons in the locus coeruleus, modulate dopamine neurotransmission in a phasic, impulse-dependent manner, and alleviate tremor in rodent models.[1][2][4]
These application notes provide detailed protocols for key in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism of action for this compound in modulating dopamine release in the striatum.
References
- 1. Presynaptic Dopamine Dynamics in Striatal Brain Slices with Fast-scan Cyclic Voltammetry [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pinnaclet.com [pinnaclet.com]
- 4. Fast-scan cyclic voltammetry to assess dopamine release in ex vivo mouse brain slices [protocols.io]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for CVN417 in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, potent, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (α6-nAChR).[1] These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons in the striatum, where they play a crucial role in modulating dopamine (B1211576) release. In the pathophysiology of Parkinson's disease (PD), the loss of dopaminergic neurons leads to a relative overactivity of the cholinergic system, contributing to motor symptoms such as tremor. By selectively blocking α6-nAChRs, this compound aims to rebalance (B12800153) this striatal circuitry and alleviate motor dysfunction. Preclinical studies have demonstrated that this compound is brain-penetrant and effective in attenuating tremor in a rodent model of Parkinson's disease.[2]
These application notes provide a comprehensive guide for the use of this compound in rodent models of Parkinson's disease, with a focus on the tremulous jaw movement (TJM) model, for which preclinical efficacy has been reported. Additionally, theoretical applications in other common neurotoxin-based rodent models of PD are discussed.
Mechanism of Action
In the striatum, acetylcholine (ACh) released from cholinergic interneurons can act on presynaptic nAChRs on dopaminergic terminals to enhance dopamine (DA) release. The α6-containing nAChRs are a key subtype involved in this process. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a disruption of the delicate balance between acetylcholine and dopamine signaling. This compound, by antagonizing the α6-nAChR, modulates this aberrant cholinergic influence, thereby helping to normalize dopamine neurotransmission and reduce motor symptoms.[1][3]
Data Presentation
In Vivo Efficacy of this compound in the Tacrine-Induced Tremulous Jaw Movement (TJM) Model
The following table summarizes the dose-dependent effect of orally administered this compound on the number of tremulous jaw movements in a mouse model of Parkinsonian tremor.
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean TJMs (± SEM) | % Inhibition of Tremor |
| Vehicle | - | 10 | 100 ± 10 | 0% |
| This compound | 3 | 10 | 75 ± 8 | 25% |
| This compound | 10 | 10 | 40 ± 5 | 60% |
| This compound | 30 | 10 | 15 ± 3 | 85% |
| Note: The data presented in this table is illustrative, based on reports of a dose-dependent effect. Actual values from the primary literature should be substituted when available. |
Pharmacokinetic Profile of this compound in Rodents
A summary of the pharmacokinetic parameters of this compound following oral administration in mice.
| Parameter | Unit | Value |
| Cmax | ng/mL | Data not available |
| Tmax | h | Data not available |
| AUC(0-t) | ng*h/mL | Data not available |
| Half-life (t1/2) | h | Data not available |
| Brain Penetrance | - | High |
| Note: Specific quantitative pharmacokinetic data for this compound is not yet publicly available. |
Experimental Protocols
Protocol 1: Tacrine-Induced Tremulous Jaw Movement (TJM) Model in Mice
This protocol describes the induction of Parkinsonian-like tremor in mice using the acetylcholinesterase inhibitor tacrine (B349632) and the assessment of the therapeutic efficacy of this compound.
Materials:
-
This compound
-
Tacrine hydrochloride (Sigma-Aldrich or equivalent)
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional but recommended)
-
Stopwatch
Procedure:
-
Acclimatization: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume). Ensure the suspension is homogenous by vortexing or sonicating before each administration. Prepare a vehicle-only control solution.
-
Tacrine Preparation: Dissolve tacrine hydrochloride in sterile saline to a concentration of 0.5 mg/mL.
-
Dosing:
-
Administer this compound or vehicle orally (p.o.) to the mice at a volume of 10 mL/kg.
-
30-60 minutes after this compound/vehicle administration, administer tacrine intraperitoneally (i.p.) at a dose of 5 mg/kg.
-
-
Observation:
-
Immediately after tacrine injection, place each mouse individually into an observation chamber.
-
Allow a 5-minute habituation period.
-
Following habituation, observe and score the number of tremulous jaw movements (TJMs) for a period of 15-30 minutes. TJMs are defined as rapid, vertical deflections of the lower jaw that are not directed at any particular stimulus (e.g., grooming, chewing on the cage).
-
It is highly recommended to video record the sessions for later blinded scoring to minimize observer bias.
-
-
Data Analysis:
-
Count the total number of TJMs for each animal during the observation period.
-
Calculate the mean number of TJMs ± standard error of the mean (SEM) for each treatment group.
-
Compare the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). A p-value < 0.05 is typically considered statistically significant.
-
Calculate the percentage inhibition of tremor for each dose of this compound relative to the vehicle control.
-
Protocol 2: Application of this compound in Neurotoxin-Based Rodent Models of Parkinson's Disease (Theoretical Protocol)
While specific studies have not yet been published, the mechanism of this compound suggests its potential utility in other rodent models of PD that involve dopaminergic neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. In these models, the loss of dopaminergic neurons leads to motor deficits that can be assessed by various behavioral tests.
Conceptual Framework:
-
Model Induction: Induce dopaminergic neurodegeneration in rats or mice using standard stereotaxic injection of 6-OHDA into the medial forebrain bundle or substantia nigra, or through systemic administration of MPTP in mice.
-
Treatment Regimen:
-
Therapeutic: Begin daily oral administration of this compound or vehicle after the neurotoxin-induced lesion has developed (e.g., 1-2 weeks post-surgery/injection).
-
Prophylactic: Start daily oral administration of this compound or vehicle prior to and during the administration of the neurotoxin.
-
-
Behavioral Assessment: Evaluate the effect of this compound on motor function using a battery of behavioral tests, such as:
-
Cylinder Test (6-OHDA model): To assess forelimb use asymmetry.
-
Apomorphine- or Amphetamine-Induced Rotation Test (6-OHDA model): To quantify the extent of the unilateral dopamine lesion.
-
Rotarod Test: To measure motor coordination and balance.
-
Open Field Test: To assess general locomotor activity.
-
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue for:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra and striatum.
-
High-Performance Liquid Chromatography (HPLC): To measure dopamine and its metabolite levels in the striatum.
-
Example Dosing: Based on the TJM model, a starting dose range of 3-30 mg/kg (p.o.) administered once daily would be a rational starting point for these longer-term studies.
Conclusion
This compound represents a promising therapeutic agent for the symptomatic treatment of Parkinson's disease by selectively targeting α6-nAChRs. The provided protocols offer a framework for researchers to investigate the efficacy of this compound in rodent models of PD. The tacrine-induced TJM model is a validated and relatively rapid in vivo assay for assessing the anti-tremor effects of compounds like this compound. Further studies are warranted to explore the full therapeutic potential of this compound in a broader range of Parkinson's disease models and to elucidate its effects on other motor and non-motor symptoms of the disease.
References
Application Notes and Protocols for Patch Clamp Electrophysiology Studies of CVN417
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing patch clamp electrophysiology for the characterization of CVN417, a selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs). The following protocols are designed for researchers in neuroscience, pharmacology, and drug development who are investigating the effects of this compound on neuronal activity and synaptic transmission.
Introduction
This compound is a novel, brain-penetrant antagonist with high selectivity for α6-containing (α6*) nAChRs. These receptors are predominantly expressed on dopaminergic neurons in the midbrain and are implicated in the modulation of dopamine (B1211576) release, making them a key target for therapeutic intervention in motor dysfunctions such as Parkinson's disease. Patch clamp electrophysiology is an essential tool for elucidating the mechanism of action of compounds like this compound, allowing for direct measurement of its effects on ion channel function with high temporal and voltage resolution.
Mechanism of Action
This compound acts as an antagonist at α6* nAChRs. In dopaminergic neurons, these receptors are typically located presynaptically, where their activation by acetylcholine leads to an influx of cations (primarily Na+ and Ca2+), depolarization of the nerve terminal, and subsequent modulation of dopamine release. By blocking these receptors, this compound is expected to reduce the excitatory influence of acetylcholine on dopaminergic nerve terminals, thereby modulating dopamine signaling.
Figure 1: Proposed signaling pathway of this compound action.
Quantitative Data Summary
The inhibitory potency of this compound has been determined using a Ca2+ flux assay, which serves as a reliable indicator of its antagonist activity at nAChRs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Receptor Subtype | IC50 (µM) | Cell Line | Assay Type |
| α6-containing nAChR | 0.086[1] | HEK293 | Ca2+ flux[1] |
| α3-containing nAChR | 2.56[1] | HEK293 | Ca2+ flux[1] |
| α4-containing nAChR | 0.657[1] | HEK293 | Ca2+ flux[1] |
Experimental Protocols
The following are detailed protocols for characterizing the effects of this compound using patch clamp electrophysiology in both recombinant cell lines and native neurons.
Whole-Cell Voltage-Clamp Recordings in Recombinant Cell Lines
This protocol is designed for studying the direct inhibitory effects of this compound on specific α6*-nAChR subtypes expressed in a controlled environment.
Cell Culture:
-
HEK293 cells stably expressing human α6β2 or other relevant nAChR subunits are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Cells are passaged every 2-3 days and plated onto glass coverslips 24-48 hours before recording.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.
Electrophysiological Recordings:
-
Place a coverslip with adherent cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a nAChR agonist (e.g., 100 µM acetylcholine) for 2-5 seconds using a rapid perfusion system to elicit an inward current.
-
After establishing a stable baseline of agonist-evoked currents, co-apply the agonist with varying concentrations of this compound (e.g., ranging from 1 nM to 10 µM).
-
Record the peak inward current at each concentration of this compound.
-
Wash out this compound with the external solution to ensure reversibility of the block.
Figure 2: Experimental workflow for this compound in recombinant cells.
Ex Vivo Brain Slice Recordings from Dopaminergic Neurons
This protocol allows for the investigation of this compound's effects on the excitability of dopaminergic neurons in a more physiologically relevant context.
Brain Slice Preparation:
-
Anesthetize a young adult C57/BL6 mouse (6-8 weeks old) and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the substantia nigra or ventral tegmental area using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.
Solutions:
-
Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4 when bubbled with 95% O2/5% CO2.
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgSO4. Bubbled with 95% O2/5% CO2.
-
Internal Solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.3 with KOH.
Electrophysiological Recordings:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Visually identify dopaminergic neurons in the substantia nigra pars compacta or ventral tegmental area using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch clamp configuration in current-clamp mode.
-
Record the spontaneous firing activity of the neuron.
-
Bath apply this compound at a concentration relevant to its IC50 (e.g., 100 nM - 1 µM).
-
Record changes in the firing frequency and pattern of the neuron.
-
To study synaptic inputs, switch to voltage-clamp mode and record spontaneous or evoked postsynaptic currents before and after the application of this compound.
Figure 3: Experimental workflow for this compound in brain slices.
Data Analysis and Interpretation
-
IC50 Determination: For data from recombinant cell lines, plot the percentage of current inhibition against the logarithm of the this compound concentration. Fit the data with a four-parameter logistic equation to determine the IC50 value.
-
Analysis of Neuronal Firing: For brain slice recordings, quantify the change in firing frequency (in Hz) before and after the application of this compound. Statistical significance can be determined using a paired t-test.
-
Synaptic Current Analysis: Analyze changes in the frequency and amplitude of spontaneous or evoked postsynaptic currents to determine the effect of this compound on synaptic transmission.
By following these protocols, researchers can effectively characterize the electrophysiological effects of this compound on α6-containing nAChRs, providing valuable insights into its therapeutic potential for motor disorders.
References
Application Notes and Protocols for CVN417 Analysis Using Fast-Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast-scan cyclic voltammetry (FSCV) is a powerful electrochemical technique for real-time monitoring of neurotransmitter dynamics, offering sub-second temporal resolution.[1][2][3] While FSCV is not used to directly detect the novel compound CVN417, it is an invaluable tool for characterizing the functional effects of this compound on dopamine (B1211576) neurotransmission. This compound is a selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs), which are key modulators of dopamine release in the brain.[4][5] Therefore, FSCV can be employed to measure changes in dopamine release and uptake in response to this compound administration, providing crucial insights into its pharmacodynamic profile.
These application notes provide a comprehensive overview and detailed protocols for utilizing FSCV to analyze the modulatory effects of this compound on phasic dopamine release.
Principle of the Method
FSCV involves applying a rapidly scanning triangular voltage waveform to a carbon-fiber microelectrode implanted in a brain region of interest, such as the nucleus accumbens or striatum.[6][7][8] This waveform oxidizes and then reduces electroactive molecules like dopamine at the electrode surface, generating a characteristic cyclic voltammogram that serves as an electrochemical signature.[8][9] By subtracting the background current, the faradaic current corresponding to the change in dopamine concentration can be quantified with high temporal and spatial resolution.[2][9] This allows for the precise measurement of transient dopamine release events (phasic release) and the kinetics of dopamine uptake.
Application: Elucidating the Mechanism of Action of this compound
This compound acts as an antagonist at presynaptic α6-containing nAChRs located on dopaminergic neurons.[4][5] These receptors are involved in modulating dopamine release. By applying this compound and using FSCV to monitor dopamine dynamics, researchers can quantify the extent to which this compound inhibits dopamine release, providing a measure of its potency and efficacy at the target receptor in a physiologically relevant context.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of an α6-containing nAChR antagonist on phasic dopamine release, as measured by FSCV. While this data was not generated using this compound specifically, it provides a strong indication of the expected outcomes when analyzing a selective α6-nAChR antagonist. The data is derived from studies using the selective α6-nAChR antagonist, α-conotoxin MII.
| Parameter | Control (Pre-drug) | α-conotoxin MII Administration | Percent Change | Reference |
| Peak Stimulated Dopamine Release (µM) | 1.2 ± 0.15 | 0.7 ± 0.1 | ~42% decrease | [6] |
| Dopamine Uptake Rate (Vmax; µM/s) | 0.5 ± 0.05 | No significant change | N/A | [1] |
| Time to 80% Dopamine Clearance (T80; s) | 2.5 ± 0.3 | No significant change | N/A | [1] |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, brain region, and animal model.
Experimental Protocols
Protocol 1: Ex Vivo Brain Slice Preparation
This protocol is adapted for studying the effects of this compound on dopamine release in a controlled environment.
Materials:
-
Rodent (mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂ / 5% CO₂)
-
This compound stock solution
-
Standard laboratory dissection tools
-
Recording chamber
Procedure:
-
Anesthetize the rodent and rapidly decapitate.
-
Dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Mount the brain on the vibratome stage and prepare coronal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., nucleus accumbens).
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
After recovery, transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Position the carbon-fiber microelectrode and a bipolar stimulating electrode in the desired subregion of the slice.
Protocol 2: FSCV Recording of Dopamine Release and this compound Application
Materials:
-
FSCV system (e.g., potentiostat, headstage, data acquisition software)
-
Carbon-fiber microelectrode (CFM)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Perfusion system
-
This compound solution in aCSF
Procedure:
-
Electrode Conditioning: Lower the CFM into the recording chamber. Apply the dopamine waveform (e.g., -0.4 V to +1.3 V and back, 400 V/s, 10 Hz) for at least 20-30 minutes to allow the background current to stabilize.[8]
-
Baseline Recording: Evoke dopamine release by applying a single electrical pulse (e.g., 2 ms, 750 µA) through the stimulating electrode every 2-3 minutes.[1][10] Record at least 5-10 stable baseline responses.
-
This compound Application: Switch the perfusion to aCSF containing the desired concentration of this compound. Allow the drug to perfuse over the slice for a predetermined period (e.g., 15-20 minutes).
-
Post-Drug Recording: Continue to evoke and record dopamine release every 2-3 minutes during and after this compound application to measure its effect on the peak dopamine concentration and uptake kinetics.
-
Washout: (Optional) Switch the perfusion back to the drug-free aCSF to determine if the effects of this compound are reversible.
-
Electrode Calibration: After the experiment, calibrate the CFM using a known concentration of dopamine (e.g., 1-5 µM) to convert the measured current signal into dopamine concentration.[1]
Protocol 3: Data Analysis
Software:
-
Specialized FSCV analysis software (e.g., Demon Voltammetry and Analysis)
Procedure:
-
Background Subtraction: For each recording, subtract the average background current from the period just before stimulation to isolate the faradaic current of dopamine.
-
Data Visualization: Generate color plots to visualize the change in current over time and voltage, confirming the electrochemical signature of dopamine.
-
Quantification:
-
Peak Dopamine Release: Measure the peak height of the faradaic current and convert it to concentration using the post-calibration factor.
-
Dopamine Uptake Kinetics: Model the decay of the dopamine signal using Michaelis-Menten kinetics to determine the maximal uptake rate (Vmax).[1]
-
-
Statistical Analysis: Compare the baseline dopamine release parameters to those recorded during and after this compound application using appropriate statistical tests (e.g., paired t-test, ANOVA).
Visualizations
Signaling Pathway of Dopamine Modulation by this compound
Caption: Mechanism of this compound action on presynaptic dopamine release.
Experimental Workflow for this compound Analysis with FSCV
Caption: Workflow for assessing this compound's effect on dopamine release.
References
- 1. Phasic Dopamine Release Magnitude Tracks Individual Differences in Sensitization of Locomotor Response following a History of Nicotine Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Fast Scan Cyclic Voltammetry of Dopamine and Serotonin in Mouse Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ventral tegmental area α6β2 nicotinic acetylcholine receptors modulate phasic dopamine release in the nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of dopamine release and uptake parameters across sex, species and striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. α7 nicotinic acetylcholine receptor modulation of accumbal dopamine release covaries with novelty seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CVN417 Administration in a Tremulous Jaw Movement Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, potent, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChRα6).[1][2] These receptors are predominantly expressed on dopaminergic neurons in the midbrain, which are crucial for motor control.[1][2] In neurodegenerative disorders like Parkinson's disease, the loss of these neurons leads to motor dysfunctions, including resting tremors.[1] The tremulous jaw movement (TJM) model in rodents is a well-validated paradigm for studying parkinsonian tremor.[3][4][5] This model can be induced by the administration of cholinomimetic agents such as tacrine (B349632), which leads to rapid, vertical jaw movements in the 3-7 Hz frequency range, characteristic of parkinsonian tremor.[3][4][5] Preclinical studies have demonstrated that oral administration of this compound can significantly attenuate these tacrine-induced tremulous jaw movements in a dose-dependent manner, suggesting its therapeutic potential for motor dysfunction in Parkinson's disease.[1]
Mechanism of Action
This compound exerts its therapeutic effect by selectively antagonizing nAChRα6 on presynaptic dopaminergic neurons.[1][2] This action modulates the release of dopamine (B1211576) in the striatum in a manner dependent on the impulse of the neuron.[2] By blocking these receptors, this compound is thought to normalize the aberrant dopaminergic signaling that contributes to motor symptoms like tremor. Additionally, studies have shown that this compound can reduce the excitability of neurons in the locus coeruleus.[1]
Data Presentation
The following table summarizes illustrative data on the dose-dependent efficacy of this compound in reducing tremulous jaw movements (TJMs) in a tacrine-induced mouse model.
Note: The following data is illustrative and representative of the reported dose-dependent reduction of tremulous jaw movements by this compound. Actual experimental results may vary.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (n) | Mean Total TJMs (per 15 min) | % Inhibition of TJMs |
| Vehicle + Tacrine | - | 10 | 150 ± 15 | 0% |
| This compound + Tacrine | 1 | 10 | 110 ± 12 | 26.7% |
| This compound + Tacrine | 3 | 10 | 75 ± 10 | 50.0% |
| This compound + Tacrine | 10 | 10 | 40 ± 8 | 73.3% |
Experimental Protocols
Tacrine-Induced Tremulous Jaw Movement (TJM) Assay in Mice
This protocol describes the induction of tremulous jaw movements using tacrine and the assessment of the efficacy of this compound in reducing these movements.
Materials:
-
This compound
-
Tacrine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard animal housing and caging
-
Observation chambers (clear Plexiglas cylinders)
-
Video recording equipment (optional, but recommended for detailed analysis)
-
Timer
Procedure:
-
Animal Acclimation: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations.
-
Dissolve tacrine hydrochloride in saline to the desired concentration (e.g., 2.5 mg/ml for a 10 ml/kg injection volume to achieve a 2.5 mg/kg dose).
-
-
Experimental Groups:
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: Tacrine control (receives vehicle and tacrine)
-
Group 3-5: this compound treatment groups (receive varying doses of this compound and tacrine)
-
-
This compound Administration:
-
Administer the appropriate dose of this compound or vehicle via oral gavage (p.o.). A typical volume is 10 ml/kg.
-
-
Tacrine Administration:
-
30 minutes after this compound or vehicle administration, administer tacrine (e.g., 2.5 mg/kg) or saline via intraperitoneal (i.p.) injection.
-
-
Observation Period:
-
Immediately after tacrine/saline injection, place each mouse individually into an observation chamber.
-
Allow a 5-minute habituation period.
-
Following habituation, begin a 15-minute observation period.
-
-
Quantification of Tremulous Jaw Movements:
-
During the 15-minute observation period, a trained observer, blind to the treatment conditions, should count the number of tremulous jaw movements.
-
A TJM is defined as a rapid, vertical movement of the lower jaw that is not associated with chewing, grooming, or sniffing.
-
For more detailed analysis, video record the sessions and score the TJMs later, potentially using slow-motion playback.
-
-
Data Analysis:
-
Calculate the mean number of TJMs for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treatment groups to the tacrine control group.
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: TJM Assay Workflow.
Caption: this compound Cause and Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tremulous jaw movements in rats: a model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tacrine-Induced Tremor Model for the Evaluation of CVN417
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tremor is a common symptom of several neurological disorders, most notably Parkinson's disease. The development of effective anti-tremor therapeutics relies on robust and reproducible preclinical models. The tacrine-induced tremor model in rodents is a well-established paradigm for studying parkinsonian-like tremor. Tacrine (B349632), an acetylcholinesterase inhibitor, increases acetylcholine (B1216132) levels in the brain, leading to tremulous jaw movements (TJMs) in rodents that mimic the frequency of resting tremor observed in Parkinson's disease (3-7 Hz).[1][2][3][4]
This document provides detailed application notes and protocols for utilizing the tacrine-induced tremor model to evaluate the efficacy of novel therapeutic compounds, with a specific focus on CVN417, a selective α6-containing nicotinic acetylcholine receptor (nAChR) antagonist.
Mechanism of Action
Tacrine-Induced Tremor:
Tacrine inhibits the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This cholinergic hyperactivity, particularly within the striatum, is believed to be a key factor in the generation of tremulous jaw movements.[1][4]
This compound - A Novel Anti-Tremor Agent:
This compound is a brain-penetrant antagonist of α6-containing nicotinic acetylcholine receptors (nAChRs).[5][6][7][8] These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons that project from the substantia nigra to the striatum (the nigrostriatal pathway).[9][10] By antagonizing these receptors, this compound modulates the release of dopamine (B1211576) in the striatum, thereby counteracting the cholinergic-induced motor dysfunction.[5][6][7][8] Preclinical studies have demonstrated that oral administration of this compound significantly reduces tacrine-induced tremulous jaw movements in a dose-dependent manner in mice.[5]
Signaling Pathway
The signaling pathway illustrates the induction of tremor by tacrine and the therapeutic intervention with this compound. Tacrine inhibits acetylcholinesterase, leading to an excess of acetylcholine. This overstimulates α6-containing nicotinic acetylcholine receptors on dopaminergic neurons in the striatum, contributing to the generation of tremor. This compound selectively blocks these α6-containing nAChRs, thereby mitigating the downstream effects and reducing tremor.
Caption: Signaling pathway of tacrine-induced tremor and this compound intervention.
Experimental Protocols
Tacrine-Induced Tremulous Jaw Movement (TJM) Model in Rats
This protocol details the induction and quantification of tremulous jaw movements in rats following the administration of tacrine.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Tacrine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline (0.9% NaCl)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional, but recommended for detailed analysis)
-
Stopwatch
Procedure:
-
Animal Acclimatization: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Dissolve tacrine hydrochloride in sterile saline to the desired concentration (e.g., 2.5 mg/mL or 5.0 mg/mL).
-
Habituation: On the day of the experiment, place each rat individually into an observation chamber and allow it to habituate for at least 30 minutes.
-
Tacrine Administration: Administer tacrine via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg or 5.0 mg/kg.[11] The injection volume should be 1 mL/kg.
-
Observation and Scoring:
-
Begin observation immediately after tacrine administration.
-
The primary endpoint is the number of tremulous jaw movements (TJMs). A TJM is defined as a rapid, vertical deflection of the lower jaw that is not directed toward any specific stimulus (e.g., grooming, chewing on bedding).[2][3]
-
Observe each animal for a total of 30-60 minutes, divided into 5-minute intervals.
-
During each 5-minute interval, a trained observer counts the number of TJMs.
-
For more detailed analysis, video record the sessions and score them later, potentially in slow motion, to ensure accuracy.[1]
-
-
Data Analysis: The total number of TJMs per observation period (e.g., per 5-minute interval or total for the entire session) is recorded for each animal.
Evaluation of this compound in the Tacrine-Induced TJM Model
This protocol describes the procedure for assessing the efficacy of this compound in reducing tacrine-induced tremors.
Materials:
-
All materials listed in Protocol 1
-
This compound (or test compound)
-
Appropriate vehicle for this compound (e.g., sterile water, saline, or a specific formulation)
Procedure:
-
Animal and Drug Preparation: Follow steps 1 and 2 from Protocol 1. Prepare this compound in its vehicle at the desired concentrations.
-
Experimental Groups:
-
Vehicle + Saline
-
Vehicle + Tacrine (e.g., 5.0 mg/kg)
-
This compound (Dose 1) + Tacrine (e.g., 5.0 mg/kg)
-
This compound (Dose 2) + Tacrine (e.g., 5.0 mg/kg)
-
This compound (Dose 3) + Tacrine (e.g., 5.0 mg/kg)
-
-
This compound Administration: Administer this compound or its vehicle orally (p.o.) or via the desired route at a specified time before tacrine administration (e.g., 30-60 minutes).
-
Tacrine Administration and Observation: Follow steps 3-6 from Protocol 1.
-
Data Analysis:
-
Calculate the mean number of TJMs for each treatment group.
-
Compare the this compound-treated groups to the vehicle + tacrine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage of tremor reduction for each dose of this compound compared to the vehicle + tacrine control.
-
Experimental Workflow
The following diagram outlines the typical workflow for screening a novel anti-tremor compound like this compound using the tacrine-induced tremor model.
Caption: Experimental workflow for evaluating this compound in the tacrine-induced tremor model.
Data Presentation
While specific dose-response data for this compound in the tacrine-induced tremor model is not publicly available in detail, the following table provides a template for how such data would be presented. Preclinical findings have reported a significant and dose-dependent reduction in tremulous jaw movements with oral administration of this compound.[5]
| Treatment Group | Dose (mg/kg) | N | Mean TJMs (± SEM) | % Tremor Reduction |
| Vehicle + Saline | - | 8 | 2.5 ± 1.1 | - |
| Vehicle + Tacrine | 5.0 | 8 | 85.3 ± 7.4 | 0% |
| This compound + Tacrine | X | 8 | Data not available | Calculate vs. Vehicle + Tacrine |
| This compound + Tacrine | Y | 8 | Data not available | Calculate vs. Vehicle + Tacrine |
| This compound + Tacrine | Z | 8 | Data not available | Calculate vs. Vehicle + Tacrine |
Note: The data in this table is illustrative. Actual values would be obtained from experimental results.
Conclusion
The tacrine-induced tremor model is a valuable tool for the preclinical evaluation of novel anti-parkinsonian and anti-tremor compounds. The protocol outlined in these application notes provides a framework for assessing the efficacy of drugs like this compound. The selective antagonism of α6-containing nicotinic acetylcholine receptors by this compound presents a promising and targeted therapeutic strategy for the management of tremor. Further studies utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this and other related compounds.
References
- 1. Tremulous jaw movements produced by acute tacrine administration: possible relation to parkinsonian side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacological and Physiological Characterization of the Tremulous Jaw Movement Model of Parkinsonian Tremor: Potential Insights into the Pathophysiology of Tremor [frontiersin.org]
- 4. Screening of antiparkinson agent | PPTX [slideshare.net]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 6. The Neuronal Nicotinic Acetylcholine Receptors α4* and α6* Differentially Modulate Dopamine Release in Mouse Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of alpha6 nicotinic receptors in CNS dopaminergic function; relevance to addiction and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tremulous jaw movements induced by the acetylcholinesterase inhibitor tacrine: effects of antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of CVN417
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, orally active, and brain-penetrant selective antagonist of the α6 subunit-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] These receptors are predominantly located presynaptically on dopaminergic neurons, particularly in the nigrostriatal and mesolimbic pathways, where they play a crucial role in modulating dopamine (B1211576) release.[2][3] By antagonizing these receptors, this compound modulates phasic dopaminergic neurotransmission in a manner dependent on impulse activity.[2][3] This mechanism of action suggests therapeutic potential for conditions associated with dopamine dysregulation, such as the motor dysfunctions observed in Parkinson's disease.[2][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and selectivity of this compound. The described methods include a recombinant cell-based functional assay, a fast-scan cyclic voltammetry (FSCV) assay for measuring dopamine release from brain tissue, and a patch-clamp electrophysiology assay for assessing neuronal excitability.
Signaling Pathway of α6-nAChR-Mediated Dopamine Release Modulation
The α6-containing nAChRs are situated on the presynaptic terminals of dopaminergic neurons. When acetylcholine (ACh) binds to these receptors, it causes an influx of cations, leading to membrane depolarization and subsequent activation of voltage-gated calcium channels (VGCCs). The resulting increase in intracellular calcium triggers the fusion of synaptic vesicles containing dopamine with the presynaptic membrane, leading to dopamine release into the synaptic cleft. This compound acts by blocking the α6-nAChR, thereby inhibiting this cascade and reducing dopamine release.
Figure 1: Signaling pathway of this compound at the presynaptic terminal.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and reference compounds at various nAChR subtypes.
Table 1: In Vitro Potency of this compound at nAChR Subtypes
| Assay Type | Cell Line | Target nAChR Subunit | IC50 (µM) |
| Ca2+ Flux Assay | HEK293 | α6 | 0.086 |
| Ca2+ Flux Assay | HEK293 | α4 | 0.657 |
| Ca2+ Flux Assay | HEK293 | α3 | 2.56 |
Data sourced from MedchemExpress.[1]
Table 2: Potency of Nicotine at nAChR Subtypes in a Membrane Potential Assay
| Cell Line | Target nAChR Subtype | Agonist | EC50 (nM) |
| SH-EP1 | α3β4 | Nicotine | 733.3 ± 146.5 |
| SH-EP1 | α4β2 | Nicotine | 19.44 ± 1.02 |
| SH-EP1 | α6/3β2β3 | Nicotine | 28.34 ± 1.62 |
This data provides context for the agonist concentrations used in antagonist screening assays.
Experimental Protocols
Recombinant Cell-Based Calcium Flux Assay for α6-nAChR Antagonism
This assay measures the ability of this compound to inhibit calcium influx mediated by the activation of α6-containing nAChRs in a recombinant human cell line.
Figure 2: Workflow for the Calcium Flux Assay.
Methodology:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK293) cells stably co-expressing the human α6, β2, and β3 nAChR subunits in appropriate growth medium. To enhance functional expression, a chimeric α6/α3 subunit may be utilized.
-
Seed the cells into black, clear-bottom 384-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the growth medium from the cell plates and add the dye-loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Add the this compound dilutions to the respective wells of the microplate. Include vehicle controls (buffer with DMSO) and positive controls (a known α6-nAChR antagonist).
-
Pre-incubate the plate with the compound for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a nAChR agonist (e.g., nicotine) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, add the agonist solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically over a period of 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release in Striatal Slices
This ex vivo assay measures the effect of this compound on electrically evoked dopamine release from mouse striatal brain slices.
Figure 3: Workflow for the FSCV Assay.
Methodology:
-
Brain Slice Preparation:
-
Anesthetize and decapitate a C57/BL6 mouse.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300 µm thick coronal slices containing the striatum using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 31-33°C.
-
Position a carbon-fiber microelectrode and a bipolar stimulating electrode in the dorsal striatum.
-
Apply a triangular voltage waveform (e.g., -0.7 V to +1.3 V and back to -0.7 V at 800 V/s) to the carbon-fiber electrode.
-
Deliver single electrical pulses (e.g., 200 µs, 0.6 mA) every 2.5 minutes to evoke dopamine release.
-
Record until a stable baseline of dopamine release is established (at least 3-5 consecutive stable measurements).
-
-
Drug Application:
-
Introduce this compound into the perfusion aCSF at the desired concentration.
-
Continue to stimulate and record evoked dopamine release every 2.5 minutes for the duration of the drug application (e.g., 20-30 minutes).
-
A washout period with drug-free aCSF can follow to assess the reversibility of the effect.
-
-
Calibration and Data Analysis:
-
At the end of the experiment, calibrate the carbon-fiber electrode by perfusing known concentrations of dopamine (e.g., 1-2 µM) through the recording chamber.
-
Use the calibration factor to convert the recorded current signal into dopamine concentration.
-
Analyze the data to determine the effect of this compound on the peak concentration of released dopamine and the rate of dopamine uptake.
-
Whole-Cell Patch-Clamp Electrophysiology
This assay directly measures the effect of this compound on the firing frequency of noradrenergic neurons from the locus coeruleus, which also express α6-containing nAChRs.
Methodology:
-
Neuronal Preparation:
-
Prepare acute brain slices containing the locus coeruleus from a young rat or mouse, similar to the FSCV protocol.
-
Alternatively, use primary cultured neurons from the locus coeruleus or a relevant neuronal cell line.
-
-
Patch-Clamp Recording:
-
Visually identify locus coeruleus neurons using DIC microscopy.
-
Establish a whole-cell patch-clamp recording configuration.
-
In current-clamp mode, record the spontaneous firing of the neuron.
-
-
Compound Application:
-
Establish a stable baseline of spontaneous firing activity.
-
Perfuse the recording chamber with a solution containing this compound at the desired concentration.
-
Record the firing frequency in the presence of the compound.
-
To specifically assess the effect on nAChR-mediated activity, a nAChR agonist can be applied before and after the application of this compound.
-
-
Data Analysis:
-
Measure the firing frequency (in Hz) before, during, and after the application of this compound.
-
Calculate the percentage change in firing frequency to quantify the inhibitory effect of this compound.
-
Conclusion
The in vitro assays described provide a comprehensive framework for characterizing the efficacy and mechanism of action of this compound. The recombinant cell-based assays are suitable for high-throughput screening and for determining the potency and selectivity of the compound. The ex vivo FSCV and electrophysiology assays offer a more physiologically relevant context by using native brain tissue to confirm the compound's ability to modulate dopamine release and neuronal activity. Together, these methods are essential tools for the preclinical evaluation of this compound and similar compounds targeting the α6-containing nicotinic acetylcholine receptors.
References
Measuring the Effect of CVN417 on Dopamine Neurotransmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6* nAChRs). These receptors are predominantly located on presynaptic terminals of dopaminergic neurons in the striatum, a key brain region involved in motor control. By antagonizing these receptors, this compound modulates dopamine (B1211576) release in an impulse-dependent manner, suggesting its therapeutic potential for movement disorders like Parkinson's disease.[1][2][3]
These application notes provide detailed protocols for key in vitro and in vivo assays to characterize the effects of this compound on dopamine neurotransmission. The methodologies are based on published research and are intended to guide researchers in pharmacology, neuroscience, and drug development in their investigation of this compound and similar compounds.
Data Presentation
The following tables summarize the quantitative data on this compound's potency and efficacy from key experiments.
Table 1: In Vitro Potency of this compound at nAChR Subtypes
| Receptor Subtype | Assay Type | Parameter | Value (µM) | Reference |
| α6β2 | Ca2+ influx | IC50 | 0.086 | [4] |
| α3β4 | Ca2+ influx | IC50 | 2.56 | [4] |
| α4β2* | Ca2+ influx | IC50 | 0.657 | [4] |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Parkinsonian Tremor
| Compound | Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | 3 | Dose-dependent decrease in tremulous jaw movement duration | [4] |
| This compound | 10 | Dose-dependent decrease in tremulous jaw movement duration | [4] |
| This compound | 25 | Dose-dependent decrease in tremulous jaw movement duration | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its characterization.
Experimental Protocols
Radioligand Binding Assay for α6β2* nAChR Affinity
This protocol determines the binding affinity (Ki) of this compound for the α6β2* nAChR.
Materials:
-
Rat striatal tissue homogenates (source of α6β2* nAChRs)
-
[³H]-Epibatidine (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a 96-well plate, combine the striatal membranes (typically 50-100 µg of protein), a fixed concentration of [³H]-Epibatidine (e.g., at its Kd concentration for α6β2*), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: Incubate the reaction mixtures at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of a known α6β2* ligand (e.g., 1 µM unlabeled epibatidine). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology in Recombinant Cells
This protocol measures the functional inhibition of α6* nAChRs by this compound.
Materials:
-
HEK293 cells stably or transiently expressing the desired α6* nAChR subunits (e.g., α6/α3β2β3)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4
-
Internal solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Nicotine or another suitable nAChR agonist
-
This compound
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Culture: Culture the recombinant HEK293 cells on glass coverslips.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a single cell. Hold the cell at a membrane potential of -60 mV.
-
Agonist Application: Apply a sub-maximal concentration of the nAChR agonist (e.g., EC20 of nicotine) to elicit an inward current.
-
This compound Application: After establishing a stable baseline of agonist-evoked currents, co-apply the agonist with increasing concentrations of this compound.
-
Data Acquisition: Record the peak inward current at each this compound concentration.
-
Data Analysis: Normalize the current responses to the control response (agonist alone). Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fast-Scan Cyclic Voltammetry (FSCV) in Striatal Slices
This protocol measures the effect of this compound on electrically evoked dopamine release in ex vivo brain slices.
Materials:
-
Rodent brain (mouse or rat)
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3.7 KCl, 1.25 KH₂PO₄, 26 NaHCO₃, 2.4 CaCl₂, 1.3 MgSO₄, 10 glucose, saturated with 95% O₂/5% CO₂
-
This compound
-
Vibratome
-
FSCV recording system with carbon-fiber microelectrodes, stimulator, and data acquisition software
Procedure:
-
Slice Preparation: Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the striatum using a vibratome in ice-cold aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C. Position a carbon-fiber microelectrode and a stimulating electrode in the dorsal striatum.
-
Evoked Dopamine Release: Apply a single electrical pulse (e.g., 0.6 mA, 4 ms) to evoke dopamine release. The potential of the carbon fiber electrode is ramped from a holding potential (e.g., -0.4 V) to a switching potential (e.g., +1.3 V) and back at a high scan rate (e.g., 400 V/s).
-
Baseline Recording: Record stable baseline dopamine release every 2-5 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration and continue to record evoked dopamine release.
-
Data Analysis: The current at the oxidation potential for dopamine (around +0.6 V) is measured and converted to dopamine concentration based on a post-experiment calibration of the electrode. Analyze the peak dopamine concentration, and the kinetics of dopamine uptake (tau). Compare these parameters before and after this compound application.
Tacrine-Induced Tremulous Jaw Movement Model in Rodents
This protocol assesses the in vivo efficacy of this compound in a rodent model of parkinsonian tremor.[5][6]
Materials:
-
Male Sprague-Dawley rats
-
Tacrine (B349632) hydrochloride
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle orally (p.o.). After a set pretreatment time (e.g., 60 minutes), administer tacrine (e.g., 5 mg/kg, s.c.) to induce tremulous jaw movements (TJMs).
-
Observation: Immediately after tacrine injection, place the animals in the observation chambers and record their behavior for a set period (e.g., 30 minutes).
-
Scoring: An observer, blind to the treatment conditions, should score the number and duration of TJMs. A TJM is defined as a rapid vertical deflection of the lower jaw that is not directed toward any particular stimulus.
-
Data Analysis: Compare the number and total duration of TJMs between the vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A dose-dependent reduction in TJMs by this compound indicates anti-parkinsonian-like activity.[5][6]
References
- 1. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tremulous jaw movements produced by acute tacrine administration: possible relation to parkinsonian side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tremulous jaw movements induced by the acetylcholinesterase inhibitor tacrine: effects of antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Throughput Screening for Novel CVN417 Analogues Targeting α6-Containing Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, brain-penetrant antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel predominantly expressed in dopaminergic neurons.[1][2] This localization makes the α6-containing nAChR a compelling target for therapeutic intervention in neurological and psychiatric disorders, including Parkinson's disease and addiction.[2][3] The discovery of this compound was itself the result of a high-throughput screening (HTS) campaign, highlighting the power of this approach in identifying novel modulators of this important receptor class.[1][2] This document provides detailed application notes and protocols for the high-throughput screening of this compound analogues to identify next-generation antagonists with improved potency, selectivity, and pharmacokinetic properties.
The primary HTS methods for ion channels, including nAChRs, fall into two main categories: fluorescence-based assays and automated electrophysiology.[4] Fluorescence-based assays, often utilizing a Fluorometric Imaging Plate Reader (FLIPR), offer very high throughput and are ideal for primary screening of large compound libraries.[5] These assays typically measure changes in intracellular calcium or membrane potential.[5][6] Automated patch clamp electrophysiology provides higher data quality and more detailed mechanistic information, making it the gold standard for hit confirmation and characterization.[7][8]
Signaling Pathway of α6-Containing nAChRs in Dopaminergic Neurons
The α6-containing nAChRs are pentameric ligand-gated ion channels that, upon binding to the endogenous agonist acetylcholine or exogenous agonists like nicotine (B1678760), undergo a conformational change to allow the influx of cations, primarily Na⁺ and Ca²⁺.[9] In the central nervous system, these receptors are strategically located on the presynaptic terminals of dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra.[3][10] The influx of cations through the activated nAChR leads to membrane depolarization of the presynaptic terminal, which in turn facilitates the release of dopamine (B1211576) into the synapse.[1][3] Antagonists like this compound bind to the receptor, preventing agonist-induced channel opening and thereby inhibiting dopamine release.[1]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel this compound analogues involves a tiered approach, starting with a high-density primary screen and progressing to more complex secondary and confirmatory assays. This workflow is designed to efficiently identify potent and selective antagonists from a large chemical library.
Data Presentation
The following tables present example data from high-throughput screens of nAChR antagonists. Table 1 summarizes the performance of HTS assays for different nAChR subtypes, while Table 2 provides example IC50 values for known nAChR antagonists against various subtypes.
Table 1: HTS Assay Performance for nAChR Antagonist Screening [9]
| nAChR Subtype | Assay Format | Z'-factor | Signal-to-Background (S:B) Ratio | Coefficient of Variation (CV%) |
| α3β4 | 384-well Membrane Potential | > 0.74 | > 60 | ≤ 10 |
| α4β2 | 384-well Membrane Potential | > 0.74 | > 60 | ≤ 10 |
| α6/3β2β3 | 384-well Membrane Potential | > 0.74 | > 60 | ≤ 10 |
Table 2: IC50 Values of Known nAChR Antagonists [8][9]
| Compound | α4β2 IC50 (µM) | α3β4 IC50 (µM) | α7 IC50 (µM) |
| Mecamylamine | 1.21 | 0.64 | 6.9 |
| Dihydro-β-erythroidine (DHβE) | 0.20 | - | - |
| Hexamethonium | 65.8 | - | - |
| Methyllycaconitine (MLA) | - | - | 0.05 |
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential Assay (Primary Screen)
This protocol describes a homogenous, fluorescence-based membrane potential assay suitable for 384-well plate format HTS to identify antagonists of α6-containing nAChRs.
Materials:
-
SH-EP1 cells stably expressing the human α6/3β2β3 nAChR subtype[6]
-
Assay medium: DMEM/F-12 with 10% FBS, 1% Pen-Strep, and appropriate selection antibiotics
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Nicotine (agonist)
-
This compound analogue library (in DMSO)
-
384-well black, clear-bottom tissue culture plates
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition:
-
Prepare compound plates by diluting the this compound analogue library and control compounds in assay buffer. The final desired concentration for a single-point screen is typically 10 µM.[6]
-
Prepare an agonist plate containing nicotine at a concentration that elicits ~90% of the maximal response (EC₉₀).[6]
-
Using an automated liquid handler, pre-mix the compounds with the nicotine solution.[6]
-
-
Data Acquisition:
-
Place the cell plate and the compound/agonist plate into the FLIPR instrument.
-
Measure baseline fluorescence for a defined period.
-
The FLIPR will then add the compound/agonist mixture to the cell plate and continue to record the fluorescence signal for several minutes.
-
Antagonists will inhibit the nicotine-induced change in fluorescence.
-
Protocol 2: Automated Patch Clamp Electrophysiology (Secondary/Confirmatory Assay)
This protocol outlines the use of an automated patch clamp system (e.g., IonWorks Barracuda) for the characterization of hits from the primary screen.[8]
Materials:
-
HEK293 cells stably expressing the human α6/3β2β3V273S nAChR[8]
-
Culture medium: DMEM with 10% FBS, 1% Pen-Strep, and selection antibiotics
-
External solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH[4]
-
Internal solution: 90 mM CsF, 50 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, pH 7.2 with CsOH[4]
-
Nicotine (agonist)
-
Hit compounds from primary screen
-
Automated patch clamp system and associated consumables (e.g., PatchPlate)
Procedure:
-
Cell Preparation:
-
Culture HEK293-α6/3β2β3V273S cells to 70-90% confluency.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in the external solution at the optimal concentration for the automated patch clamp system.
-
-
Compound Plate Preparation:
-
Prepare a 384-well compound plate containing serial dilutions of the hit compounds to determine their IC50 values.
-
Include appropriate vehicle controls (DMSO) and positive controls (known antagonists).
-
-
Automated Patch Clamp Run:
-
Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch clamp instrument.
-
The instrument will automatically perform the following steps for each well of the PatchPlate:
-
Trap a cell and form a giga-ohm seal.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit nAChR currents.
-
Pre-incubate the cell with the test compound for a defined period (e.g., 5 minutes).[4]
-
Apply the agonist (nicotine at EC₅₀ concentration) in the presence of the test compound.
-
Record the resulting ionic current.
-
-
-
Data Analysis:
-
The instrument software will measure the peak current amplitude in response to the agonist.
-
Calculate the percentage of inhibition for each compound concentration relative to the control response.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each hit compound.
-
Conclusion
The combination of high-throughput fluorescence-based primary screening and automated electrophysiology for hit confirmation provides a robust and efficient strategy for the discovery and characterization of novel this compound analogues. The protocols and information provided in this document are intended to serve as a guide for researchers in the field of drug discovery to advance the development of new therapeutics targeting the α6-containing nicotinic acetylcholine receptor.
References
- 1. High-Throughput Screening Assay Datasets from the PubChem Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target: Nicotinic acetylcholine receptor (CHEMBL3350223) - ChEMBL [ebi.ac.uk]
- 5. ChEMBL - ChEMBL [ebi.ac.uk]
- 6. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Positive Allosteric Modulators of the α3β2 Nicotinic Acetylcholine Receptor by a Chemical Space Walk in ChEMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor antagonists alter the function and expression of serine racemase in PC-12 and 1321N1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Behavioral Testing in Rodents After CVN417 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, brain-penetrant, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (α6-nAChR).[1][2][3] Preclinical studies have demonstrated its potential therapeutic utility in modulating motor dysfunction, particularly resting tremor associated with Parkinson's disease.[1][2][4][5] These application notes provide detailed protocols for assessing the behavioral effects of this compound in rodent models, with a focus on the tremulous jaw movement (TJM) model of parkinsonian tremor. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking α6-containing nAChRs, which are predominantly located on presynaptic dopaminergic and GABAergic neurons in the striatum and other midbrain regions.[1][2][3] By antagonizing these receptors, this compound modulates the release of dopamine (B1211576) and GABA, thereby influencing motor control. The proposed signaling pathway is illustrated below.
Caption: this compound antagonizes α6-nAChRs on presynaptic terminals.
Key Behavioral Assay: Tacrine-Induced Tremulous Jaw Movement (TJM) Model
The TJM model is a well-validated rodent model for assessing parkinsonian resting tremor.[1][6] Cholinesterase inhibitors like tacrine (B349632) induce TJMs that are pharmacologically similar to tremors observed in Parkinson's disease.[7][8][9] this compound has been shown to dose-dependently reduce these tacrine-induced jaw movements.[10]
Experimental Protocol: Tacrine-Induced TJM Assay
1. Animals:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Weight: 200-300g for rats, 20-30g for mice.
-
Acclimation: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least one week prior to the experiment.
2. Materials:
-
This compound
-
Tacrine hydrochloride
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water)
-
Saline (0.9% NaCl)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Video recording equipment (optional but recommended for unbiased scoring)
-
Stopwatch
3. Experimental Procedure:
-
Habituation: Place individual animals in the observation chambers for at least 30 minutes to acclimate to the testing environment.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of this compound and should be determined in pilot studies (typically 30-60 minutes).
-
Tacrine Administration: Administer tacrine hydrochloride (e.g., 5.0 mg/kg, i.p.) to induce tremulous jaw movements.
-
Observation Period: Immediately following tacrine injection, begin a 30-minute observation period.
-
Scoring of Tremulous Jaw Movements (TJMs):
-
TJMs are defined as rapid vertical deflections of the lower jaw that are not directed towards any specific stimulus (i.e., not chewing on bedding or the cage).
-
A trained observer, blind to the treatment conditions, should count the number of individual jaw movements for a set duration (e.g., 1-minute intervals every 5 minutes) throughout the observation period.
-
Alternatively, the entire session can be video-recorded and scored later.
-
-
Data Analysis: The total number of TJMs for each animal is calculated. Data are typically expressed as the mean ± SEM for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the treatment effects.
Data Presentation: Effect of this compound on Tacrine-Induced TJMs
The following table summarizes the expected dose-dependent effect of this compound on tacrine-induced tremulous jaw movements.
| Treatment Group | Dose (mg/kg) | Mean Number of TJMs (± SEM) | % Inhibition |
| Vehicle + Tacrine | - | 150 ± 15 | 0% |
| This compound + Tacrine | 1 | 110 ± 12 | 26.7% |
| This compound + Tacrine | 3 | 75 ± 10 | 50% |
| This compound + Tacrine | 10 | 40 ± 8 | 73.3% |
Note: The data presented in this table are illustrative and based on qualitative descriptions of a dose-dependent reduction. Actual results may vary.
Other Relevant Behavioral Tests for Motor Function
To provide a more comprehensive assessment of the effects of this compound on motor function, additional behavioral tests can be employed.
Rotarod Test
This test assesses motor coordination and balance.
Protocol:
-
Place the rodent on a rotating rod of the rotarod apparatus.
-
The rod's rotational speed is gradually increased (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials per animal with an appropriate inter-trial interval.
Grip Strength Test
This test measures forelimb and hindlimb muscle strength.
Protocol:
-
Allow the rodent to grasp a horizontal bar connected to a force gauge.
-
Gently pull the animal away from the bar by its tail until its grip is broken.
-
The force gauge records the peak force exerted by the animal.
-
Perform several trials to obtain an average grip strength.
Experimental Workflow
The following diagram illustrates the logical flow of a preclinical study investigating the effects of this compound on motor function in rodents.
Caption: Workflow for behavioral testing of this compound in rodents.
Conclusion
This compound demonstrates promise as a therapeutic agent for motor dysfunction by selectively targeting α6-containing nAChRs. The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound and other molecules with a similar mechanism of action. The tacrine-induced tremulous jaw movement model serves as a robust primary assay for assessing anti-tremor efficacy, while supplementary tests can provide a broader understanding of the compound's effects on motor coordination and strength. Careful adherence to these detailed methodologies will ensure the generation of reliable and reproducible data in the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CVN-417 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence for the involvement of central serotonergic mechanisms in cholinergic tremor induced by tacrine in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological and Physiological Characterization of the Tremulous Jaw Movement Model of Parkinsonian Tremor: Potential Insights into the Pathophysiology of Tremor [frontiersin.org]
- 9. Tremulous jaw movements in rats: a model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
Application Notes and Protocols for Direct Brain Administration of CVN417
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN417 is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs) with demonstrated brain permeability.[1][2] Preclinical studies have highlighted its therapeutic potential in modulating motor dysfunction, particularly in the context of Parkinson's disease, by influencing dopaminergic neurotransmission.[2][3][4] While oral administration has shown efficacy in rodent models[1], direct administration to the brain offers a valuable research tool to investigate its precise mechanism of action within specific neural circuits, bypassing the blood-brain barrier and minimizing systemic exposure.
These application notes provide detailed protocols for two primary methods of direct brain administration of this compound in rodent models: intracerebroventricular (ICV) and intraparenchymal (IPa) injection. These techniques allow for targeted delivery to the cerebrospinal fluid or specific brain regions, respectively.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at presynaptic α6-containing nicotinic receptors, which are predominantly located on dopaminergic neurons that project to the striatum.[2][3] By blocking these receptors, this compound modulates dopamine (B1211576) release in an impulse-dependent manner.[2][3] This targeted action on the dopaminergic system is believed to underlie its ability to attenuate motor dysfunction, such as resting tremor, as observed in animal models.[2][3]
Figure 1: Putative signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the direct brain administration of therapeutic agents, adaptable for this compound.
Table 1: Stereotaxic Coordinates for Rodent Brain Injections
| Target Region | Species | Anterior-Posterior (AP) from Bregma (mm) | Medial-Lateral (ML) from Midline (mm) | Dorsal-Ventral (DV) from Skull (mm) | Reference |
| Lateral Ventricle | Mouse | -0.6 | ±1.15 | -1.6 | [5] |
| Striatum | Rat | +1.0 | ±2.5 | -4.5 | N/A |
| Substantia Nigra | Rat | -5.3 | ±2.2 | -7.8 | N/A |
Note: These coordinates are approximate and should be optimized for the specific animal strain and age.
Table 2: Injection Parameters for Direct Brain Administration
| Parameter | Intracerebroventricular (ICV) Injection | Intraparenchymal (IPa) Injection | Reference |
| Injection Volume | 1-5 µL per ventricle | 0.5-2 µL per site | [6][7] |
| Injection Rate | 0.5-1 µL/min | 0.1-0.5 µL/min | [5] |
| Needle/Cannula Gauge | 27-33 G | 30-34 G | [5][6] |
| Post-injection Dwell Time | 1-5 min | 2-10 min | [6][8] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol describes the administration of this compound into the lateral ventricles, allowing for widespread distribution throughout the central nervous system via the cerebrospinal fluid.
Materials:
-
This compound solution (dissolved in a sterile, biocompatible vehicle, e.g., artificial cerebrospinal fluid or saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic frame
-
Microinjection pump
-
Hamilton syringe (5-10 µL) with a 27-33 G needle
-
Surgical tools (scalpel, drill, sutures/clips)
-
Analgesics and antiseptic solutions
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the mouse and securely fix its head in the stereotaxic frame.[5] Apply eye lubricant to prevent corneal drying. Shave the scalp and sterilize the surgical area.[5] Administer a pre-operative analgesic.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull. Clean the skull surface to visualize the bregma and lambda landmarks.[5]
-
Craniotomy: Using the stereotaxic coordinates for the lateral ventricle (refer to Table 1), drill a small burr hole through the skull.[5]
-
Injection:
-
Load the Hamilton syringe with the this compound solution, ensuring no air bubbles are present.
-
Mount the syringe on the stereotaxic arm and slowly lower the needle through the burr hole to the target depth.[5]
-
Infuse the this compound solution at the recommended rate (refer to Table 2).
-
After the infusion is complete, leave the needle in place for the specified dwell time to prevent backflow.[6]
-
Slowly retract the needle.
-
-
Post-operative Care: Suture or clip the scalp incision. Administer post-operative analgesics and place the animal on a warming pad until it recovers from anesthesia. Monitor the animal closely for any signs of distress.
Figure 2: Experimental workflow for ICV injection.
Protocol 2: Intraparenchymal (IPa) Injection of this compound in Rats
This protocol is designed for targeted delivery of this compound into a specific brain region, such as the striatum, to investigate its localized effects.
Materials:
-
This compound solution
-
Anesthetic
-
Stereotaxic frame
-
Microinjection pump with a microsyringe
-
Glass micropipette or fine-gauge needle (30-34 G)
-
Surgical tools
-
Analgesics and antiseptic solutions
-
Warming pad
Procedure:
-
Animal Preparation: Follow the same initial preparation steps as for the ICV injection, ensuring the rat is deeply anesthetized and its head is level in the stereotaxic frame.
-
Surgical Incision and Craniotomy: Expose the skull and drill a burr hole over the target brain region using the appropriate stereotaxic coordinates (refer to Table 1).
-
Injection:
-
Prepare the microsyringe with the this compound solution.
-
Carefully lower the micropipette or needle to the desired depth within the brain parenchyma.
-
Infuse the solution at a slow, controlled rate (refer to Table 2) to minimize tissue damage.
-
Allow the needle to remain in place for an extended dwell time to facilitate diffusion into the tissue.[8]
-
Slowly withdraw the injection needle.
-
-
Post-operative Care: Close the incision and provide comprehensive post-operative care as described in the ICV protocol.
Figure 3: Experimental workflow for IPa injection.
Conclusion
The direct administration of this compound into the brain via ICV or IPa injections represents a powerful approach for elucidating its precise neuropharmacological effects on the dopaminergic system and its potential as a therapeutic agent for movement disorders. The protocols outlined here provide a framework for conducting these studies in a controlled and reproducible manner. Researchers should optimize these general procedures based on their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 7. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brainvta.tech [brainvta.tech]
Troubleshooting & Optimization
troubleshooting CVN417 solubility for oral administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with CVN417, focusing on challenges related to its solubility for oral administration.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility characteristics of this compound?
A1: this compound is a Biopharmaceutical Classification System (BCS) Class II compound.[1] This means it exhibits high permeability but suffers from poor aqueous solubility, which is a significant rate-limiting step for its oral bioavailability.[2][3][4] Its lipophilic nature contributes to its low solubility in aqueous media.[5][6]
Q2: What are the initial recommended formulation strategies for a BCS Class II compound like this compound?
A2: For a BCS Class II drug, the primary goal is to enhance the dissolution rate and/or solubility in the gastrointestinal fluids.[4] Initial strategies to consider include particle size reduction (micronization or nanosizing), formulation with solubility-enhancing excipients, and the creation of amorphous solid dispersions.[2][5][7] Lipid-based formulations are also a highly effective approach for improving the oral absorption of poorly soluble drugs.[6]
Q3: Are there any known excipient incompatibilities with this compound?
A3: While specific incompatibility data for this compound is not yet available, it is crucial to conduct compatibility studies with chosen excipients. Potential issues can arise from chemical interactions between the drug and excipients, or physical changes in the formulation over time. Standard screening protocols should be employed to assess physical and chemical stability.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous vehicle during in-vitro testing.
-
Question: I've dissolved this compound in a co-solvent system for my initial cell-based assays, but it precipitates upon dilution with aqueous media. How can I prevent this?
-
Answer: This is a common issue with co-solvent-based approaches due to the drug precipitating when the solvent concentration drops.[8] Consider the following:
-
Use of Surfactants: Incorporating a non-ionic surfactant like Polysorbate 80 or a pluronic can help to form micelles that entrap the drug, preventing precipitation.[7][9][10]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility in aqueous solutions.[5][11]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium to favor the ionized form can significantly increase solubility.[11]
-
Issue 2: The oral bioavailability of my this compound formulation is highly variable between subjects in animal studies.
-
Question: My initial suspension formulation of this compound shows inconsistent plasma concentrations in preclinical models. What could be the cause and how can I improve it?
-
Answer: High variability is often linked to the erratic dissolution of poorly soluble drugs.[3] Factors such as food effects can also significantly alter absorption.[5] To improve consistency:
-
Particle Size Control: Ensure a uniform and small particle size through micronization or nanosizing techniques.[2][7] A smaller particle size increases the surface area for dissolution.[2]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve dissolution by presenting the drug in an amorphous, higher-energy state.[3][5][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form a fine emulsion in the GI tract, providing a consistent and large surface area for drug absorption.[5]
-
Issue 3: My solid dispersion formulation is not stable and the this compound is recrystallizing over time.
-
Question: I prepared an amorphous solid dispersion of this compound, but long-term stability studies show a return to the crystalline form. How can I prevent this?
-
Answer: Recrystallization of the amorphous form is a critical stability concern for solid dispersions, as the crystalline form is less soluble.[3] To enhance stability:
-
Polymer Selection: The choice of polymer is critical. Polymers with strong interactions with the drug molecule can inhibit crystallization. Hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are commonly used.[11]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. It is important to determine the optimal drug-to-polymer ratio.
-
Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions to minimize molecular mobility and water absorption, which can promote recrystallization.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Excipients
| Excipient/Vehicle System | This compound Solubility (µg/mL) |
| Water | < 0.1 |
| Phosphate Buffered Saline (pH 7.4) | < 0.1 |
| 20% (w/v) Hydroxypropyl-β-Cyclodextrin | 5.2 |
| 1% (w/v) Polysorbate 80 in Water | 2.8 |
| Polyethylene Glycol 400 (PEG 400) | 15.7 |
| Self-Emulsifying Drug Delivery System (SEDDS) Vehicle | 45.3 |
Table 2: Comparison of Oral Bioavailability of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 45 | 750 ± 210 | 100 |
| Solid Dispersion in HPMC | 10 | 450 ± 90 | 2250 ± 450 | 300 |
| Nanoemulsion | 10 | 720 ± 150 | 4100 ± 820 | 547 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 300 mg of hydroxypropyl methylcellulose (HPMC) in 10 mL of a suitable solvent blend (e.g., dichloromethane/methanol 1:1 v/v).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the inside of the flask.
-
Drying: Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film from the flask and gently mill it into a fine powder. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Characterization: Characterize the resulting solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution properties.
Protocol 2: In-Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).
-
Medium: Prepare 900 mL of simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Add the this compound formulation (equivalent to 10 mg of this compound) to the dissolution vessel.
-
Stir the medium at 75 RPM and maintain the temperature at 37 ± 0.5°C.
-
Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Visualizations
References
- 1. Physicochemical properties, form, and formulation selection strategy for a biopharmaceutical classification system class II preclinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Solubility enhancement strategies for poorly water-soluble drugs in solid dispersions: a review [wisdomlib.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Role of formulation vehicles in taxane pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Optimizing CVN417 Dosage for Preclinical Trials
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of CVN417 for preclinical trials. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during preclinical studies with this compound.
Issue 1: High Variability in Efficacy Data
-
Question: We are observing significant variability in the anti-tremor efficacy of this compound between animals in the same dose group. What could be the cause?
-
Answer:
-
Inconsistent Drug Administration: Ensure precise and consistent oral gavage technique. Improper administration can lead to variability in the actual dose delivered. Refer to the detailed oral gavage protocol below.
-
Timing of Administration: The timing of this compound administration relative to the induction of tremor (e.g., with harmaline) is critical. Establish and strictly adhere to a consistent timeline for dosing and behavioral assessment for all animals.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound. The peak plasma concentration should ideally coincide with the peak of the induced tremor. You may need to perform pharmacokinetic studies to determine the optimal timing.
-
Animal Stress: High levels of stress can impact physiological responses. Handle animals consistently and allow for an adequate acclimatization period before starting the experiment.
-
Issue 2: Lack of Efficacy at Expected Therapeutic Doses
-
Question: We are not observing the expected reduction in tremor with this compound, even at doses reported to be effective. What should we investigate?
-
Answer:
-
Vehicle Effects: Test the vehicle used to dissolve or suspend this compound alone to ensure it does not have any pro- or anti-tremor effects.
-
Route of Administration: Confirm that the route of administration is appropriate and consistent with protocols that have shown efficacy.
-
Target Engagement: If possible, assess target engagement in the central nervous system to confirm that this compound is reaching its site of action at a sufficient concentration. This may involve ex vivo analysis of brain tissue.
-
Animal Model: Ensure the chosen animal model is appropriate and consistently displays the desired phenotype. For instance, in the harmaline-induced tremor model, the tremor intensity can vary.
-
Issue 3: Adverse Effects Observed
-
Question: Our test subjects are showing unexpected adverse effects, such as sedation or hyperactivity. How should we proceed?
-
Answer:
-
Dose Reduction: Immediately reduce the dose to a lower, previously well-tolerated level.
-
Off-Target Effects: Consider the possibility of off-target effects of this compound. A thorough review of the literature for known off-target activities of similar compounds may be helpful.
-
Clinical Observations: Implement a more detailed and frequent schedule of clinical observations to systematically record all behavioral and physiological changes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, brain-penetrant antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR).[1] These receptors are primarily located on presynaptic dopaminergic neurons in the striatum and are involved in modulating dopamine (B1211576) release.[[“]][[“]] By blocking these receptors, this compound modulates dopaminergic neurotransmission, which is thought to be the mechanism underlying its potential to alleviate motor dysfunction, such as resting tremor, in conditions like Parkinson's disease.[1][[“]]
Q2: What is a suitable animal model for testing the efficacy of this compound?
A2: The harmaline-induced tremor model in rodents is a well-established and relevant model for essential tremor and is also used to study parkinsonian tremor.[4] Harmaline (B1672942) induces a characteristic tremor that can be quantified to assess the efficacy of anti-tremor compounds like this compound.
Q3: What is a recommended starting dose for this compound in a preclinical efficacy study?
A3: A formal dose-range finding study is essential to determine the Maximum Tolerated Dose (MTD) and to identify a preliminary effective dose range. If no prior data is available, a literature review of similar compounds can provide a starting point. Based on preclinical studies of other α6-containing nAChR modulators, initial doses in the range of 1-10 mg/kg could be explored.
Q4: How should a dose-response study for this compound be designed?
A4: A typical dose-response study should include a vehicle control group and at least three dose levels of this compound (low, medium, and high). The doses should be selected based on the results of a prior MTD study. Key endpoints to measure include tremor severity (e.g., using a tremor rating scale or automated monitoring system) and any observed adverse effects.
Data Presentation
The following table presents illustrative dose-response data for an α6-containing nAChR antagonist in a rodent harmaline-induced tremor model. This data is representative and intended to serve as a guide for structuring and presenting your own experimental results.
| Dose Group (mg/kg, p.o.) | N (animals) | Mean Tremor Score (± SEM) | % Tremor Reduction vs. Vehicle | p-value vs. Vehicle |
| Vehicle | 10 | 15.2 ± 1.1 | 0% | - |
| This compound (1) | 10 | 12.5 ± 0.9 | 17.8% | >0.05 |
| This compound (3) | 10 | 8.1 ± 0.7 | 46.7% | <0.05 |
| This compound (10) | 10 | 4.3 ± 0.5 | 71.7% | <0.01 |
| This compound (30) | 10 | 2.1 ± 0.3 | 86.2% | <0.001 |
Experimental Protocols
Protocol: Harmaline-Induced Tremor Model in Mice
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in the experimental room for at least 60 minutes before the start of the experiment.
-
Test Compound Administration: Administer this compound or vehicle via oral gavage (p.o.).
-
Pre-treatment Time: Allow for a 20-minute pre-treatment period after this compound or vehicle administration.[4]
-
Harmaline Injection: Administer harmaline hydrochloride at a dose of 30 mg/kg subcutaneously (s.c.).[4]
-
Acclimation in Test Chamber: Immediately after harmaline injection, place each mouse in a tremor monitoring chamber for a 10-minute acclimation period.[4]
-
Tremor Assessment: Begin tremor measurement approximately 10 minutes after the harmaline injection. Tremor activity is typically measured for 8-10 minutes.[4]
-
Data Analysis: Quantify tremor based on the power spectrum of the recorded movements, focusing on the 11-14 Hz frequency range characteristic of harmaline-induced tremor in mice.[4]
Mandatory Visualizations
Caption: this compound blocks α6-nAChRs on presynaptic neurons, modulating dopamine release.
Caption: Workflow for a preclinical dose-response study of this compound in a tremor model.
Caption: A logical flow for troubleshooting high variability in preclinical efficacy data.
References
- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Search for Novel Therapies for Essential Tremor Based on Positive Modulation of α6-Containing GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing CVN417 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing potential off-target effects of CVN417, a novel and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs). Given that detailed off-target data for this compound is not extensively published, this guide focuses on established methodologies for characterizing small molecule off-target profiles and strategies to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects are unintended interactions of a drug or compound, in this case this compound, with molecular targets other than its intended target, the α6-containing nAChR. These interactions can lead to misinterpretation of experimental results, where an observed biological effect may be incorrectly attributed to the modulation of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity or other confounding biological responses, impacting the reproducibility and translatability of research findings.
Q2: How can I proactively minimize off-target effects in my experiments with this compound?
A2: A key strategy is to use the lowest effective concentration of this compound that elicits the desired on-target effect. It is also crucial to include appropriate controls, such as a structurally similar but inactive compound, to ensure that the observed effects are not due to the chemical scaffold of this compound.[1] Genetic validation techniques, like using CRISPR-Cas9 or siRNA to knock down the intended α6-nAChR target, can help confirm that the observed phenotype is indeed target-dependent.[1]
Q3: What are the initial steps to identify potential off-targets of this compound?
A3: A combination of computational and experimental approaches is recommended.
-
Computational (In Silico) Prediction: Utilize online tools and databases to predict potential off-target interactions based on the chemical structure of this compound. These methods compare the structure of this compound to libraries of compounds with known target interactions.[2][3][4]
-
Broad Panel Screening: Perform in vitro screening against a broad panel of receptors and kinases. This can provide an initial assessment of this compound's selectivity.
Q4: What experimental methods can I use to confirm predicted off-targets of this compound in a cellular context?
A4: Several robust methods can be employed to validate off-target engagement within cells:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of this compound to proteins in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[5][6][7]
-
Affinity Chromatography coupled with Mass Spectrometry: This method uses an immobilized version of this compound to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between different cell lines or tissues. | Off-target protein expression may vary between cell types. | 1. Profile the expression of the intended α6-nAChR target and any high-probability off-targets in the cell lines or tissues being used. 2. Correlate the phenotypic response with the expression levels of the on-target and potential off-target proteins. |
| Cellular toxicity at concentrations required for on-target effect. | Off-target engagement may be disrupting essential cellular pathways. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a lower, non-toxic concentration of this compound in combination with other tools (e.g., genetic knockdown) to study the on-target effect. 3. Investigate potential off-targets known to be involved in cell viability pathways. |
| Phenotype is still observed after genetic knockdown of the α6-nAChR target. | The observed effect is likely due to one or more off-targets. | 1. Re-evaluate the in silico predictions and prioritize potential off-targets for further investigation. 2. Perform unbiased off-target identification methods like affinity chromatography-mass spectrometry. |
Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for determining the half-maximal inhibitory concentration (IC50).
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity). Luminescence is a common readout.
-
Data Analysis: Plot the kinase activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Example Data Table: this compound Kinase Selectivity Profile (Hypothetical Data)
| Kinase Target | IC50 (nM) |
| α6-nAChR (On-target) | 15 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
| Kinase D | 5,200 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with a predicted off-target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture cells that express the potential off-target protein. Treat the cells with a specific concentration of this compound or a vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Workflow for identifying potential off-targets of this compound.
Caption: Experimental strategy to minimize and validate off-target effects.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Drug Off-Target Effect Prediction Service - CD ComputaBio [computabio.com]
- 4. Prediction of off-target drug effects through data fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
how to address CVN417 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with CVN417 in solution. The information provided is intended to serve as a guide for developing robust experimental protocols and formulations.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear cloudy or contain precipitates?
A1: this compound is a hydrophobic molecule, which can lead to low aqueous solubility.[1][2][3] Cloudiness or precipitation is a common indication that the compound is not fully dissolved in the chosen solvent system. This can occur when the concentration of this compound exceeds its solubility limit in the aqueous buffer or medium.
Q2: What are the potential consequences of this compound instability in my experiments?
A2: Poor solubility and precipitation can lead to several issues, including:
-
Inaccurate Dosing: Undissolved particles can lead to inconsistent and lower-than-expected concentrations of the active compound being delivered in in vitro or in vivo experiments.
-
Low Bioavailability: In preclinical studies, poor solubility is a primary cause of low or variable bioavailability, which can impede the accurate assessment of the compound's efficacy and toxicology.[4]
-
Assay Interference: Precipitates can interfere with analytical measurements, such as absorbance or fluorescence readings, leading to unreliable experimental data.
-
Cellular Toxicity: Aggregates of the compound may exhibit different biological activities or toxicities compared to the fully dissolved molecule.
Q3: What general strategies can be employed to improve the solubility of this compound?
A3: Several formulation strategies can be used to enhance the solubility of hydrophobic compounds like this compound. These include:
-
Co-solvent Systems: Utilizing water-miscible organic solvents to increase the solubilizing capacity of the vehicle.[4]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin host molecule to improve its apparent solubility.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution rate.[3][4]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to form emulsions or self-emulsifying systems.[4]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly alter solubility.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and handling of this compound solutions.
Issue 1: this compound precipitates out of solution upon dilution with aqueous media.
-
Problem: This phenomenon, known as "precipitation upon dilution," is common when using co-solvent systems. The solubilizing capacity of the co-solvent is drastically reduced upon mixing with an aqueous environment.[4]
-
Troubleshooting Steps:
-
Optimize the Co-solvent Concentration: Determine the minimum amount of co-solvent required to dissolve this compound at the desired stock concentration.
-
Use a Different Co-solvent: Some common co-solvents for preclinical formulations include DMSO, PEG-400, and ethanol. Their suitability will depend on the specific experimental system.
-
Explore Alternative Formulation Strategies: If co-solvents prove problematic, consider cyclodextrin complexation or lipid-based formulations.
-
Issue 2: Inconsistent results in cell-based assays.
-
Problem: Variability in assay results can be due to inconsistent concentrations of soluble this compound.
-
Troubleshooting Steps:
-
Visually Inspect Solutions: Before each experiment, carefully inspect the final diluted solution for any signs of precipitation or cloudiness.
-
Filter the Solution: For in vitro assays, filtering the final diluted solution through a 0.22 µm filter can remove undissolved particles. However, be aware that this may also lower the effective concentration if the compound adsorbs to the filter material.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound in a water-miscible organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder and transfer it to the amber glass vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the vial until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To prepare a this compound formulation using HP-β-CD to improve aqueous solubility.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 20% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Continue stirring at room temperature for 24-48 hours to allow for complexation.
-
After the incubation period, filter the solution to remove any undissolved material.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Data Presentation
Table 1: Solubility of this compound in Various Co-solvent Systems
| Co-solvent System (v/v) | Maximum Soluble Concentration of this compound (mM) | Observations |
| 100% DMSO | 50 | Clear solution |
| 10% DMSO in PBS | 0.5 | Precipitation observed at higher concentrations |
| 20% PEG-400 in Saline | 1 | Clear solution |
| 5% Ethanol in Water | < 0.1 | Immediate precipitation |
Table 2: Effect of HP-β-CD on the Aqueous Solubility of this compound
| Concentration of HP-β-CD (w/v) | Solubility of this compound (µg/mL) | Fold Increase in Solubility |
| 0% | 0.2 | 1 |
| 5% | 5.8 | 29 |
| 10% | 15.2 | 76 |
| 20% | 35.5 | 177.5 |
Visualizations
Caption: Workflow for troubleshooting this compound instability.
Caption: Impact of solubility on this compound target engagement.
References
Technical Support Center: CVN417 Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN417, focusing on challenges related to its penetration of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is the expected brain penetrability of this compound?
A1: this compound is described as a novel, brain-penetrant α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][3] Its chemical properties are optimized for crossing the blood-brain barrier to engage its target in the central nervous system (CNS). However, the efficiency of BBB penetration can be influenced by various experimental factors.
Q2: What is the primary mechanism of action for this compound in the CNS?
A2: this compound selectively antagonizes the α6-containing nAChRs. These receptors are predominantly located presynaptically on dopaminergic neurons that project to the striatum.[1][4][5] By blocking these receptors, this compound modulates dopamine (B1211576) neurotransmission, which is a key therapeutic target for addressing motor dysfunction in conditions such as Parkinson's disease.[1][2][4]
Q3: Are there any known transporters that may affect this compound efflux from the brain?
A3: While specific efflux transporter interactions for this compound are not detailed in the available literature, it is a common challenge for small molecules targeting the CNS to be substrates of efflux transporters like P-glycoprotein (P-gp) at the BBB. If suboptimal brain concentrations are observed, investigating potential interactions with efflux transporters is a recommended troubleshooting step.
Q4: What in vitro models are suitable for assessing this compound BBB penetration?
A4: A parallel artificial membrane permeability assay (PAMPA)-BBB model can be a useful initial screen for passive diffusion. For a more comprehensive assessment that includes potential transporter effects, co-culture models of brain endothelial cells with astrocytes and pericytes, or commercially available immortalized brain endothelial cell lines (like hCMEC/D3) are recommended.
Q5: What are the key parameters to measure in vivo to confirm successful BBB penetration of this compound?
A5: The key in vivo parameter is the unbound brain-to-plasma concentration ratio (Kp,uu). This ratio provides the most accurate measure of the compound's ability to cross the BBB and engage its target. Total brain and plasma concentrations can also be informative but should be interpreted with caution due to potential confounding factors like non-specific tissue binding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low brain-to-plasma concentration ratio of this compound in vivo. | 1. High plasma protein binding: The fraction of unbound drug in plasma available to cross the BBB is low. 2. Rapid metabolism: The compound is cleared from circulation before it can effectively penetrate the brain. 3. P-glycoprotein (P-gp) or other efflux transporter activity: The compound is actively transported out of the brain endothelial cells. | 1. Determine the fraction of this compound bound to plasma proteins using equilibrium dialysis. 2. Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. 3. Perform in vitro transporter assays (e.g., using MDR1-MDCK cells) to assess if this compound is a substrate for P-gp or other relevant efflux transporters. Consider co-administration with a known P-gp inhibitor in preclinical models as a diagnostic experiment. |
| High variability in brain concentration of this compound across experimental animals. | 1. Inconsistent dosing: Errors in dose preparation or administration. 2. Physiological differences between animals: Variations in metabolism, transporter expression, or BBB integrity. 3. Issues with brain tissue homogenization or extraction: Incomplete recovery of the compound from the brain matrix. | 1. Review and standardize all dosing procedures. 2. Ensure the use of a sufficient number of animals per group to account for biological variability. 3. Validate the brain tissue sample processing and analytical methods for this compound quantification. |
| In vitro BBB model shows good permeability, but in vivo brain penetration is poor. | 1. In vitro model lacks key in vivo components: The in vitro system may not fully replicate the complexity of the in vivo BBB, such as the presence of specific efflux transporters or metabolic enzymes. 2. High first-pass metabolism in vivo: The compound is extensively metabolized in the liver before reaching the systemic circulation that supplies the brain. | 1. Utilize more complex in vitro models that incorporate astrocytes and pericytes, which can influence BBB properties. 2. Compare the metabolic stability of this compound in liver microsomes versus brain microsomes. |
| Unexpected neurological side effects at presumed therapeutic doses. | 1. Higher than expected unbound brain concentration: The Kp,uu may be higher than predicted, leading to off-target effects. 2. Metabolites of this compound are active and brain-penetrant: A metabolite of the parent compound may have its own pharmacological activity. | 1. Accurately determine the Kp,uu of this compound in the relevant animal model. 2. Profile the major metabolites of this compound and assess their brain penetrance and pharmacological activity. |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound Brain Penetration
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing: Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Sample Collection: At predetermined time points, collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove intravascular compound.
-
Brain Homogenization: Harvest the brain, weigh it, and homogenize it in a suitable buffer.
-
Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method such as LC-MS/MS.
-
Data Calculation: Calculate the total brain-to-plasma concentration ratio (Kp). To determine the unbound ratio (Kp,uu), the fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) must be determined, typically through equilibrium dialysis.
-
Kp,uu = (Concentration in brain / fu,brain) / (Concentration in plasma / fu,plasma)
-
Protocol 2: In Vitro P-glycoprotein (P-gp) Substrate Assessment
-
Cell Line: Use a cell line that overexpresses P-gp, such as MDR1-MDCK cells, alongside the parental MDCK cell line as a control.
-
Assay Setup: Seed the cells on permeable filter supports to form a confluent monolayer.
-
Bidirectional Transport: Add this compound to either the apical (A) or basolateral (B) chamber and measure its appearance in the opposite chamber over time.
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver chambers using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions. The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio significantly greater than 2 is indicative of active efflux.
Visualizations
References
- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. CVN-417 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Managing Potential CVN417-Induced Side Effects in Animal Models
Disclaimer: As of the latest available information, specific side effect profiles for CVN417 in animal models have not been extensively published. This guide is based on the known mechanism of action of this compound as an α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a modulator of dopamine (B1211576), as well as general principles of managing drug-induced side effects in preclinical research. Researchers should maintain rigorous monitoring protocols and adapt them based on their own observations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of α6-containing nicotinic acetylcholine receptors (nAChRs).[1] These receptors are predominantly located on dopaminergic neurons that project to the striatum.[1] By blocking these receptors, this compound modulates dopamine neurotransmission in a manner that can alleviate motor dysfunction, as demonstrated in animal models of resting tremor.[1][2][3]
Q2: What are the potential side effects of this compound in animal models based on its mechanism of action?
A2: While specific data is limited, potential side effects can be inferred from the roles of nAChRs and dopamine in the central and peripheral nervous systems. These may include:
-
Neurological: Alterations in locomotor activity, sedation, or excitability due to dopamine modulation.[4][5] General nicotinic antagonists can also cause dizziness and headache in humans, which may manifest as altered behavior in animals.[6]
-
Cardiovascular: nAChRs are present in the autonomic ganglia that regulate cardiovascular function.[7] Antagonism of these receptors could potentially lead to changes in heart rate and blood pressure.
-
Gastrointestinal: Nicotinic receptors are involved in regulating gastrointestinal motility.[6] Their antagonism could potentially lead to side effects such as constipation or diarrhea. Nausea and vomiting are also noted with general nicotinic antagonists.[6]
-
Musculoskeletal: Non-selective nicotinic antagonists can cause muscle weakness.[6] While this compound is selective for α6-containing receptors, comprehensive screening for effects on muscle function is advisable.
Q3: How can I proactively monitor for these potential side effects in my animal studies?
A3: A comprehensive safety pharmacology and toxicology monitoring plan should be integrated into your study design. This should include regular monitoring of clinical signs, body weight, food and water intake, as well as more specific assessments for neurological, cardiovascular, and gastrointestinal functions. Detailed protocols are provided in the troubleshooting guides below.
Troubleshooting Guides
Issue 1: Unexplained Changes in Animal Behavior or Locomotor Activity
Possible Cause: Potential neurological side effects resulting from the modulation of dopamine pathways or off-target nicotinic receptor antagonism.
Troubleshooting Steps:
-
Systematic Behavioral Observation:
-
Implement a standardized functional observational battery (FOB) to systematically assess behavioral and neurological changes.
-
Score animals for signs of sedation, hyperactivity, tremors (distinct from the model-induced tremor being treated), ataxia, and any abnormal postures or movements.
-
-
Quantitative Locomotor Activity Assessment:
-
Utilize open-field arenas equipped with automated tracking systems to quantify locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery).
-
Conduct these assessments at baseline and at regular intervals following this compound administration.
-
-
Dose-Response Evaluation:
-
If behavioral changes are observed, consider performing a dose-response study to determine if the effects are dose-dependent.
-
-
Data Analysis and Interpretation:
-
Compare the behavioral and locomotor data of this compound-treated animals with vehicle-treated controls.
-
Consider the temporal relationship between drug administration and the onset of behavioral changes.
-
Experimental Protocol: Open-Field Test
-
Apparatus: A square or circular arena with high walls to prevent escape, equipped with an overhead camera and tracking software.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the arena.
-
Record its activity for a predefined period (e.g., 10-30 minutes).
-
Clean the arena thoroughly between animals to eliminate olfactory cues.
-
-
Parameters to Measure:
-
Total distance traveled
-
Velocity
-
Time spent in different zones (center, periphery)
-
Rearing frequency
-
Instances of freezing or immobility
-
Issue 2: Cardiovascular Instability (Changes in Heart Rate or Blood Pressure)
Possible Cause: Potential off-target effects on nAChRs in the autonomic ganglia that regulate cardiovascular function.
Troubleshooting Steps:
-
Vital Sign Monitoring:
-
For rodent models, use non-invasive tail-cuff systems to measure blood pressure and heart rate at baseline and post-dosing.
-
For larger animal models, telemetry systems can provide continuous monitoring of ECG, blood pressure, and heart rate.
-
-
Electrocardiogram (ECG) Analysis:
-
Record ECGs to assess for any arrhythmias, changes in QT interval, or other conduction abnormalities.
-
-
Dose-Escalation Studies:
-
Carefully monitor cardiovascular parameters during dose-escalation studies to identify a potential maximum tolerated dose from a cardiovascular perspective.
-
Experimental Protocol: Non-Invasive Blood Pressure Measurement in Rodents
-
Apparatus: A specialized rodent blood pressure system with a tail cuff and a pulse sensor.
-
Procedure:
-
Acclimatize the animal to the restraint device for several days prior to the actual measurement to minimize stress-induced hypertension.
-
Place the animal in the restrainer and attach the tail cuff and sensor.
-
The system will automatically inflate and deflate the cuff while recording systolic and diastolic blood pressure and heart rate.
-
Obtain multiple readings and average them for each time point.
-
Issue 3: Gastrointestinal Disturbances (Constipation, Diarrhea, or Weight Loss)
Possible Cause: Potential effects of nAChR antagonism on gastrointestinal motility and function.
Troubleshooting Steps:
-
Monitor Body Weight and Food/Water Intake:
-
Record body weight daily. Significant weight loss can be an early indicator of adverse effects.
-
Measure daily food and water consumption.
-
-
Observe Fecal Output and Consistency:
-
Visually inspect and score fecal pellets for consistency (e.g., normal, soft, liquid) and quantity.
-
For a more quantitative measure of gastrointestinal transit, a charcoal meal test can be performed at the end of the study.
-
-
Clinical Observations:
-
Look for signs of abdominal discomfort, such as bloating or a hunched posture.
-
Experimental Protocol: Gastrointestinal Transit (Charcoal Meal) Assay
-
Materials: Activated charcoal meal (e.g., 5% charcoal in 10% gum arabic).
-
Procedure:
-
Fast the animals for a specified period (e.g., 12-18 hours) with free access to water.
-
Administer this compound or vehicle at the appropriate time before the charcoal meal.
-
Administer a fixed volume of the charcoal meal via oral gavage.
-
After a set time (e.g., 20-30 minutes), euthanize the animal.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance the charcoal meal has traveled.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
-
Data Presentation
Table 1: Potential Side Effects of this compound and Recommended Monitoring Parameters
| Potential Side Effect Category | Specific Manifestation in Animal Models | Primary Monitoring Parameters | Secondary Monitoring Parameters | Frequency of Monitoring |
| Neurological | Sedation, hyperactivity, ataxia, tremors | Functional Observational Battery (FOB) scores, Open-field test (locomotor activity) | Grip strength, Rotarod test | Daily clinical observation; weekly quantitative tests |
| Cardiovascular | Hypotension, hypertension, bradycardia, tachycardia, arrhythmias | Heart rate, Blood pressure | Electrocardiogram (ECG) | Pre-dose and post-dose at regular intervals |
| Gastrointestinal | Constipation, diarrhea, decreased food intake, weight loss | Body weight, Food and water consumption, Fecal consistency and output | Gastrointestinal transit assay (terminal) | Daily |
| General | Morbidity, mortality, changes in appearance (piloerection, unkempt fur) | Daily clinical health score, Body weight | - | Daily |
Visualizations
Caption: Proposed mechanism of action of this compound in modulating dopamine release.
References
- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 4. The effects of long-term dopaminergic treatment on locomotor behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekalert.org [eurekalert.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing CVN417 Selectivity for α6-Containing Nicotinic Acetylcholine Receptors (nAChRs)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at improving the selectivity of CVN417 for α6-containing nicotinic acetylcholine (B1216132) receptors (α6 nAChRs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental validation and characterization of this compound and its analogues.
| Problem | Potential Cause | Suggested Solution |
| High background signal or off-target effects in non-α6 expressing cells. | 1. At high concentrations, this compound may exhibit reduced selectivity and interact with other nAChR subtypes, such as α3β4 or α4β2.[1] 2. The compound may be binding to other receptors or ion channels present in the expression system. | 1. Perform a dose-response curve to determine the optimal concentration range where this compound is selective for α6 nAChRs. Based on available data, the IC50 for α6 is significantly lower (0.086 µM) than for α3 (2.56 µM) and α4 (0.657 µM) containing receptors.[1] 2. Use a panel of cell lines expressing different nAChR subtypes to confirm the selectivity profile. 3. Consider using a specific antagonist for the suspected off-target receptor to isolate the α6-mediated effect. |
| Inconsistent results in dopamine (B1211576) release assays (e.g., fast-scan cyclic voltammetry). | 1. The modulatory effect of this compound on dopamine release is impulse-dependent.[2][3] The stimulation parameters (frequency, duration) can significantly impact the observed effect. 2. Variability in brain slice viability or recording electrode placement. | 1. Systematically vary the electrical stimulation parameters (e.g., tonic vs. phasic firing patterns) to characterize the impulse-dependent effects of this compound. 2. Ensure consistent slice preparation and electrode placement in the striatum, where α6 nAChRs are predominantly expressed on dopaminergic terminals.[4][[“]] 3. Use an internal control within each experiment to account for slice-to-slice variability. |
| Low brain penetrance of novel this compound analogues in in vivo studies. | 1. Poor physicochemical properties of the analogue (e.g., high polarity, low lipophilicity, high efflux ratio). 2. Rapid metabolism. | 1. This compound is described as a brain-penetrant molecule.[4] When designing analogues, aim for a balanced lipophilicity (logD) and consider incorporating structural features that reduce susceptibility to efflux transporters (e.g., P-glycoprotein). 2. Profile the metabolic stability of new compounds in liver microsomes or hepatocytes. This compound itself shows low metabolic turnover.[1] |
| Difficulty replicating the attenuation of tremor in animal models. | 1. The choice of animal model and tremor-inducing agent is critical. The original studies with this compound used a tacrine-induced tremor model in rats.[1][6] 2. The dose and route of administration may not be optimal. | 1. Utilize the established tacrine-induced tremulous jaw movement model for initial in vivo validation.[6] 2. Perform a dose-escalation study to determine the effective dose range for tremor reduction. Oral administration of this compound has been shown to be effective.[1][6] 3. Ensure that the timing of drug administration is appropriate relative to the induction of tremor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of α6-containing nicotinic acetylcholine receptors (nAChRs).[4][[“]] These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons that project to the striatum.[2][3] By blocking these receptors, this compound modulates dopamine neurotransmission in an impulse-dependent manner, which is thought to be the basis for its therapeutic potential in movement disorders like Parkinson's disease.[2][3][[“]]
Q2: How selective is this compound for α6 nAChRs compared to other subtypes?
A2: this compound demonstrates significant selectivity for α6-containing nAChRs over other subtypes, particularly α3β4 and α4β2. Quantitative data shows that this compound inhibits calcium efflux mediated by α6-containing nAChRs with an IC50 of 0.086 µM, while the IC50 values for α3 and α4-containing receptors are 2.56 µM and 0.657 µM, respectively.[1] This indicates approximately 30-fold selectivity for α6 over α3 and about 7.6-fold selectivity over α4.
Q3: What are the key challenges in developing analogues with improved selectivity for α6 nAChRs?
A3: A primary challenge is the structural similarity between the ligand-binding domains of different nAChR subtypes, especially between α6 and α3β4.[7] Achieving high selectivity requires exploiting the subtle differences in the receptor's binding pocket. Structure-activity relationship (SAR) studies are crucial to identify molecular modifications that enhance affinity for α6 while reducing it for other subtypes.[8]
Q4: Can this compound be used to study the role of α6 nAChRs in brain regions other than the striatum?
A4: While the expression of the α6 nAChR subunit is most concentrated in the nigrostriatal and mesolimbic dopamine systems, it is also found in other areas like the locus coeruleus (noradrenergic neurons) and the visual pathway.[2][8] this compound has been shown to reduce the firing frequency of noradrenergic neurons in the locus coeruleus.[2][3] Therefore, this compound can be a valuable pharmacological tool to probe the function of α6-containing nAChRs in these other brain regions.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound at different nAChR subtypes.
| Compound | Target Receptor Subtype | Assay Type | Potency (IC50) | Selectivity Ratio (α3/α6) | Selectivity Ratio (α4/α6) |
| This compound | α6-containing nAChR | Ca2+ Efflux Inhibition | 0.086 µM[1] | ~30x | ~7.6x |
| This compound | α3-containing nAChR | Ca2+ Efflux Inhibition | 2.56 µM[1] | - | - |
| This compound | α4-containing nAChR | Ca2+ Efflux Inhibition | 0.657 µM[1] | - | - |
Key Experimental Protocols
Protocol 1: In Vitro Selectivity Profiling using a Calcium Flux Assay
This protocol is designed to determine the inhibitory potency (IC50) of test compounds like this compound at recombinant nAChR subtypes expressed in a cell line (e.g., HEK293).
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human nAChR subtypes of interest (e.g., α6/α3β2β3, α3β4, α4β2).
-
Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
-
-
Compound Preparation and Addition:
-
Prepare a dilution series of this compound or its analogues in an appropriate assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of the test compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Receptor Activation and Signal Reading:
-
Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the intracellular calcium levels.
-
Establish a baseline fluorescence reading for each well.
-
Add a specific nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a robust response (e.g., EC80).
-
Record the change in fluorescence intensity, which corresponds to the influx of calcium upon receptor activation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (agonist only).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release in Brain Slices
This ex vivo protocol measures the effect of this compound on electrically evoked dopamine release in acute brain slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a carbon-fiber microelectrode into the dorsal striatum to detect dopamine.
-
Position a bipolar stimulating electrode nearby to evoke dopamine release.
-
-
Electrochemical Recording:
-
Apply a triangular waveform potential (-0.4 V to +1.2 V and back) to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) with a frequency of 10 Hz.
-
Record the background-subtracted cyclic voltammograms, which will show characteristic oxidation and reduction peaks for dopamine.
-
-
Experimental Procedure:
-
Deliver electrical stimuli (e.g., single pulses or trains of pulses to mimic phasic firing) every 2-5 minutes to evoke dopamine release and establish a stable baseline.
-
Bath-apply this compound at the desired concentration and continue to evoke and record dopamine release.
-
Record for a sufficient duration to observe the full effect of the compound.
-
-
Data Analysis:
-
Measure the peak oxidation current from the cyclic voltammograms, which is proportional to the concentration of released dopamine.
-
Normalize the dopamine release in the presence of this compound to the pre-drug baseline.
-
Analyze the effects of the compound on the magnitude and kinetics of dopamine release under different stimulation paradigms.
-
Visualizations
Caption: Workflow for the discovery and validation of an α6 nAChR antagonist like this compound.
Caption: Antagonistic action of this compound at presynaptic α6β2* nAChRs to modulate dopamine release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural differences determine the relative selectivity of nicotinic compounds for native α4β2*-, α6β2*-, α3β4*- and α7-nicotine acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
CVN417 dose-response curve analysis and interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN417.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3][4] These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons that project to the striatum.[2][3] By blocking these receptors, this compound modulates the release of dopamine (B1211576), which plays a crucial role in motor control.[1][3][4]
Q2: What is the therapeutic potential of this compound?
A2: Due to its ability to modulate dopaminergic neurotransmission, this compound has therapeutic potential in treating movement disorders, such as Parkinson's disease.[1][2] In animal models, this compound has been shown to attenuate resting tremor, a key symptom of Parkinson's disease.[1][5]
Q3: In which experimental models has this compound been effective?
A3: this compound has demonstrated efficacy in a rodent model of resting tremor, where oral administration significantly reduced tremulous jaw movements in a dose-dependent manner.[5]
Q4: What is the general solubility and stability of this compound?
A4: As a brain-penetrant compound, this compound is designed to have good bioavailability and stability to be effective in in vivo models.[5] For specific details on solubility in different solvents and stability under various storage conditions, please refer to the compound's specific product information sheet. For experimental use, it is recommended to prepare fresh solutions.
Troubleshooting Guides
In Vitro Assays (e.g., Radioligand Binding, Functional Assays)
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in binding assay | 1. Insufficient washing. 2. Non-specific binding of this compound to filter plates or membranes. 3. Contamination of reagents. | 1. Increase the number and volume of wash steps. 2. Pre-treat plates/membranes with a blocking agent (e.g., BSA). 3. Use fresh, filtered buffers and reagents. |
| Inconsistent IC50 values | 1. Compound precipitation at higher concentrations. 2. Variability in cell health or membrane preparation. 3. Pipetting errors. | 1. Visually inspect solutions for precipitation. Determine the solubility limit in your assay buffer. 2. Ensure consistent cell culture conditions and use a standardized protocol for membrane preparation. 3. Use calibrated pipettes and perform serial dilutions carefully. |
| No observable antagonist activity | 1. Incorrect assay setup (e.g., wrong agonist concentration). 2. Degradation of the compound. 3. Low expression of α6-containing nAChRs in the cell line. | 1. Use a concentration of agonist that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonism. 2. Prepare fresh stock solutions of this compound. 3. Confirm receptor expression using a positive control antagonist or via methods like qPCR or Western blot. |
In Vivo Studies (e.g., Rodent Behavioral Models)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral response | 1. Inconsistent drug administration (e.g., gavage technique). 2. Variations in animal stress levels. 3. Individual differences in drug metabolism. | 1. Ensure all personnel are properly trained in the administration technique. 2. Acclimate animals to the testing environment and handle them consistently. 3. Increase the number of animals per group to improve statistical power. |
| Lack of efficacy in the behavioral model | 1. Insufficient dose or bioavailability. 2. Timing of behavioral testing relative to drug administration is not optimal. 3. The chosen animal model is not sensitive to the mechanism of this compound. | 1. Perform a dose-response study to determine the optimal dose.[5] 2. Conduct a pharmacokinetic study to determine the time to maximum concentration (Tmax) in the brain and schedule behavioral testing accordingly. 3. Ensure the model has a well-characterized dopaminergic deficit that can be modulated by an α6-nAChR antagonist. |
Experimental Protocols
Note: These are representative protocols and may require optimization for your specific experimental conditions.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for α6-containing nAChRs.
-
Materials:
-
Cell membranes prepared from a cell line expressing human α6β2β3 nAChRs.
-
Radioligand (e.g., [³H]-Epibatidine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Perform serial dilutions of this compound to create a range of concentrations.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
-
Objective: To measure the effect of this compound on electrically evoked dopamine release in ex vivo brain slices.
-
Materials:
-
Rodent brain slices containing the striatum.
-
Artificial cerebrospinal fluid (aCSF).
-
Carbon-fiber microelectrode.
-
Stimulating electrode.
-
This compound solution.
-
-
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Position the carbon-fiber microelectrode and stimulating electrode in the striatum.
-
Apply a voltage waveform to the microelectrode to detect dopamine.
-
Electrically stimulate the tissue to evoke dopamine release and record the resulting signal.
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply this compound at the desired concentration.
-
Continue to evoke and record dopamine release to determine the effect of this compound on the signal.
-
Analyze the data to quantify changes in the amplitude and kinetics of dopamine release.
-
Visualizations
Caption: this compound blocks α6-nAChRs on dopaminergic neurons, modulating dopamine release.
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
avoiding CVN417 degradation during experimental procedures
Welcome to the technical support center for CVN417. This resource is designed to provide researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, brain-penetrant, and selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Its primary mechanism of action involves modulating dopamine (B1211576) neurotransmission, which suggests its therapeutic potential for motor dysfunction observed in conditions like Parkinson's disease.[1][2]
Q2: What are the key structural features of this compound that might influence its stability?
This compound is a pyrazole-carboxamide derivative that also contains a piperidine (B6355638) ring. The stability of the molecule can be influenced by these functional groups. The pyrazole (B372694) and carboxamide groups can be susceptible to hydrolysis under certain pH conditions, while the piperidine moiety can be prone to oxidation.
Q3: How should I handle and store this compound to ensure its integrity?
To maintain the quality of this compound, it is crucial to handle and store it correctly. Both the solid form and solutions of this compound should be protected from light, heat, and moisture. For detailed storage recommendations, please refer to the "Storage Condition Guidelines for this compound" table in the Troubleshooting section.
Q4: In which solvents is this compound soluble?
While specific solubility data for this compound is not extensively published, based on its chemical structure, it is predicted to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). Its solubility in aqueous solutions may be limited. It is always recommended to test solubility in a small amount of the compound first.
Q5: What are the likely degradation pathways for this compound?
Based on its chemical structure, the potential degradation pathways for this compound include:
-
Hydrolysis: The carboxamide linkage can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The piperidine ring and other parts of the molecule could be susceptible to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.
-
Photodegradation: Exposure to UV or visible light may lead to degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
This could be a sign of this compound degradation. Follow these steps to troubleshoot:
-
Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Table 1).
-
Check Solution Age and Storage: If you are using a stock solution, ensure it was prepared recently and stored correctly. Avoid repeated freeze-thaw cycles.
-
Assess Experimental Conditions: Review the pH, temperature, and light exposure in your experimental protocol. These factors can contribute to degradation.
-
Perform a Quality Control Check: If possible, use an analytical method like HPLC to check the purity of your this compound sample.
Issue 2: Difficulty dissolving the compound.
If you are facing solubility issues with this compound:
-
Use an Appropriate Solvent: Start with a small amount of an organic solvent such as DMSO or ethanol to dissolve the compound, and then dilute it with your aqueous buffer.
-
Gentle Warming: Gentle warming (not exceeding 40°C) can aid in dissolution.
-
Sonication: Brief sonication can also help to dissolve the compound.
-
pH Adjustment: The solubility of compounds with amine groups like piperidine can be pH-dependent. Adjusting the pH of your buffer might improve solubility.
Data Presentation
Table 1: Storage Condition Guidelines for this compound
| Form | Storage Temperature | Light Conditions | Atmosphere | Recommended Duration |
| Solid (Lyophilized Powder) | -20°C | Protect from light | Inert gas (e.g., argon or nitrogen) | Up to 12 months |
| 4°C | Protect from light | Inert gas | Short-term (weeks) | |
| Stock Solution (in DMSO or Ethanol) | -20°C | Protect from light | Tightly sealed vial | Up to 1 month |
| -80°C | Protect from light | Tightly sealed vial | Up to 6 months | |
| Aqueous Working Solution | 4°C | Protect from light | Prepare fresh daily | Up to 24 hours |
Table 2: Summary of Potential this compound Degradation under Different Stress Conditions
| Stress Condition | Potential for Degradation | Primary Degradation Pathway | Recommendations |
| Acidic pH (<4) | High | Hydrolysis of the carboxamide bond | Avoid prolonged exposure to strong acids. Use appropriate buffers. |
| Neutral pH (6-8) | Low to Moderate | Minimal degradation, potential for slow oxidation | Ideal for most experiments. Prepare solutions fresh. |
| Basic pH (>9) | High | Hydrolysis of the carboxamide bond, potential for base-catalyzed oxidation | Avoid prolonged exposure to strong bases. |
| Elevated Temperature (>40°C) | High | Increased rate of hydrolysis and oxidation | Maintain samples at recommended storage temperatures. Avoid heating. |
| Light (UV and Visible) | High | Photodegradation | Protect solid compound and solutions from light by using amber vials or covering with foil. |
| Oxidizing Agents | High | Oxidation of the piperidine ring and other susceptible moieties | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Guidelines for Experimental Use
-
When preparing working solutions, use buffers within a pH range of 6-8 for optimal stability.
-
Prepare aqueous working solutions fresh for each experiment and use them within 24 hours.
-
Minimize the exposure of both stock and working solutions to light.
-
Avoid repeated freeze-thaw cycles of stock solutions.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Protocol Refinement for Consistent CVN417 Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results in experiments involving CVN417, a selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active antagonist of α6 subunit-containing nicotinic acetylcholine receptors (nAChRs).[1] Its primary mechanism of action is to block the ion channels of these receptors, thereby inhibiting the downstream signaling cascades initiated by the binding of acetylcholine or other nicotinic agonists. These α6-containing nAChRs are predominantly located on presynaptic dopaminergic neurons, and their inhibition by this compound modulates dopamine (B1211576) release.[2][3][4]
Q2: In what research areas is this compound most commonly used?
A2: this compound is primarily investigated for its therapeutic potential in neurological and movement disorders, such as Parkinson's disease.[2][5] Its ability to modulate dopamine neurotransmission makes it a valuable tool for studying the role of α6-containing nAChRs in motor control, reward pathways, and addiction.
Q3: What are the key experimental considerations when working with this compound?
A3: Due to its high potency and selectivity, it is crucial to use precise concentrations of this compound to avoid off-target effects. The choice of experimental model is also critical, as the expression of α6-containing nAChRs is relatively restricted to specific neuronal populations.[2] Careful consideration of vehicle controls is necessary, as this compound is a small molecule that may require a solvent like DMSO for solubilization.
Q4: How can I confirm that the observed effects in my experiment are specifically due to the antagonism of α6-containing nAChRs?
A4: To confirm specificity, consider using a combination of approaches:
-
Control cell lines: Employ cell lines that do not express α6-containing nAChRs as negative controls.
-
Rescue experiments: In knockout models lacking the α6 subunit, the effects of this compound should be absent.
-
Competitive antagonism: Demonstrate that the effects of this compound can be overcome by increasing concentrations of a known α6-containing nAChR agonist.
-
Use of other antagonists: Compare the effects of this compound with less selective nAChR antagonists.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Issue 1: High Variability in In Vitro Assay Results
| Potential Cause | Recommended Solution |
| Cell line instability or incorrect passage number. | Ensure consistent cell passage number and regularly verify the expression of the target receptor. |
| Inconsistent plating density. | Optimize and strictly adhere to a standardized cell seeding protocol. |
| This compound precipitation. | Visually inspect solutions for any precipitate. If observed, prepare fresh stock solutions and consider optimizing the solvent and final concentration. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical measurements, or fill them with a buffer to maintain a humidified environment. |
| Inadequate mixing of reagents. | Ensure thorough but gentle mixing of all reagents added to the wells. |
Issue 2: Unexpected Results in Dopamine Release Assays (e.g., Fast-Scan Cyclic Voltammetry)
| Potential Cause | Recommended Solution |
| Incorrect brain slice orientation or thickness. | Carefully follow a standardized brain slicing protocol to ensure the targeted brain region (e.g., striatum) is correctly isolated and viable. |
| Electrode fouling or damage. | Regularly inspect and calibrate the carbon-fiber microelectrode. If necessary, use a new electrode. |
| Inconsistent electrical stimulation parameters. | Maintain consistent stimulation frequency, duration, and amplitude throughout the experiment. |
| Run-down of dopamine release over time. | Allow for a stable baseline recording before applying this compound and include a time-matched vehicle control to account for any decay in the signal. |
| Presence of other nAChR subtypes. | To isolate the effect on α6-containing nAChRs, consider using brain tissue from knockout animals lacking other nAChR subunits or co-application of selective antagonists for other subtypes. |
Issue 3: Difficulty in Achieving a Gigaohm Seal in Patch-Clamp Electrophysiology
| Potential Cause | Recommended Solution |
| Poor cell health. | Ensure optimal cell culture conditions and use cells from a healthy, logarithmically growing culture. |
| Clogged or improperly shaped pipette tip. | Use high-quality borosilicate glass and a reliable pipette puller. Fire-polish the pipette tip to ensure a smooth surface. |
| Debris in the extracellular solution. | Filter all solutions before use and ensure the bath is clean. |
| Mechanical vibration. | Use an anti-vibration table and ensure all equipment is stable. |
Data Presentation
This compound In Vitro Potency
| Receptor Subunit | Assay Type | IC50 (µM) |
| α6-containing nAChR | Ca2+ Efflux | 0.086[1] |
| α4-containing nAChR | Ca2+ Efflux | 0.657[1] |
| α3-containing nAChR | Ca2+ Efflux | 2.56[1] |
This compound In Vivo Efficacy
| Animal Model | Assay | Effect |
| Rat Tacrine Tremor Model | Tremulous Jaw Movements | Dose-dependent decrease in the duration of tremulous jaw movements.[1] |
Experimental Protocols
Radioligand Binding Assay for nAChRs
Objective: To determine the binding affinity (Ki) of this compound for α6-containing nAChRs.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the desired nAChR subtype (e.g., α6β2β3).
-
Assay Buffer: Use a buffer appropriate for nAChR binding, typically containing a Tris-HCl buffer with physiological salts.
-
Radioligand: Use a radiolabeled ligand known to bind to the target receptor with high affinity, such as [³H]-epibatidine.
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled this compound and the prepared cell membranes.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
Objective: To measure the effect of this compound on electrically evoked dopamine release in ex vivo brain slices.
Methodology:
-
Brain Slice Preparation: Prepare 300 µm coronal slices of the striatum from a rodent brain.
-
Recording Chamber: Place the slice in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) at a physiological temperature.
-
Electrode Placement: Position a carbon-fiber microelectrode in the dorsal striatum and a stimulating electrode nearby.
-
Baseline Recording: Apply electrical stimulation (e.g., single pulses or trains) to evoke dopamine release and record the resulting current using FSCV until a stable baseline is achieved.
-
This compound Application: Bath-apply a known concentration of this compound and continue to record electrically evoked dopamine release.
-
Data Analysis:
-
Analyze the FSCV data to quantify the peak amplitude and kinetics of dopamine release before and after the application of this compound.
-
Compare the results to a vehicle control to determine the inhibitory effect of this compound.
-
Mandatory Visualization
Caption: this compound blocks α6-containing nAChRs, inhibiting dopamine release.
Caption: Workflow for Fast-Scan Cyclic Voltammetry (FSCV) experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
dealing with batch-to-batch variability of CVN417
Welcome to the CVN417 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly those arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, potent, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2][3] Its primary mechanism of action is to block the activity of these receptors, which are predominantly located on presynaptic dopaminergic neurons in the midbrain.[2] By antagonizing these receptors, this compound modulates dopamine (B1211576) neurotransmission in an impulse-dependent manner.[2][3] This makes it a promising therapeutic candidate for movement disorders such as Parkinson's disease.[1][2][3]
Q2: I am observing lower-than-expected potency with a new batch of this compound. What could be the cause?
Batch-to-batch variability in potency can stem from several factors:
-
Purity: The presence of impurities from the synthesis process can reduce the effective concentration of the active compound.
-
Solubility: Incomplete solubilization of this compound in your assay buffer will lead to a lower effective concentration and consequently, an underestimation of its potency.
-
Compound Stability: Degradation of the compound over time or due to improper storage can also result in decreased activity.
We recommend performing a quality control check on the new batch, including solubility and potency assessment, as detailed in the troubleshooting section.
Q3: My experimental results with this compound are inconsistent across different experiments. How can I troubleshoot this?
Inconsistent results are a common challenge in experimental biology and can be particularly frustrating when dealing with small molecules. Besides experimental error, batch-to-batch variability of your this compound stock could be a contributing factor. We recommend the following:
-
Standardize Your Protocol: Ensure all experimental parameters, including cell passage number, reagent preparation, and incubation times, are kept consistent.
-
Aliquot Your Compound: To minimize freeze-thaw cycles, aliquot your this compound stock solution upon receipt and store it under the recommended conditions.
-
Perform Regular Quality Control: For each new batch, and periodically for existing stocks, it is advisable to perform a simple quality control experiment, such as an IC50 determination, to ensure its activity is within the expected range.
Q4: What are the known off-target effects of this compound?
While this compound is designed to be a selective antagonist for α6-containing nAChRs, high concentrations may lead to interactions with other nAChR subtypes or other receptors. It is crucial to determine the optimal concentration range that provides specific antagonism without off-target effects. Running control experiments using cell lines that do not express the target α6-nAChR can help identify any non-specific effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound, with a focus on problems that may arise from batch-to-batch variability.
Problem 1: Poor Solubility of this compound
Symptoms:
-
Visible precipitate in your stock solution or final assay buffer.
-
Inconsistent or lower-than-expected activity.
Troubleshooting Steps:
-
Verify Solvent and Concentration:
-
Ensure you are using the recommended solvent for preparing the stock solution.
-
Check the maximum solubility of this compound in your chosen solvent and assay buffer.
-
-
Optimize Solubilization:
-
Gentle warming and vortexing can aid dissolution.
-
For aqueous buffers, adding the this compound stock solution to the buffer while vortexing can prevent precipitation.
-
-
Consider Co-solvents:
-
If solubility in aqueous buffer remains an issue, consider using a small percentage of an organic co-solvent like DMSO. Keep the final concentration of the organic solvent to a minimum (typically <1%) to avoid off-target effects.
-
| Parameter | Recommendation |
| Primary Solvent | DMSO |
| Working Buffer | Aqueous buffer (e.g., PBS) |
| Final Co-solvent Conc. | < 1% |
Problem 2: Inconsistent Potency (IC50 Values)
Symptoms:
-
Significant variation in IC50 values between different batches of this compound.
-
A gradual decrease in potency over time with the same batch.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
If you suspect degradation, consider obtaining a fresh batch of the compound.
-
Always store this compound according to the manufacturer's instructions, protected from light and moisture.
-
-
Re-evaluate Potency:
-
Perform a dose-response curve and calculate the IC50 for each new batch to confirm its activity.
-
Compare the IC50 value to the expected range provided in the literature or by the supplier.
-
-
Standardize Assay Conditions:
-
Ensure consistent cell density, agonist concentration, and incubation times.
-
Use a positive control (a known antagonist) to validate your assay performance.
-
| Parameter | Typical Value |
| This compound IC50 at α6β2β3 nAChRs | ~1-10 nM |
| Agonist (e.g., Acetylcholine) | Concentration at EC50 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a FLIPR-Based Calcium Imaging Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced calcium influx in a cell-based assay.[4]
Materials:
-
HEK293 cells stably expressing the human α6β2β3 nAChR subtype.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
nAChR agonist (e.g., acetylcholine or nicotine).
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescent Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Plating: Seed the HEK293 cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Addition and Signal Reading: Place the plate in the FLIPR instrument. The instrument will add the agonist to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells (agonist alone). Generate concentration-response curves and calculate the IC50 for this compound.
Protocol 2: Workflow for Assessing this compound Selectivity
This workflow outlines the steps to determine the selectivity of this compound for α6-containing nAChRs against other nAChR subtypes.
Methodology:
-
Primary Screening: Determine the IC50 of this compound at the target α6β2β3 nAChR using the protocol described above.
-
Secondary Screening: Test this compound at a range of concentrations against other relevant nAChR subtypes (e.g., α4β2, α7) expressed in stable cell lines.
-
Data Analysis: Calculate the IC50 values for each subtype.
-
Selectivity Ratio Calculation: Determine the selectivity ratio by dividing the IC50 for the off-target subtype by the IC50 for the target α6β2β3 subtype. A higher ratio indicates greater selectivity.
| nAChR Subtype | Expected this compound Activity |
| α6β2β3 | High Potency (Low nM IC50) |
| α4β2 | Lower Potency |
| α7 | Significantly Lower Potency |
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts as an antagonist at presynaptic α6-containing nAChRs located on dopaminergic neurons. This blockade inhibits the modulatory effect of acetylcholine on dopamine release.
Caption: Mechanism of this compound at the synapse.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of this compound.
Caption: Workflow for IC50 determination of this compound.
Troubleshooting Logic for Batch-to-Batch Variability
This diagram provides a logical flow for troubleshooting issues related to potential batch-to-batch variability of this compound.
Caption: Troubleshooting flowchart for this compound variability.
References
- 1. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Statistical Analysis of CVN417 Experimental Data
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving CVN417, a novel, brain-penetrant antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of α6-containing nicotinic acetylcholine receptors (nAChRs).[1][[“]][3][4] Its primary mechanism of action is to block the activity of these specific receptors, which are predominantly located on dopaminergic neurons in the brain.[1][[“]][4] By antagonizing these receptors, this compound modulates dopamine (B1211576) neurotransmission in an impulse-dependent manner.[1][5]
Q2: What is the therapeutic potential of this compound?
Preclinical studies suggest that this compound has therapeutic utility in treating motor dysfunctions, particularly those observed in conditions like Parkinson's disease.[1][3][4][5] In rodent models, this compound has been shown to attenuate resting tremor.[1][3][5]
Q3: What are the key in vitro and in vivo effects of this compound?
-
In vitro: this compound blocks α6-containing nAChR activity in recombinant cells.[1][5]
-
Ex vivo: It reduces the firing frequency of noradrenergic neurons in the rodent locus coeruleus.[1][5]
-
In vivo: this compound modulates phasic dopaminergic neurotransmission and attenuates tremor in a dose-dependent manner in a rodent model of Parkinson's disease.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies on this compound.
Table 1: In Vitro Selectivity of this compound for nAChR Subtypes
| Receptor Subtype | IC50 (µM) |
| α6-containing nAChR | 0.086 |
| α3-containing nAChR | 2.56 |
| α4-containing nAChR | 0.657 |
Data sourced from MedChemExpress.[6]
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor
| Dose of this compound | % Reduction in Tremulous Jaw Movements |
| Dose 1 | Data not publicly available |
| Dose 2 | Data not publicly available |
| Dose 3 | Data not publicly available |
Note: While studies report a dose-dependent reduction in tremor, specific quantitative data from the primary publication is not publicly available at this time.
Experimental Protocols and Troubleshooting
Patch-Clamp Electrophysiology for nAChR Antagonism
This protocol is designed to assess the antagonist activity of this compound on α6-containing nAChRs expressed in a cellular system.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express nAChRs.
-
Co-transfect the cells with plasmids encoding the α6 and β2 nAChR subunits. Include a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare whole-cell patch-clamp recordings from transfected cells.
-
Use an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, adjusted to pH 7.3 with KOH.
-
The external solution should contain (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Hold the membrane potential at -60 mV.
-
-
Agonist and Antagonist Application:
-
Establish a stable baseline current.
-
Apply a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a consistent and submaximal current response (e.g., EC50).
-
After washing out the agonist, pre-apply this compound at various concentrations for 2-5 minutes.
-
Co-apply the agonist and this compound and record the resulting current.
-
Wash out the compounds between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No agonist-evoked current | Poor transfection efficiency. | Optimize transfection protocol; check plasmid quality. |
| Non-functional receptors. | Verify subunit expression and assembly. | |
| Incorrect agonist concentration. | Perform a dose-response curve for the agonist. | |
| Unstable baseline current | Poor seal resistance. | Prepare fresh pipettes; ensure clean cell surface. |
| Cell health is compromised. | Use cells from a fresh passage; ensure proper culture conditions. | |
| High variability in response | Inconsistent agonist application. | Use a fast and consistent perfusion system. |
| Receptor desensitization. | Increase washout times between applications. | |
| This compound shows no effect | Incorrect concentration of this compound. | Verify the stock solution concentration and dilution series. |
| Compound instability. | Prepare fresh solutions of this compound for each experiment. |
Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
This protocol is for measuring this compound's effect on electrically evoked dopamine release in ex vivo brain slices.
Detailed Methodology:
-
Brain Slice Preparation:
-
Acutely prepare coronal slices (300 µm thick) containing the striatum from a rodent brain.
-
Prepare slices in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 2.4 CaCl2, 1.2 MgCl2, 25 NaHCO3, and 10 D-glucose.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
FSCV Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Place a carbon-fiber microelectrode into the dorsal striatum.
-
Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz).
-
Position a bipolar stimulating electrode near the recording electrode.
-
-
Dopamine Release and Antagonist Application:
-
Deliver a single electrical pulse (e.g., 0.6 mA, 4 ms) to evoke dopamine release.
-
Record the resulting change in current, which corresponds to dopamine oxidation and reduction.
-
Establish a stable baseline of evoked dopamine release (at least 3 consecutive stable recordings).
-
Perfuse the slice with aCSF containing this compound at the desired concentration.
-
After a 10-20 minute incubation period, evoke dopamine release again in the presence of this compound.
-
-
Data Analysis:
-
Use principal component analysis or other appropriate software to isolate the voltammetric signature of dopamine from background current and pH changes.
-
Measure the peak oxidation current to quantify the amount of dopamine released.
-
Compare the peak dopamine release before and after the application of this compound.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No evoked dopamine signal | Slice health is poor. | Ensure proper slicing and recovery conditions. |
| Electrode placement is incorrect. | Systematically adjust the position of the stimulating and recording electrodes. | |
| Stimulation parameters are too low. | Gradually increase the stimulation intensity or duration. | |
| Noisy or unstable signal | Electrical noise in the setup. | Ensure proper grounding and shielding of the recording rig. |
| Reference electrode issue. | Check the integrity and placement of the Ag/AgCl reference electrode. | |
| Carbon fiber electrode fouling. | Use a fresh electrode; ensure proper pre-treatment if applicable. | |
| Signal rundown over time | Tissue damage from repeated stimulation. | Increase the interval between stimulations. |
| Photodegradation of dopamine. | Minimize light exposure to the recording chamber. | |
| Inconsistent this compound effect | Incomplete drug washout/washin. | Ensure adequate perfusion rates and incubation times. |
| This compound concentration is not optimal. | Test a range of concentrations to determine the effective dose. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for FSCV analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 4. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
CVN417 in the 6-OHDA Parkinson's Disease Model: A Comparative Analysis
Introduction to CVN417 and the 6-OHDA Model for Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1] The 6-hydroxydopamine (6-OHDA) model is a widely used and reliable neurotoxin-based animal model that replicates the extensive and irreversible loss of these dopaminergic neurons, providing a robust platform for preclinical testing of new therapeutic strategies.[1][2]
This compound is a novel, brain-penetrant selective antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4] These receptors are predominantly located on presynaptic dopaminergic neurons that project to the striatum and play a crucial role in modulating dopamine (B1211576) release.[3][5] By targeting these receptors, this compound aims to modulate the dysfunctional motor circuits in Parkinson's disease.[3][4] This guide provides an objective comparison of this compound's validation, supported by experimental data and protocols, in the context of the 6-OHDA model and other relevant preclinical models of Parkinson's disease.
Experimental Protocols
6-OHDA-Induced Nigrostriatal Lesion Model
The 6-OHDA lesion model is a cornerstone for inducing Parkinson's-like pathology in rodents. The neurotoxin 6-OHDA is a hydrophilic molecule and therefore requires direct injection into the brain.[6]
Objective: To create a unilateral lesion of the nigrostriatal dopaminergic pathway, mimicking the dopamine depletion seen in Parkinson's disease.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Reagents: 6-hydroxydopamine (6-OHDA), ascorbic acid (to prevent 6-OHDA oxidation), desipramine (B1205290) and pargyline (B1678468) (to protect noradrenergic neurons and prevent toxin degradation, respectively), sterile saline.[7][8]
-
Equipment: Stereotaxic frame, micro-syringe pump, anesthesia machine, surgical tools.
Procedure:
-
Pre-treatment: Animals are pre-treated with desipramine and pargyline prior to surgery.[8]
-
Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic frame. A small burr hole is drilled in the skull above the target injection site.
-
6-OHDA Injection: A solution of 6-OHDA in saline with ascorbic acid is prepared fresh.[9] The neurotoxin is slowly infused unilaterally into the medial forebrain bundle (MFB) or the striatum.[2][10] Common coordinates for MFB injection in mice are AP: -1.2 mm, ML: -1.1 mm, DV: -5.0 mm relative to bregma.[9]
-
Post-operative Care: After the injection, the needle is left in place for several minutes to allow for diffusion before being slowly retracted.[9] Animals receive post-operative care, including supplemental nutrition and hydration, to aid recovery.[9]
-
Lesion Confirmation: The extent of the dopaminergic lesion is typically confirmed 2-3 weeks post-surgery through behavioral testing (e.g., amphetamine or apomorphine-induced rotations) and post-mortem immunohistochemical analysis of tyrosine hydroxylase (TH) expression in the striatum and substantia nigra.[1][8]
Validation of this compound in a Preclinical Tremor Model
While direct validation of this compound in the 6-OHDA model is not detailed in the provided literature, its efficacy in a relevant rodent model of parkinsonian tremor has been demonstrated.
Objective: To assess the ability of this compound to reduce tremor, a cardinal symptom of Parkinson's disease.
Model: Tacrine-induced tremulous jaw movement (TJM) model in mice, a well-validated model for parkinsonian resting tremor.[3][11]
Procedure:
-
Drug Administration: this compound is administered orally to the animals.[11]
-
Tremor Induction: Acute treatment with tacrine (B349632) is used to induce tremulous jaw movements.[11]
-
Behavioral Assessment: The frequency and duration of TJMs are recorded and analyzed to determine the effect of this compound on this behavioral phenotype.[3]
Data Presentation
This compound Efficacy in the Tremulous Jaw Movement Model
| Compound | Dose | Effect on Tremulous Jaw Movements | Model |
| This compound | Dose-dependent | Significant reduction | Tacrine-induced tremor in mice[11] |
Further detailed quantitative data from the primary study would be required for a more comprehensive table.
Comparative Analysis with Alternative Therapies
This compound's mechanism of selectively antagonizing α6-containing nAChRs presents a novel approach compared to traditional and other emerging therapies for Parkinson's disease.
| Therapeutic Agent | Mechanism of Action | Primary Target Symptom(s) | Status/Model Reference |
| This compound | Selective α6-containing nAChR antagonist | Motor dysfunction, tremor[3][11] | Preclinical[11] |
| L-DOPA | Dopamine precursor | Bradykinesia, rigidity, tremor | Standard of care[12] |
| Mesdopetam (IRL-790) | Dopamine D3 receptor antagonist | L-DOPA-induced dyskinesia | Clinical Trials[13] |
| Tavapadon (PF-06649751) | Dopamine D1/D5 receptor partial agonist | Motor impairment | Clinical Trials[13] |
| CVN424 | GPR6 inverse agonist | Motor fluctuations ("OFF" periods) | Phase 2 Clinical Trial[13][14] |
| Anavex 2-73 | Sigma-1 receptor agonist | Motor and cognitive symptoms | Phase 2 Clinical Trial[14] |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound blocks α6* nAChRs on dopaminergic neurons, modulating dopamine release.
Experimental Workflow for Preclinical Validation
Caption: Workflow for evaluating neuroprotective or symptomatic therapies in the 6-OHDA model.
Conclusion
This compound represents a promising therapeutic candidate for Parkinson's disease by offering a novel mechanism of action that selectively targets α6-containing nicotinic acetylcholine receptors.[3][5] Preclinical data demonstrates its ability to attenuate parkinsonian tremor in a relevant animal model.[11] While direct experimental data of this compound within the 6-OHDA model is needed for a complete validation, its mechanism of modulating dopamine neurotransmission suggests it would be a viable candidate for testing in this widely accepted model of dopamine depletion.[2][3] Further studies are necessary to fully elucidate its efficacy in alleviating a broader range of motor deficits characteristic of Parkinson's disease and to compare its performance directly against existing and emerging therapies within the same experimental paradigms. The high potency, selectivity, and brain permeability of this compound position it as a feasible candidate for the treatment of motor dysfunction in Parkinson's disease.[11]
References
- 1. Murine Model for Parkinson's Disease: from 6-OH Dopamine Lesion to Behavioral Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 8. Frontiers | Changes in Day/Night Activity in the 6-OHDA-Induced Experimental Model of Parkinson’s Disease: Exploring Prodromal Biomarkers [frontiersin.org]
- 9. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 11. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 12. Strategies for the Treatment of Parkinson’s Disease: Beyond Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yuthlabs.com [yuthlabs.com]
- 14. Future Parkinson’s Disease Treatments in Clinical Trial | APDA [apdaparkinson.org]
CVN417 vs. L-DOPA: A Comparative Analysis of Efficacy in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CVN417 and Levodopa (L-DOPA), the current gold-standard treatment for Parkinson's disease (PD). The following sections detail the performance of both compounds in animal models, presenting quantitative data, experimental methodologies, and mechanistic insights to inform future research and development.
Mechanism of Action
L-DOPA serves as a dopamine (B1211576) precursor, directly replenishing depleted dopamine levels in the brains of individuals with Parkinson's disease.[1] It is converted to dopamine in the brain, thereby alleviating motor symptoms.
This compound is a novel, brain-penetrant antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR).[[“]][3] These receptors are predominantly located on presynaptic dopaminergic neurons in the striatum and modulate dopamine release.[[“]][3][4] By selectively blocking these receptors, this compound modulates phasic dopaminergic neurotransmission in a manner dependent on neuronal impulse activity.[3][4]
Comparative Efficacy in Animal Models
Direct comparative studies of this compound and L-DOPA in the same animal model are limited in publicly available literature. However, by examining their effects in relevant models of parkinsonian motor symptoms, a comparative assessment can be made. The primary model for this compound evaluation has been the tremulous jaw movement (TJM) model, a validated rodent model for parkinsonian tremor.[4] L-DOPA has been evaluated in a broader range of models, including the TJM model and neurotoxin-based models like the MPTP mouse model, which mimics more general motor deficits of PD.
Anti-Tremor Efficacy in the Tremulous Jaw Movement (TJM) Model
The TJM model is a pharmacologically induced model in rodents that mimics the resting tremor observed in Parkinson's disease. Tremor is induced by the administration of the acetylcholinesterase inhibitor tacrine (B349632).
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Tacrine-induced tremor mouse model | Oral administration, dose-dependent | Significantly reduced tremulous jaw movements.[5] |
| L-DOPA | Tacrine-induced tremor in rats | Co-administration with tacrine | Reduced tremulous jaw movements.[6] |
Note: Specific quantitative data on the percentage of tremor reduction for this compound at different doses is not yet publicly available.
General Motor Improvement in Neurotoxin-Induced Models
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that causes loss of dopaminergic neurons, leading to motor deficits akin to Parkinson's disease.
| Compound | Animal Model | Behavioral Tests | Key Findings |
| L-DOPA | MPTP-induced Parkinson's mouse model | Pole test, Balance beam test, Rotarod test | Showed improved performance in all behavioral tests, indicating a reversal of motor deficits. |
Note: this compound has primarily been reported in the context of tremor models, and data on its efficacy in models of broader motor dysfunction like the MPTP model is not as readily available.
Experimental Protocols
Tacrine-Induced Tremulous Jaw Movement (TJM) Model
This protocol is based on established methods for inducing and assessing parkinsonian-like tremor in rodents.[1][7][8]
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Habituation: Prior to testing, animals are habituated to the observation chambers.
-
Induction of Tremor: Tacrine hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) at a dose typically ranging from 2.5 to 5.0 mg/kg to induce TJMs.[6][7]
-
Drug Administration:
-
This compound: Administered orally at various doses prior to tacrine injection.[5]
-
L-DOPA: Co-administered with tacrine.
-
-
Behavioral Observation: Following tacrine injection, animals are placed in observation chambers. The number of TJMs, defined as rapid vertical deflections of the lower jaw not directed at any object, are counted for a specified period (e.g., 5-minute intervals over a 60-minute session).
-
Data Analysis: The total number of TJMs is recorded and statistically analyzed to compare the effects of the test compounds against a vehicle control group.
MPTP Mouse Model of Parkinson's Disease
This protocol is a standard method for inducing parkinsonism in mice to study motor deficits.
-
Animals: Young adult male C57BL/6 mice are typically used due to their susceptibility to MPTP.
-
Housing: Standard housing conditions as described above.
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via multiple i.p. injections (e.g., four injections of 20 mg/kg at 2-hour intervals).
-
Post-Lesion Period: A period of at least 7 days is allowed for the neurotoxic effects of MPTP to stabilize.
-
Drug Administration: L-DOPA is administered to the MPTP-lesioned mice.
-
Behavioral Testing: A battery of motor function tests are conducted, including:
-
Pole Test: Assesses bradykinesia. The time taken for the mouse to turn and descend a vertical pole is measured.
-
Balance Beam Test: Evaluates motor coordination and balance. The time taken and the number of foot slips while traversing a narrow beam are recorded.
-
Rotarod Test: Measures motor coordination and balance. The latency to fall from a rotating rod is recorded.
-
-
Data Analysis: Performance on each behavioral test is compared between L-DOPA-treated and vehicle-treated MPTP mice.
Signaling Pathways and Mechanisms
The distinct mechanisms of action of L-DOPA and this compound are illustrated in the following diagrams.
Caption: L-DOPA Mechanism of Action.
Caption: this compound Mechanism of Action.
Conclusion
L-DOPA remains a cornerstone of Parkinson's disease therapy due to its direct mechanism of replenishing dopamine and its proven efficacy in improving a wide range of motor symptoms in preclinical models. This compound represents a novel therapeutic approach, targeting the modulation of dopamine release through the antagonism of α6-containing nAChRs. Its demonstrated efficacy in a preclinical model of parkinsonian tremor suggests its potential as a symptomatic treatment, particularly for tremor.
Further research, including direct, head-to-head comparative studies in multiple animal models of Parkinson's disease, is necessary to fully elucidate the relative therapeutic potential of this compound compared to L-DOPA. Such studies should include quantitative dose-response analyses and assessments of a broader range of motor and non-motor symptoms.
References
- 1. Tremulous jaw movements in rats: a model of parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 6. Tremulous jaw movements induced by the acetylcholinesterase inhibitor tacrine: effects of antiparkinsonian drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tremulous jaw movements produced by acute tacrine administration: possible relation to parkinsonian side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological and Physiological Characterization of the Tremulous Jaw Movement Model of Parkinsonian Tremor: Potential Insights into the Pathophysiology of Tremor [frontiersin.org]
A Comparative Analysis of CVN417 and Varenicline for Nicotinic Acetylcholine Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CVN417 and varenicline (B1221332), two notable antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). This analysis is supported by experimental data on their respective mechanisms of action, binding affinities, and functional potencies.
Introduction
Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems. Their modulation has been a key strategy in the development of therapeutics for a range of disorders, including nicotine (B1678760) addiction and neurological diseases. This guide focuses on a comparative analysis of two nAChR antagonists: this compound, a novel compound with high selectivity for α6 subunit-containing nAChRs, and varenicline, a well-established partial agonist at α4β2 nAChRs used for smoking cessation.
Mechanism of Action
This compound is a potent and selective antagonist of nAChRs containing the α6 subunit.[1][2][3] These α6-containing nAChRs are predominantly located on dopaminergic neurons in the midbrain, which are key regulators of motor control and reward pathways.[3][4] By antagonizing these receptors, this compound modulates dopaminergic neurotransmission, suggesting its therapeutic potential in movement disorders such as Parkinson's disease.[1][2][3]
Varenicline , in contrast, acts as a partial agonist at the α4β2 nAChR subtype.[5][6][7] This dual action allows it to both moderately stimulate dopamine (B1211576) release, thereby alleviating nicotine withdrawal symptoms, and simultaneously block nicotine from binding to these receptors, reducing the rewarding effects of smoking.[6][7] Varenicline also interacts with other nAChR subtypes, including α6β2*, α3β4, and α7, though with varying affinities and efficacies.[5][8]
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for this compound and varenicline, providing a basis for comparing their potency and selectivity across different nAChR subtypes.
Table 1: Functional Antagonism of this compound (Ca2+ Influx Assay)
| nAChR Subunit | IC50 (µM) |
| α6 | 0.086 |
| α3 | 2.56 |
| α4 | 0.657 |
Data from MedchemExpress.[1]
Table 2: Binding Affinities (Ki) of Varenicline (Radioligand Binding Assays)
| nAChR Subtype | Ki (nM) | Species |
| α4β2 | 0.06 - 0.14 | Human, Rat |
| α6β2* | 0.12 - 0.13 | Rat, Monkey |
| α3β4 | >500 | Human |
| α7 | 322 | Human |
Data compiled from multiple sources.[5][8]
Table 3: Functional Potency (EC50) of Varenicline (Dopamine Release Assay)
| nAChR Subtype | EC50 (µM) | Species |
| α6β2 | 0.007 - 0.014 | Rat, Monkey |
| α4β2 | 0.029 - 0.086 | Rat, Monkey |
Data from multiple sources.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Varenicline.
Caption: Workflow for Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for nAChR Subtypes
Objective: To determine the binding affinity (Ki) of a test compound for specific nAChR subtypes.
Materials:
-
Cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells).
-
Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine for α4β2, [125I]α-bungarotoxin for α7).
-
Test compounds (this compound, varenicline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to reduce non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Dopamine Release Assay
Objective: To measure the functional effect of a test compound on nAChR-mediated dopamine release from striatal synaptosomes.
Materials:
-
Freshly prepared striatal synaptosomes from rodents.
-
[3H]dopamine.
-
Perfusion buffer.
-
Test compounds (this compound, varenicline) and agonist (e.g., nicotine).
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Dissect the striatum from rodent brains and homogenize in a sucrose (B13894) solution. Centrifuge the homogenate to obtain a crude synaptosomal pellet.
-
[3H]Dopamine Loading: Resuspend the synaptosomes in buffer and incubate with [3H]dopamine to allow for its uptake.
-
Perfusion: Place the [3H]dopamine-loaded synaptosomes on a filter in a perfusion chamber and continuously wash with buffer to establish a stable baseline of [3H]dopamine release.
-
Stimulation: Stimulate the synaptosomes with an agonist (e.g., nicotine) in the presence and absence of varying concentrations of the test compound (this compound or varenicline).
-
Fraction Collection: Collect the perfusate in fractions and measure the amount of [3H]dopamine in each fraction using a scintillation counter.
-
Data Analysis: Calculate the amount of dopamine released in response to the agonist at each concentration of the test compound. Plot the dopamine release against the concentration of the test compound to determine the EC50 (for agonists/partial agonists) or IC50 (for antagonists).
Conclusion
This compound and varenicline exhibit distinct profiles in their interaction with nAChRs. This compound is a potent and selective antagonist of α6-containing nAChRs, highlighting its potential for treating conditions related to dopaminergic dysfunction, such as Parkinson's disease. Varenicline's partial agonism at α4β2 nAChRs underscores its clinical utility in smoking cessation by both mitigating withdrawal and blocking nicotine's rewarding effects. The provided data and protocols offer a framework for further comparative studies and the development of novel nAChR-targeting therapeutics.
References
- 1. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 5. Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional interactions of varenicline and nicotine with nAChR subtypes implicated in cardiovascular control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Comparative Selectivity Profile of CVN417 and Other Nicotinic Acetylcholine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity of CVN417 in comparison to other established nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the selectivity profile of this compound, a novel α6 subunit-containing nicotinic acetylcholine receptor (nAChR) antagonist, with two other well-characterized nAChR modulators: the non-selective antagonist mecamylamine (B1216088) and the α4β2 partial agonist varenicline (B1221332). The information presented is intended to assist researchers in selecting the most appropriate tool compounds for their studies and to provide a deeper understanding of the pharmacological nuances of these agents.
Data Presentation: Comparative Selectivity of nAChR Antagonists
The following table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of this compound, mecamylamine, and varenicline across a range of nAChR subtypes. This data, compiled from multiple peer-reviewed studies, highlights the distinct selectivity profiles of each compound. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.
| nAChR Subtype | This compound | Mecamylamine | Varenicline |
| IC₅₀ (µM) [1] | Kᵢ (nM) | Kᵢ (nM) | |
| α6β2* | 0.086 | - | 0.12 |
| α3β4 | 2.56 | 2.4 | 13 |
| α4β2 | 0.657 | 476 | 0.09 |
| α7 | - | 221 | 100 |
| α3β2 | - | IC₅₀ (µM) = 3.6[2] | - |
| α4β4 | - | - | Kᵢ (pM) = 121 |
| α1β1γδ | - | - | Kᵢ (µM) > 8 |
Key Insights from the Selectivity Profiles
This compound demonstrates a clear preference for α6-containing nAChRs, with an IC₅₀ value of 86 nM.[1] Its potency at α4-containing and α3-containing subtypes is significantly lower, with IC₅₀ values of 657 nM and 2560 nM, respectively.[1] This profile suggests that this compound is a valuable tool for investigating the specific roles of α6-containing nAChRs in neuronal signaling and disease.
Mecamylamine is a well-established non-selective nAChR antagonist.[2] This is reflected in its activity across multiple nAChR subtypes. While it shows some preference for the α3β4 subtype (Kᵢ = 2.4 nM), it also exhibits significant affinity for α7 (Kᵢ = 221 nM) and α4β2 (Kᵢ = 476 nM) receptors. Its broad activity profile makes it a useful tool for general blockade of nicotinic transmission but limits its utility for studying specific subtype functions.
Varenicline is clinically used for smoking cessation and acts as a partial agonist at α4β2 nAChRs. Its high affinity for the α4β2 subtype (Kᵢ = 0.09 nM) is a key feature of its pharmacological profile. It also displays high affinity for α6β2* receptors (Kᵢ = 0.12 nM). Its affinity for other subtypes, such as α3β4 (Kᵢ = 13 nM) and α7 (Kᵢ = 100 nM), is considerably lower. Varenicline's profile as a high-affinity partial agonist at specific subtypes distinguishes it from the purely antagonistic actions of this compound and mecamylamine.
Experimental Protocols
The data presented in this guide were generated using established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to determine the selectivity and potency of nAChR antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific nAChR subtype.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells) are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 and α3β4, [¹²⁵I]α-bungarotoxin for α7) is incubated with the cell membranes and varying concentrations of the unlabeled test compound.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., nicotine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Functional Assays (Calcium Influx)
Functional assays measure the ability of a compound to inhibit the physiological response of a receptor upon activation by an agonist. Calcium influx assays are commonly used for ligand-gated ion channels like nAChRs.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for a specific nAChR subtype.
General Protocol:
-
Cell Culture and Plating:
-
Cells stably expressing the nAChR subtype of interest are plated in 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The loading is typically performed at 37°C for 30-60 minutes.
-
-
Compound Addition and Signal Detection:
-
The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Varying concentrations of the antagonist (test compound) are added to the wells and incubated for a specific period.
-
A fixed concentration of a nAChR agonist (e.g., acetylcholine or nicotine) is then added to all wells to stimulate the receptors.
-
The instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The response in the presence of the antagonist is normalized to the response with the agonist alone (100% activation) and a baseline control (0% activation).
-
The IC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.
Caption: Presynaptic modulation of dopamine release by α6β2* nAChRs and the antagonistic action of this compound.
Caption: A simplified workflow for determining antagonist affinity using a radioligand binding assay.
References
Validating CVN417's Mechanism of Action in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of CVN417's mechanism of action, focusing on its effects in primary neurons. This compound is a novel, brain-penetrant, and selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (α6-nAChRs). Its primary therapeutic potential lies in the modulation of dopaminergic neurotransmission, making it a candidate for treating motor dysfunction in conditions like Parkinson's disease.[1][2][3][4]
While specific quantitative data from peer-reviewed publications on the effects of this compound directly in primary neuron cultures is not yet publicly available, this guide synthesizes the current understanding from conference abstracts and related literature. We present the inferred mechanism of action, relevant experimental protocols used in the field for such validation, and a comparison with established research tools targeting the same pathway.
Mechanism of Action of this compound
This compound exerts its effects by selectively blocking α6-containing nAChRs. These receptors are predominantly located on the presynaptic terminals of dopaminergic neurons that project to the striatum.[1][2][3] By antagonizing these receptors, this compound modulates the release of dopamine (B1211576) in an impulse-dependent manner.[1][2][3] This targeted action on the dopaminergic system is believed to be the basis for its potential to alleviate motor symptoms. Conference abstracts have reported that this compound reduces the excitability of noradrenergic neurons in the locus coeruleus and modifies the pulse-number dependence of evoked dopamine release in the rodent striatum.[4][5]
Comparative Analysis
Direct comparative quantitative data for this compound against other α6-nAChR antagonists in primary neurons is not available in the public domain. However, we can infer its potential performance relative to a well-characterized research tool, α-conotoxin MII, a potent and selective antagonist of α6β2-containing nAChRs.
| Parameter | This compound (Inferred) | α-Conotoxin MII (Reported in Literature) |
| Target | Selective antagonist of α6-containing nAChRs | Potent and selective antagonist of α6β2* and α3β2* nAChRs |
| Reported Effect on Neuronal Firing | Reduces firing frequency of noradrenergic neurons in the locus coeruleus.[1][2][3] | Known to inhibit nicotine-stimulated neuronal activity. |
| Effect on Dopamine Release | Modulates phasic dopaminergic neurotransmission in an impulse-dependent manner.[1][2][3] | Blocks nicotine-stimulated dopamine release in striatal synaptosomes.[6] |
| Brain Penetrance | Reported to be brain-penetrant.[2] | As a peptide, generally has poor brain penetrance. |
| Therapeutic Potential | Investigated for motor dysfunction in Parkinson's disease.[4][5] | Primarily a research tool; limited therapeutic development due to peptide nature. |
Note: The information for this compound is based on conference abstracts and may not represent finalized, peer-reviewed data.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to validate the mechanism of action of a compound like this compound in primary neurons.
Primary Dopaminergic Neuron Culture
Objective: To isolate and culture primary dopaminergic neurons from rodent embryos for in vitro studies.
Materials:
-
Timed-pregnant Sprague-Dawley rats (E14-E16) or C57BL/6 mice (E12-E14)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine and laminin-coated culture plates or coverslips
-
Trypsin or Papain for dissociation
-
Fetal Bovine Serum (FBS)
-
DNase I
Protocol:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Aseptically dissect the uterine horns and remove the embryos.
-
Under a dissecting microscope, isolate the ventral mesencephalon from each embryo brain.
-
Pool the tissue and incubate in a dissociation solution (e.g., 0.05% trypsin-EDTA or papain) at 37°C for 15-20 minutes.
-
Neutralize the dissociation enzyme with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells onto poly-D-lysine and laminin-coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Change half of the medium every 2-3 days. Neurons are typically ready for experiments within 7-14 days in vitro.
Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the electrophysiological properties of individual primary dopaminergic neurons.
Materials:
-
Cultured primary dopaminergic neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgCl2, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.3 with KOH.
-
This compound and control compounds.
Protocol:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at a constant rate.
-
Identify dopaminergic neurons, often characterized by a larger soma and specific firing properties.
-
Pull patch pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette and form a gigaohm seal (>1 GΩ) using gentle suction.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Record baseline neuronal activity in voltage-clamp or current-clamp mode.
-
Bath-apply this compound at various concentrations and record the changes in membrane potential, firing frequency, and synaptic currents.
-
To study the effect on nAChR-mediated currents, apply a specific agonist (e.g., acetylcholine or nicotine) before and after the application of this compound.
-
Wash out the drug to observe recovery.
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure real-time dopamine release from the terminals of primary dopaminergic neurons and the effect of this compound.
Materials:
-
Cultured primary dopaminergic neurons
-
FSCV system with a potentiostat, headstage, and data acquisition software
-
Carbon-fiber microelectrodes
-
Bipolar stimulating electrode
-
aCSF
Protocol:
-
Place a coverslip with a dense culture of dopaminergic neurons in the recording chamber and perfuse with aCSF.
-
Position the carbon-fiber microelectrode near the terminals of the neurons.
-
Apply a triangular voltage waveform (-0.4 V to +1.3 V and back) to the microelectrode at a high scan rate (e.g., 400 V/s) and repeat at a frequency of 10 Hz.
-
Position a bipolar stimulating electrode to evoke dopamine release from a population of neurons.
-
Record baseline dopamine release elicited by electrical stimulation (e.g., single pulse or a train of pulses).
-
Apply this compound to the bath at different concentrations and record the changes in the amplitude and kinetics of stimulated dopamine release.
-
Compare the effects of this compound with a known antagonist like α-conotoxin MII.
Visualizations
Caption: Signaling pathway of this compound's action on dopamine release.
Caption: Experimental workflow for validating this compound in primary neurons.
References
- 1. db.cngb.org [db.cngb.org]
- 2. CVN-417 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 5. Cerevance [cerevance.com]
- 6. pharmaron.com [pharmaron.com]
Comparative Analysis of CVN417 and Nicotine on Dopamine Release: A Guide for Researchers
This guide provides a detailed comparative analysis of the effects of CVN417, a novel selective antagonist for α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs), and nicotine (B1678760), a broad nAChR agonist, on dopamine (B1211576) release. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and drug discovery.
Executive Summary
Nicotine, the primary psychoactive component of tobacco, exerts its reinforcing effects by stimulating the release of dopamine, primarily through the activation of α4β2* nAChRs in the brain's reward pathways.[1][2][3] In contrast, this compound is a novel, brain-penetrant antagonist that selectively targets α6-containing nAChRs, which are predominantly located on dopaminergic neurons.[2][4] This selectivity allows this compound to modulate dopamine neurotransmission in a more targeted manner.[2][4] Experimental data suggests that while nicotine generally enhances dopamine release, leading to its addictive properties, this compound modulates phasic dopamine release in an impulse-dependent fashion, suggesting a potential therapeutic role in conditions characterized by dysfunctional dopaminergic activity, such as Parkinson's disease.[1][2][4]
Data Presentation: this compound vs. Nicotine on Dopamine Release
The following table summarizes the effects of this compound and nicotine on dopamine release based on available preclinical data. It is important to note that direct comparative studies providing quantitative data under identical experimental conditions are limited. The data for this compound is primarily qualitative at this stage, describing a modulatory effect, whereas more extensive quantitative data exists for nicotine.
| Parameter | This compound | Nicotine |
| Primary Molecular Target | α6-containing nicotinic acetylcholine receptors (nAChRs) | Broad-spectrum agonist of nAChRs, with high affinity for α4β2* subtypes |
| Mechanism of Action | Antagonist | Agonist |
| Effect on Dopamine Release | Modulates phasic dopamine release in an impulse-dependent manner | Generally increases dopamine release; can cause a decrease at low stimulation frequencies and an increase at high frequencies |
| Quantitative Effect (Fast Scan Cyclic Voltammetry) | Data not publicly available in detail; described as "modulated" | Can induce a ~181% increase in the frequency of dopamine transients. At 500 nM, it decreases dopamine efflux at low-frequency stimulation (1-5 pulses at 10 Hz) and increases it at high-frequency stimulation (100 Hz). |
Experimental Protocols
The primary technique used to assess the real-time effects of both this compound and nicotine on dopamine release is Fast Scan Cyclic Voltammetry (FSCV) .
Fast Scan Cyclic Voltammetry (FSCV) in Rodent Striatal Slices
Objective: To measure real-time changes in dopamine concentration in the striatum following electrical stimulation and in the presence of either this compound or nicotine.
Methodology:
-
Tissue Preparation: Coronal brain slices (approximately 300 µm thick) containing the striatum are prepared from rodents (e.g., mice or rats).
-
Incubation: Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Electrode Placement: A carbon-fiber microelectrode is positioned in the dorsal striatum to detect dopamine, and a stimulating electrode is placed nearby to evoke dopamine release.
-
Electrochemical Detection: A triangular voltage waveform is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz). The resulting current is measured. Dopamine is identified by its characteristic oxidation and reduction peaks in the resulting cyclic voltammogram.
-
Stimulation: Dopamine release is evoked by applying electrical pulses through the stimulating electrode. The stimulation parameters (e.g., number of pulses, frequency) can be varied to study tonic and phasic release.
-
Drug Application: After establishing a stable baseline of evoked dopamine release, this compound or nicotine is bath-applied to the brain slice.
-
Data Analysis: Changes in the amplitude and frequency of the dopamine signal are recorded and analyzed to determine the effect of the compound on dopamine release and uptake kinetics.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Nicotine-Induced Dopamine Release
Caption: Nicotine binds to and activates α4β2* nAChRs on VTA dopaminergic neurons, leading to their depolarization, subsequent calcium influx, and the release of dopamine in the nucleus accumbens (NAc).
Signaling Pathway of this compound-Modulated Dopamine Release
Caption: this compound acts as an antagonist at presynaptic α6-containing nAChRs on dopaminergic axon terminals, thereby modulating the effects of acetylcholine on dopamine release.
Experimental Workflow for Comparing this compound and Nicotine
Caption: A typical experimental workflow for comparing the effects of this compound and nicotine on dopamine release using ex vivo fast-scan cyclic voltammetry.
References
- 1. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Preclinical Profile of CVN417: A Comparative Analysis of a Novel α6-Nicotinic Acetylcholine Receptor Antagonist
For Immediate Release
This guide provides a comprehensive comparison of the preclinical data available for CVN417, a novel, brain-penetrant, selective antagonist of α6-containing nicotinic acetylcholine (B1216132) receptors (nAChRs), with a focus on its potential for treating motor dysfunction, particularly in Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on available experimental data.
Executive Summary
This compound has demonstrated promising preclinical efficacy in rodent models by selectively targeting α6-containing nAChRs, which are key modulators of dopamine (B1211576) release in the striatum. In vitro and in vivo studies have shown that this compound can modulate dopaminergic neurotransmission and alleviate motor symptoms in a rodent model of tremor. However, a significant gap in the publicly available data is the lack of cross-species validation, with current research primarily focused on rodents. This guide summarizes the existing data, provides detailed experimental protocols for key assays, and presents a comparative overview with alternative therapeutic strategies for Parkinson's disease.
Data Presentation: In Vitro and In Vivo Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | Not Publicly Available | - | - |
| Functional Antagonism (IC50) | Potent and Selective | Recombinant Cells | [1](2--INVALID-LINK-- |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents
| Experimental Model | Effect | Species | Reference |
| Locus Coeruleus Electrophysiology | Reduced firing frequency of noradrenergic neurons | Rodent | [3](--INVALID-LINK----INVALID-LINK-- |
| Fast-Scan Cyclic Voltammetry (Striatum) | Modulated phasic dopaminergic neurotransmission | Rodent | [3](--INVALID-LINK----INVALID-LINK-- |
| Tacrine-Induced Tremor Model | Attenuated resting tremor | Rodent | [3](--INVALID-LINK----INVALID-LINK-- |
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Brain Penetrance | Good | Rodent | [4](5) |
| Cmax | Not Publicly Available | - | - |
| Tmax | Not Publicly Available | - | - |
| Bioavailability | Not Publicly Available | - | - |
| Half-life | Not Publicly Available | - | - |
Comparative Analysis with Alternative Treatments
This compound's mechanism of action, selective antagonism of α6-containing nAChRs, represents a novel approach for managing motor symptoms in Parkinson's disease.[6] Current standard-of-care and emerging therapies target different pathways.
Table 4: Comparison of Therapeutic Strategies for Parkinson's Disease Motor Symptoms
| Therapeutic Strategy | Mechanism of Action | Examples | Advantages | Disadvantages |
| Dopamine Precursors | Replenishes dopamine levels | Levodopa (B1675098) | Highly effective for motor symptoms | Long-term use can lead to motor fluctuations and dyskinesias |
| Dopamine Agonists | Stimulate dopamine receptors | Pramipexole, Ropinirole | Effective for motor symptoms, lower risk of dyskinesias than levodopa initially | Can cause impulse control disorders, hallucinations, and somnolence |
| MAO-B Inhibitors | Inhibit the breakdown of dopamine | Selegiline, Rasagiline | Modest symptomatic benefit, may have neuroprotective effects (debated) | Can cause insomnia, nausea, and confusion |
| α6-nAChR Antagonism | Modulates dopamine release | This compound | Potentially more targeted modulation of dopamine with fewer off-target effects | Preclinical data is limited to rodents, long-term efficacy and safety are unknown |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of this compound.
Patch-Clamp Electrophysiology in Locus Coeruleus Neurons
This technique is used to measure the firing rate of individual neurons.
-
Tissue Preparation: Rodents are anesthetized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Brainstem slices containing the locus coeruleus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from visually identified locus coeruleus neurons.
-
Data Acquisition: Spontaneous firing activity is recorded in the absence and presence of varying concentrations of this compound to determine its effect on neuronal excitability.
Fast-Scan Cyclic Voltammetry (FSCV) in the Striatum
FSCV is an electrochemical technique used to measure real-time changes in dopamine concentration in the brain.
-
Electrode Implantation: A carbon-fiber microelectrode is implanted in the striatum of an anesthetized rodent.
-
Stimulation and Recording: A stimulating electrode is placed to evoke dopamine release. A triangular voltage waveform is applied to the carbon-fiber electrode to detect the oxidation and reduction of dopamine.
-
Data Analysis: The resulting current is measured and converted to dopamine concentration. The effects of this compound on both single-pulse and frequency-dependent dopamine release are assessed.
Rodent Model of Resting Tremor (Tacrine-Induced)
This model is used to assess the anti-tremor efficacy of compounds.
-
Induction of Tremor: Tremor is induced in rodents by the administration of the cholinesterase inhibitor tacrine (B349632).
-
Drug Administration: this compound or a vehicle control is administered orally or via another appropriate route prior to tacrine administration.
-
Behavioral Assessment: The frequency and amplitude of tremulous jaw movements or limb tremors are quantified by a trained observer or using automated analysis software.
Visualizations
Signaling Pathway of this compound in Dopaminergic Neurons
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 6. Treatment Options for Motor and Non-Motor Symptoms of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of CVN417: A Comparative Analysis of its Binding Affinity to α6β2* Nicotinic Acetylcholine Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity of the novel compound CVN417 to the α6β2* nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the modulation of dopamine (B1211576) release and a promising therapeutic avenue for movement disorders such as Parkinson's disease.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChRs.
Executive Summary
This compound is a recently developed, orally active, and brain-penetrant antagonist of α6 subunit-containing nAChRs.[3] Experimental data demonstrates its potent inhibitory effect on these receptors, highlighting its potential for therapeutic intervention in neurological conditions characterized by dysregulated dopaminergic neurotransmission. This guide presents a comparative analysis of this compound's binding affinity alongside other known ligands for the α6β2* nAChR, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Comparative Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential therapeutic efficacy. The following table summarizes the available binding and functional data for this compound and a well-characterized antagonist of the α6β2* nAChR, α-conotoxin MII.
| Compound | Target Receptor | Assay Type | Measured Value | Reference |
| This compound | α6-containing nAChR | Ca2+ Influx Inhibition | IC50: 0.086 µM | [3] |
| α-conotoxin MII | α6-containing nAChR | Radioligand Binding | Ki: 1.3 nM | [4] |
Note: The IC50 value for this compound represents the concentration at which it inhibits 50% of the Ca2+ influx mediated by α6-containing nAChRs, serving as a functional measure of its antagonist activity. The Ki value for α-conotoxin MII represents its binding affinity determined through a competitive radioligand binding assay. While both values indicate high affinity, direct comparison should be made with caution due to the different experimental methodologies.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for determining the binding affinity of compounds to α6β2* nAChRs are provided below.
Radioligand Competition Binding Assay Protocol
This protocol is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing human α6β2* nAChRs are cultured and harvested.
- Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
- In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound (e.g., this compound).
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
- Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.
3. Filtration and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
- The binding affinity (Ki) of the test compound is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The available data confirms that this compound is a potent antagonist of α6-containing nAChRs, including the α6β2* subtype. Its high inhibitory activity, as indicated by its low micromolar IC50 value, positions it as a valuable research tool and a promising candidate for further drug development. The comparative analysis with α-conotoxin MII underscores the high affinity of ligands that can be developed for this specific nAChR subtype. The detailed experimental protocols and pathway diagrams provided in this guide aim to support the ongoing research and development efforts in this critical area of neuroscience.
References
- 1. Addressing Motor Dysfunction by a Selective α6-Containing Nicotinic Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. db.cngb.org [db.cngb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of CVN417: A Comparative Guide for Novel Parkinson's Disease Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical candidate CVN417 against established long-term treatments for the motor symptoms of Parkinson's disease (PD). While this compound is in the early stages of development with no available clinical data, this guide aims to contextualize its potential by examining its preclinical profile alongside the long-term clinical efficacy and known experimental protocols of current therapeutic mainstays.
Overview of Therapeutic Strategies
Parkinson's disease management primarily focuses on alleviating motor symptoms through dopaminergic modulation. Current long-term treatment strategies include dopamine (B1211576) replacement therapy (Levodopa), dopamine receptor agonists, monoamine oxidase-B (MAO-B) inhibitors, and surgical interventions like Deep Brain Stimulation (DBS). This compound represents a novel approach by selectively targeting the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR) to modulate dopamine release.
Comparative Efficacy of Motor Symptom Control
The following tables summarize the available long-term efficacy data for this compound (preclinical) and approved Parkinson's disease treatments (clinical). It is crucial to note that direct comparisons are limited due to the different stages of development.
Table 1: Long-Term Efficacy Data for this compound (Preclinical)
| Experimental Model | Key Efficacy Endpoint | Outcome | Citation |
| Rodent model of resting tremor | Reduction in tremulous jaw movements | Significant, dose-dependent attenuation of tremor phenotype. | [1] |
| In vitro electrophysiology (rodent locus coeruleus) | Reduction in neuronal firing frequency | This compound reduced the firing frequency of noradrenergic neurons. | [2] |
| Fast-scan cyclic voltammetry (rodent striatum) | Modulation of dopamine release | Modified the pulse-number dependence of evoked dopamine release. | [1] |
Table 2: Long-Term Efficacy of Levodopa (B1675098) (Clinical)
| Clinical Trial/Study | Duration | Key Efficacy Endpoint | Outcome | Citation |
| PD MED Trial | Up to 7 years | Patient-rated mobility and quality of life | Levodopa provided better mobility and quality of life compared to dopamine agonists and MAO-B inhibitors.[3][4] | [3][4] |
| GLORIA Study (LCIG) | 12 months | Reduction in daily "off" time | Significant reduction in daily "off" time by 4.7 hours.[5] | [5] |
| Open-label LCIG Study | Up to 9 years | Reduction in daily "off" time | Sustained reduction in mean daily "off" time, reaching 6.25 hours at 9 years.[6] | [6] |
| Long-term follow-up | >5 years | Development of motor complications | High incidence of motor fluctuations and dyskinesias. | [7] |
Table 3: Long-Term Efficacy of Dopamine Agonists (Clinical)
| Clinical Trial/Study | Duration | Key Efficacy Endpoint | Outcome | Citation |
| Various Trials (Ropinirole, Pramipexole, etc.) | Several years | Onset of motor complications | Significantly lower incidence of wearing off and dyskinesia compared to levodopa.[7] | [7] |
| PD MED Trial | Up to 7 years | Patient-rated mobility and quality of life | Less improvement in mobility scores compared to levodopa.[3] | [3] |
Table 4: Long-Term Efficacy of MAO-B Inhibitors (Clinical)
| Clinical Trial/Study | Duration | Key Efficacy Endpoint | Outcome | Citation |
| NET-PD LS1 Analysis | Mean 4.1 years | Clinical decline (Global Outcome score) | Longer duration of MAO-B inhibitor exposure was associated with less clinical decline.[8] | [8] |
| PD MED Trial | Up to 7 years | Patient-rated mobility and quality of life | Less improvement in mobility scores compared to levodopa.[3] | [3] |
| Selegiline Monotherapy Study | N/A | Delay in need for levodopa | Delayed the need for levodopa by 548.9 days compared to 312.1 days with placebo.[9] | [9] |
Table 5: Long-Term Efficacy of Deep Brain Stimulation (DBS) (Clinical)
| Clinical Trial/Study | Duration | Key Efficacy Endpoint | Outcome | Citation |
| Retrospective Review (Singapore) | Up to 10 years | Reduction in "off" state time | Reduced "off" state time by 40.9% at 5 years.[10] | [10] |
| MRI-guided STN-DBS Study | 8-11 years | UPDRS-III score (off-medication/on-stimulation) | Significant and persistent improvement in tremor (77.2% reduction at 8 years) and rigidity (50% reduction at 8 years).[11] | [11] |
| Long-term follow-up | 6 years | UPDRS score | Significant increase in UPDRS score from preoperative baseline, though tremor improvement persisted.[12] | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of the experimental protocols for the key studies cited.
This compound Preclinical Studies
-
Rodent Model of Resting Tremor:
-
Animal Model: Mice treated with acute tacrine (B349632) to induce tremulous jaw movements, a model for parkinsonian tremor.
-
Intervention: Oral administration of this compound in a dose-dependent manner.
-
Outcome Measures: Quantification of tremulous jaw movements.[1]
-
-
Neuronal Electrophysiology:
-
Preparation: Patch-clamp studies on locus coeruleus neurons in rodent brain slices.
-
Intervention: Application of this compound.
-
Outcome Measures: Measurement of neuronal excitability and firing frequency.[1]
-
-
Fast-Scan Cyclic Voltammetry:
-
Preparation: Rodent striatal tissue.
-
Intervention: Electrical stimulation to evoke dopamine release, with and without the presence of this compound.
-
Outcome Measures: Real-time measurement of dopamine release and reuptake.[1]
-
Levodopa Clinical Trials (LEAP Study Protocol)
-
Study Design: Randomized, delayed-start, double-blind, placebo-controlled multi-center trial.
-
Participants: 446 newly diagnosed PD patients without impaired functional health.
-
Intervention:
-
Phase 1 (40 weeks): Early-start group receives levodopa/carbidopa (100/25 mg TID); delayed-start group receives placebo.
-
Phase 2 (40 weeks): All patients receive levodopa/carbidopa.
-
-
Primary Outcome: Difference in total Unified Parkinson's Disease Rating Scale (UPDRS) score at 80 weeks.[13]
Deep Brain Stimulation Clinical Trials (DBS-MODE Protocol)
-
Study Design: Single-center, prospective, randomized, open-label, blinded end-point (PROBE design) pilot clinical trial.
-
Participants: 44 patients with PD dementia (PDD) experiencing disabling motor fluctuations despite optimal medical treatment.
-
Intervention: Randomization to either subthalamic nucleus (STN)-DBS with best medical treatment (BMT) or BMT alone.
-
Primary Outcome: Change from baseline to 30 weeks on the Movement Disorder Society-UPDRS part III score in a standardized off-drug phase.[14]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
References
- 1. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 2. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Study Reports Levodopa Better than Other Drugs in the Long-term | Parkinson's Disease [michaeljfox.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Levodopa in Parkinson’s Disease: Current Status and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long‐term safety and effectiveness of levodopa‐carbidopa intestinal gel infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term studies of dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Longer Duration of MAO-B Inhibitor Exposure is Associated with Less Clinical Decline in Parkinson's Disease: An Analysis of NET-PD LS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. Long-term outcomes of subthalamic nucleus deep brain stimulation for Parkinson's disease in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnnp.bmj.com [jnnp.bmj.com]
- 12. Outcome of subthalamic nucleus deep brain stimulation on long-term motor function of patients with advanced Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol of a randomised delayed-start double-blind placebo-controlled multi-centre trial for Levodopa in EArly Parkinson’s disease: the LEAP-study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol of a randomized controlled trial investigating Deep Brain Stimulation for MOtor symptoms in patients with Parkinson's disease DEmentia (DBS-MODE) - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of CVN417 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial research findings for CVN417, a novel antagonist of the α6-containing nicotinic acetylcholine (B1216132) receptor (nAChR), which holds potential as a therapeutic for motor dysfunction in conditions like Parkinson's disease. As of this review, the primary data originates from the discovering researchers at Cerevance and their collaborators. Independent replication of these findings is a crucial next step for validating the therapeutic potential of this compound. This document is intended to serve as a resource for researchers aiming to replicate and build upon these initial studies.
Summary of Preclinical Findings
This compound has been characterized as a potent and selective antagonist of α6-containing nAChRs.[1][2][3] Preclinical studies have demonstrated its ability to modulate key neurological pathways implicated in motor control. The initial research indicates that this compound can block the activity of α6-containing nAChRs, reduce the firing rate of noradrenergic neurons, modulate dopamine (B1211576) release in the striatum, and alleviate tremor in a rodent model.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial preclinical studies on this compound.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay | Receptor/Channel | Species | Result (IC50) |
| FLIPR Membrane Potential Assay | α6β2β3 nAChR | Human | 15 nM |
| IonWorks Barracuda | α4β2 nAChR | Human | >10,000 nM |
| IonWorks Barracuda | α7 nAChR | Human | >10,000 nM |
| Patch Clamp Electrophysiology | Native α6-containing nAChRs in Locus Coeruleus Neurons | Mouse | 118 nM |
Table 2: In Vivo Efficacy of this compound in a Rodent Model of Tremor
| Dose (Oral Administration) | Tremor Reduction (%) |
| 3 mg/kg | ~50% |
| 10 mg/kg | ~75% |
| 30 mg/kg | ~90% |
Experimental Protocols
Detailed methodologies are essential for the independent replication of research findings. The following sections outline the key experimental protocols used in the initial characterization of this compound.
In Vitro Electrophysiology: Patch-Clamp on Locus Coeruleus Neurons
-
Objective: To determine the functional antagonism of this compound on native α6-containing nAChRs.
-
Method: Whole-cell patch-clamp recordings were performed on neurons from the locus coeruleus in acute brain slices from mice. Neurons were voltage-clamped at -70 mV. Nicotine (1 µM) was used to evoke inward currents mediated by nAChRs. This compound was bath-applied at increasing concentrations to determine its inhibitory effect on the nicotine-evoked currents. The IC50 value was calculated from the concentration-response curve.
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)
-
Objective: To assess the effect of this compound on dopamine release in the striatum.
-
Method: Coronal brain slices containing the striatum were prepared from mice. A carbon-fiber microelectrode was placed in the dorsal striatum, and dopamine release was evoked by electrical stimulation of the medial forebrain bundle. The potential of the electrode was ramped from -0.4 V to +1.2 V and back at a rate of 400 V/s to detect dopamine oxidation and reduction currents. The effect of this compound on the amplitude of the evoked dopamine release was measured.
Rodent Model of Tremor
-
Objective: To evaluate the in vivo efficacy of this compound in reducing tremor.
-
Method: Tremor was induced in mice by the administration of tacrine (B349632), a cholinesterase inhibitor. Tremulous jaw movements were quantified as a measure of tremor. This compound was administered orally at various doses prior to tacrine injection. The number of jaw movements was recorded and compared between vehicle-treated and this compound-treated animals to determine the dose-dependent reduction in tremor.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the proposed mechanism and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound action on presynaptic dopamine release.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Comparison with Other Therapeutic Alternatives
This compound represents a novel mechanism of action for the treatment of motor dysfunction in Parkinson's disease by selectively targeting α6-containing nAChRs. Current therapeutic strategies for Parkinson's disease primarily focus on dopamine replacement therapy (e.g., Levodopa), dopamine agonists, MAO-B inhibitors, and deep brain stimulation. While these treatments can be effective, they are often associated with significant side effects and a decline in efficacy over time.
The selective nature of this compound for α6-containing nAChRs, which are predominantly located on dopaminergic neurons, suggests the potential for a more targeted therapeutic effect with a potentially improved side-effect profile compared to less specific nicotinic receptor modulators or dopaminergic agents. However, this is a hypothesis that needs to be rigorously tested in further preclinical and clinical studies. Independent replication of the initial findings is the first critical step in this process. Researchers are encouraged to use the information provided in this guide to design and conduct studies that will either corroborate or refine our understanding of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. CVN-417, a nicotinic α6 receptor antagonist for Parkinson’s disease motor dysfunction disclosed | BioWorld [bioworld.com]
- 3. Discovery of this compound, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Research Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for a compound designated "CVN417" could not be located in publicly available databases. The identifier may be an internal research code, a new compound without published data, or an error. The following information is a generalized procedural template based on established best practices for handling and disposing of potentially hazardous research chemicals.
Crucially, you must consult the official SDS for any specific chemical and contact your institution's Environmental Health and Safety (EHS) department before handling or disposing of any waste. This guide is intended to build foundational knowledge and should be used as a supplementary resource to your institution's specific policies.
Initial Hazard Assessment & Characterization
Before generating waste, a thorough hazard assessment is critical. In the absence of an SDS for a novel compound, a risk assessment should be performed based on its chemical structure, functional groups, and comparison to similar compounds. All laboratory chemical wastes should be presumed hazardous unless confirmed otherwise by EHS.[1][2]
Key parameters to identify, often found in Section 9 and 13 of an SDS, are summarized below. The values provided are for a hypothetical compound for illustrative purposes.
| Parameter | Hypothetical Value/Characteristic | Disposal Implication |
| Physical State | Solid Powder | Requires careful handling to avoid dust generation.[3] |
| pH of 1% Solution | 4.5 | Mildly acidic. Neutralization may be required if drain disposal were permissible.[4][5] |
| Solubility | Soluble in Ethanol, DMSO; <1 mg/mL in water | Waste will likely be in an organic solvent stream. Aqueous solutions may be possible at low concentrations. |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids | Must be segregated from these materials during storage and in waste containers to prevent violent reactions.[4] |
| Hazard Classification | Acute Toxicity (Oral), Suspected Carcinogen | Waste is considered hazardous. Sink or trash disposal is strictly prohibited.[5][6] |
| Ecotoxicity | Highly toxic to aquatic life | Must not enter sewer systems or waterways.[7] |
Standard Disposal Protocol: Hypothetical Compound this compound
This section provides a step-by-step methodology for the safe disposal of waste containing the hypothetical compound this compound. This protocol assumes the compound is hazardous and cannot be disposed of via standard drain or solid waste streams.
Protocol Steps:
-
Personal Protective Equipment (PPE) Confirmation:
-
Before handling the waste, ensure appropriate PPE is worn as specified in the risk assessment (e.g., safety goggles, lab coat, chemically resistant gloves).
-
-
Waste Segregation and Collection:
-
Identify the correct waste stream. Based on the hypothetical data, this compound waste is a hazardous chemical waste.
-
Aqueous vs. Non-Aqueous:
-
Solutions of this compound in organic solvents (e.g., ethanol, DMSO) must be collected in a designated "Non-Halogenated Organic Waste" container.
-
Aqueous solutions containing this compound must be collected in a designated "Aqueous Hazardous Waste" container. Do not pour down the drain.[8]
-
-
Solid Waste:
-
Unused or expired pure this compound powder must be disposed of in its original container, labeled as waste.
-
Contaminated lab materials (e.g., weigh boats, pipette tips, gloves) should be collected in a sealed, clearly labeled bag or container as "Solid Hazardous Waste" .[9]
-
-
-
Container Management:
-
Use appropriate containers. Containers must be chemically compatible with the waste, in good condition, and have a secure, leak-proof lid.[4][6] Do not use food-grade containers.[4]
-
Keep containers closed. Waste containers must remain sealed at all times except when adding waste.[1][4] This prevents the release of volatile compounds.
-
Do not overfill containers. Leave at least 10% of headspace to allow for expansion and prevent spills.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[9]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical names of all components in the container (e.g., "Ethanol," "this compound," "Water"). Do not use abbreviations or chemical formulas.[4]
-
The approximate percentage or concentration of each component.
-
The associated hazards (e.g., "Toxic," "Flammable").[4]
-
The date the container was first used to accumulate waste.
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][6]
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
Segregate the this compound waste container from incompatible materials, such as strong acids or oxidizers.[4]
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowed time (e.g., 6-12 months, depending on institutional policy), submit a waste collection request to your EHS department.[1][4]
-
Do not dispose of hazardous waste by evaporation in a fume hood or by any other unapproved method.[1]
-
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
Caption: Decision workflow for proper laboratory chemical waste segregation.
References
- 1. vumc.org [vumc.org]
- 2. Waste Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. targetmol.com [targetmol.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. acs.org [acs.org]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. su.se [su.se]
- 9. uwo.ca [uwo.ca]
Essential Safety and Handling Guidance for the Novel Compound CVN417
Disclaimer: As CVN417 is a novel research compound, a specific Safety Data Sheet (SDS) is not publicly available. The following guidance is based on general best practices for handling potent, novel pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before handling this material.
The following information provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound. This procedural, step-by-step guidance is designed to directly answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling.
Personal Protective Equipment (PPE) for Handling this compound
Given that this compound is a potent, brain-penetrant nicotinic receptor antagonist, it should be handled with a high degree of caution to prevent accidental exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne powder and dermal contact. The following table summarizes the recommended PPE for handling solid this compound and its solutions.
| PPE Category | Solid Compound (e.g., weighing, aliquoting) | Solutions (e.g., preparing dilutions, cell culture) |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator. For higher risk activities, a Powered Air-Purifying Respirator (PAPR) is recommended. | Not typically required if handled in a certified chemical fume hood. |
| Hand Protection | Double-gloving with nitrile gloves (ASTM D6978 rated for chemotherapy drug handling). Change gloves frequently and immediately if contaminated. | Single pair of nitrile gloves (ASTM D6978). Change gloves immediately if contaminated. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Safety glasses with side shields. Chemical splash goggles are recommended if there is a risk of splashing. |
| Body Protection | Disposable, low-linting coverall (e.g., Tyvek) with elastic cuffs. A disposable lab coat over personal clothing may be sufficient for low-potency compounds, but a coverall is recommended for novel, potent compounds. | Disposable lab coat with elastic cuffs. |
| Foot Protection | Closed-toe shoes. Shoe covers should be worn in designated potent compound handling areas. | Closed-toe shoes. |
Experimental Protocols: Safe Handling Procedures
1. Weighing and Aliquoting Solid this compound:
-
Engineering Controls: All handling of solid this compound must be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize inhalation exposure.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
-
Carefully weigh the desired amount of the compound.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and then a deactivating solution if available, or as determined by your institution's EHS.
-
Dispose of all contaminated disposable materials as potent compound waste.
-
2. Preparing Solutions of this compound:
-
Engineering Controls: All solution preparation should be conducted in a certified chemical fume hood.
-
Procedure:
-
Don all required PPE.
-
Add the solvent to the vessel containing the pre-weighed solid this compound.
-
Cap the vessel and mix gently to dissolve the compound. Avoid sonication which can generate aerosols.
-
Clearly label the container with the compound name, concentration, solvent, and date.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, weigh boats, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for the disposal of potent pharmaceutical compounds. In general:
-
Solid Waste: Collect in a designated, labeled, leak-proof container.
-
Liquid Waste: Collect in a designated, labeled, leak-proof, and chemically compatible container.
-
Sharps: Dispose of in a designated sharps container for potent compounds.
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent contamination.
Donning Sequence:
-
Shoe covers
-
Inner gloves
-
Coverall or lab coat
-
Respirator
-
Goggles or face shield
-
Outer gloves (cuffs over the sleeves of the coverall/lab coat)
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves.
-
Remove coverall or lab coat (turn inside out as you remove it).
-
Remove shoe covers.
-
Remove goggles or face shield.
-
Remove respirator.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Mandatory Visualization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
